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SHIN2

Cat. No.: B1193483
M. Wt: 431.46
InChI Key: NOKJZHRLDAOFCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SHIN2 is a serine hydroxymethyltransferase (SHMT) inhibitor, potently inhibiting both human SHMT1 and SHMT2.

Properties

Molecular Formula

C22H24F3N5O

Molecular Weight

431.46

IUPAC Name

6-Amino-4-isopropyl-3-methyl-4-(3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C22H24F3N5O/c1-12(2)21(17(11-26)19(27)31-20-18(21)13(3)28-29-20)14-8-15(22(23,24)25)10-16(9-14)30-6-4-5-7-30/h8-10,12H,4-7,27H2,1-3H3,(H,28,29)

InChI Key

NOKJZHRLDAOFCV-UHFFFAOYSA-N

SMILES

N#CC(C1(C(C)C)C2=CC(C(F)(F)F)=CC(N3CCCC3)=C2)=C(N)OC4=C1C(C)=NN4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Serine hydroxymethyltranferase inhibitor 2;  SHIN2;  SHIN-2;  SHIN 2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SHIN2, a Serine Hydroxymethyltransferase 2 (SHMT2) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed overview of the mechanism of action for SHIN2, a small-molecule inhibitor targeting the mitochondrial enzyme Serine Hydroxymethyltransferase 2 (SHMT2). The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at the inhibitor's function, its effects on cellular pathways, and the experimental methodologies used to characterize it.

Introduction to this compound and its Target, SHMT2

This compound is a selective small-molecule inhibitor of Serine Hydroxymethyltransferase 2 (SHMT2), a pivotal enzyme in one-carbon (1C) metabolism.[1][2] SHMT2 is a mitochondrial enzyme that catalyzes the reversible conversion of serine to glycine. This reaction is a primary source of one-carbon units, which are essential for the biosynthesis of nucleotides (purines and pyrimidines) and other critical biomolecules required for cell proliferation, DNA replication, and repair.[1][2] Due to the high metabolic demands of cancer cells for rapid growth, SHMT2 is often overexpressed in various cancers, making it a promising therapeutic target.[1][2][3] this compound has been developed to target this metabolic vulnerability in cancer cells.

The Role of SHMT2 in Cellular Metabolism

SHMT2's primary function is to transfer a one-carbon unit from serine to tetrahydrofolate (THF), producing glycine and 5,10-methylenetetrahydrofolate (5,10-MTHF). This process is central to cellular metabolism for several reasons:

  • Nucleotide Synthesis: The 5,10-MTHF produced is a key donor of one-carbon units for the de novo synthesis of purines and the pyrimidine thymidylate, which are fundamental building blocks of DNA and RNA.[2]

  • Redox Homeostasis: The pathway contributes to the production of NAD(P)H, which is crucial for maintaining cellular redox balance.[2]

  • Methylation Cycles: One-carbon units are also used to regenerate S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions of DNA, histones, and other proteins, thereby playing a role in epigenetic regulation.[2][3]

Given its central role, SHMT2 is implicated in multiple signaling pathways critical for cancer progression, including the PI3K/AKT/mTOR and JAK-STAT pathways.[1][2]

This compound's Mechanism of Action: Inhibition of SHMT2

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of SHMT2. By blocking the conversion of serine to glycine, this compound depletes the intracellular pool of one-carbon units. This disruption of one-carbon metabolism leads to several downstream cellular consequences:

  • Inhibition of Nucleotide Biosynthesis: The primary effect of SHMT2 inhibition by this compound is the suppression of purine and pyrimidine synthesis, which starves cancer cells of the necessary building blocks for DNA replication.[4]

  • Cell Cycle Arrest: This lack of nucleotides leads to a halt in DNA synthesis, causing the cells to arrest in the S phase of the cell cycle. This effect is primarily cytostatic rather than cytotoxic.[2][4]

  • Metabolic Disruption: Treatment with this compound results in characteristic hallmarks of SHMT inhibition, including altered levels of circulating serine and glycine.[4]

This compound has demonstrated potent anti-proliferative effects across various cancer cell lines, particularly in T-cell acute lymphoblastic leukemia (T-ALL).[4] Notably, its efficacy is retained, and can even be enhanced, in cells that have developed resistance to other chemotherapeutic agents like methotrexate.[2][4]

Downstream Effects and Signaling Pathways

The inhibition of SHMT2 by this compound impacts several key signaling pathways that are often dysregulated in cancer:

  • MAPK and VEGF Signaling: In breast cancer, SHMT2 has been shown to promote tumor growth through the MAPK and VEGF signaling pathways. Inhibition of SHMT2 can, therefore, suppress these pro-proliferative and angiogenic signals.[5]

  • JAK-STAT Pathway: SHMT2 can regulate the JAK-STAT signaling pathway, and silencing SHMT2 has been observed to reduce the phosphorylation of STAT3, a key oncogenic transcription factor.[2]

  • Epigenetic Modifications: By affecting the supply of one-carbon units for SAM synthesis, SHMT2 activity is linked to changes in DNA and histone methylation patterns. Inhibition of SHMT2 can thus influence the epigenetic landscape of cancer cells.[3]

Quantitative Data on this compound Activity

The following tables summarize key quantitative data related to the activity of this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound

Cell Line Cancer Type IC50 Value Notes
Molt4 T-cell Acute Lymphoblastic Leukemia (T-ALL) ~90 nM A prototypical T-ALL cell line with activating NOTCH1 mutations.[4]
HCT116 Colorectal Carcinoma Not specified Growth inhibition observed at 2 µM.[6]

| Methotrexate-resistant Molt4 | T-ALL | 4-fold lower than parental Molt4 | Demonstrates increased sensitivity in drug-resistant cells.[4] |

Table 2: In Vivo Administration and Effects of this compound

Parameter Value/Observation Animal Model Notes
Dosing Regimen 200 mg/kg BID, IP Healthy Mice No significant impact on total body weight over 11 days.[4]
Target Engagement Demonstrated Mice Assessed by monitoring circulating serine and glycine labeling patterns.[4]

| Therapeutic Synergy | Synergizes with Methotrexate | Mouse primary T-ALL and human PDX models | Combination therapy increased survival significantly.[4] |

Key Experimental Protocols

Detailed methodologies for experiments used to characterize this compound's mechanism of action are outlined below.

6.1. Cell Proliferation Assay

  • Objective: To determine the anti-proliferative effect of this compound and calculate IC50 values.

  • Protocol:

    • Cancer cell lines (e.g., Molt4, HCT116) are seeded in 96-well plates at a specified density.

    • Cells are treated with a serial dilution of (+)this compound (the active enantiomer) or (-)this compound (the inactive enantiomer) as a control.

    • For rescue experiments, 1 mM formate is added to the culture media to replenish the one-carbon pool.[4]

    • After a defined incubation period (e.g., 48-72 hours), cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting.

    • Dose-response curves are generated, and IC50 values are calculated using non-linear regression analysis.

6.2. Cell Cycle Analysis

  • Objective: To determine the effect of this compound on cell cycle progression.

  • Protocol:

    • Molt4 cells are treated with an effective concentration of (+)this compound for a specified time (e.g., 48 hours).[4]

    • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

    • Fixed cells are washed and resuspended in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

    • The DNA content of the cells is analyzed by flow cytometry.

    • The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified using cell cycle analysis software.

6.3. In Vivo Target Engagement Analysis

  • Objective: To confirm that this compound inhibits SHMT2 in a living organism.

  • Protocol:

    • Mice are administered a single intraperitoneal (IP) dose of (+)this compound (e.g., 200 mg/kg).[4][6]

    • Following drug administration, a stable isotope-labeled serine (U-13C-serine) is infused.[4][6]

    • Blood samples are collected at various time points post-infusion.[4][6]

    • Plasma is isolated, and metabolites are extracted.

    • Liquid chromatography-mass spectrometry (LC-MS) is used to analyze the isotopic labeling patterns of serine and glycine. Inhibition of SHMT2 is confirmed by a reduction in the conversion of labeled serine to labeled glycine.[4]

Visualizations of Pathways and Workflows

Diagram 1: SHMT2-Mediated One-Carbon Metabolism and Point of Inhibition by this compound

SHMT2_Pathway Serine Serine SHMT2 SHMT2 (Mitochondrial Enzyme) Serine->SHMT2 Glycine Glycine THF THF THF->SHMT2 MTHF 5,10-Methylene-THF (One-Carbon Unit) Nucleotide Nucleotide Synthesis (Purines, Pyrimidines) MTHF->Nucleotide Donates 1C Unit SHMT2->Glycine SHMT2->MTHF This compound This compound This compound->SHMT2 Inhibits DNA DNA Replication & Repair Nucleotide->DNA

Caption: this compound inhibits SHMT2, blocking one-carbon unit production.

Diagram 2: Experimental Workflow for Assessing this compound Efficacy

SHIN2_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture 1. Cancer Cell Culture (e.g., Molt4) Treatment 2. Treat with this compound (Dose-Response) CellCulture->Treatment ProliferationAssay 3a. Proliferation Assay Treatment->ProliferationAssay CellCycleAssay 3b. Cell Cycle Analysis Treatment->CellCycleAssay IC50 4a. Calculate IC50 ProliferationAssay->IC50 S_Phase 4b. Quantify S-Phase Arrest CellCycleAssay->S_Phase AnimalModel 1. Xenograft/ PDX Model DrugAdmin 2. Administer this compound +/- Methotrexate AnimalModel->DrugAdmin TumorMeasurement 3a. Monitor Tumor Growth DrugAdmin->TumorMeasurement SurvivalAnalysis 3b. Kaplan-Meier Survival DrugAdmin->SurvivalAnalysis Efficacy 4a. Determine Anti-Tumor Efficacy TumorMeasurement->Efficacy Survival 4b. Assess Survival Benefit SurvivalAnalysis->Survival

Caption: Workflow for evaluating this compound's in vitro and in vivo effects.

Conclusion

This compound is a potent and selective inhibitor of the mitochondrial enzyme SHMT2. Its mechanism of action is centered on the disruption of one-carbon metabolism, a pathway critical for the synthesis of nucleotides required for the proliferation of cancer cells. By inhibiting SHMT2, this compound induces S-phase cell cycle arrest and demonstrates significant anti-tumor activity, particularly in hematological malignancies like T-ALL. Furthermore, its ability to synergize with existing chemotherapies such as methotrexate, and its effectiveness in drug-resistant models, positions this compound as a promising candidate for further development in oncology. The continued investigation into this compound and other SHMT inhibitors offers a valuable strategy for targeting the metabolic dependencies of cancer.

References

An In-depth Technical Guide to SHIN2: A Dual Inhibitor of Serine Hydroxymethyltransferase 1 and 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

One-carbon (1C) metabolism is a critical network of metabolic pathways essential for the biosynthesis of nucleotides and amino acids, making it a prime target for cancer therapy. The enzyme serine hydroxymethyltransferase (SHMT), with its cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, plays a pivotal role in this network by catalyzing the conversion of serine to glycine and a one-carbon unit. Genetic studies have demonstrated that the dual knockout of both SHMT1 and SHMT2 is required to halt tumor progression, highlighting the need for dual inhibitors.[1] SHIN2 is a potent, cell-permeable, folate-competitive dual inhibitor of human SHMT1 and SHMT2.[2] Developed as a successor to the metabolically unstable SHIN1, this compound exhibits improved pharmacokinetic properties suitable for in vivo studies.[2][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, in vivo efficacy, and detailed experimental protocols.

Introduction: The Rationale for Dual SHMT Inhibition in Oncology

Cancer cells exhibit a reprogrammed metabolism to support their rapid proliferation, with a heightened reliance on the one-carbon metabolic pathway for the synthesis of purines, thymidylate, and other essential biomolecules.[4] The amino acid serine is a major source of these one-carbon units through the action of SHMT1 and SHMT2.[2] While SHMT2 is frequently overexpressed in various cancers, the functional redundancy between the cytosolic and mitochondrial one-carbon pathways means that inhibiting only one isoform is often insufficient to block cancer cell proliferation.[1][5] Genetic evidence confirms that the simultaneous deletion of both SHMT1 and SHMT2 is necessary to suppress tumor growth in vivo.[2][6] This has driven the development of dual SHMT1/2 inhibitors. This compound emerged from the optimization of a pyrazolopyran scaffold, which initially produced SHIN1.[2] While SHIN1 showed potent in vitro activity, its poor pharmacokinetic profile limited its therapeutic potential.[2][6] this compound was developed to overcome these limitations, demonstrating efficacy in preclinical cancer models, particularly in T-cell acute lymphoblastic leukemia (T-ALL).[2][5]

Mechanism of Action

This compound acts as a folate-competitive inhibitor of both SHMT1 and SHMT2.[2] By competing with the natural substrate, tetrahydrofolate (THF), this compound blocks the transfer of a one-carbon unit from serine, thereby inhibiting the production of glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[2][5] This disruption of one-carbon metabolism leads to a depletion of the nucleotide precursors necessary for DNA synthesis and repair, ultimately causing cell cycle arrest and inhibiting cancer cell proliferation.[3][7]

Biochemical and Cellular Activity of this compound

This compound demonstrates potent and stereoselective inhibition of SHMT activity both biochemically and in cellular assays. The (+)-enantiomer is the active form, while the (-)-enantiomer is inactive.[3][8]

Assay Type Cell Line Parameter Value Reference
Biochemical InhibitionHuman SHMT1/2IC50~10 nM[6]
Cell Growth InhibitionHCT116 (Colon Cancer)IC50300 nM[7]
Cell Growth InhibitionMolt4 (T-ALL)IC5089 nM[7]
Cell Growth InhibitionSHMT2 Knockout HCT116IC50< 50 nM[6]

In Vivo Efficacy and Pharmacokinetics

This compound has demonstrated significant in vivo activity in preclinical models of T-ALL. Due to its improved pharmacokinetic properties over its predecessor SHIN1, this compound is suitable for in vivo administration.[2]

Parameter Animal Model Dosing Regimen Key Findings Reference
Efficacy NOTCH1-driven T-ALL Xenograft200 mg/kg BID, IP, 11 daysPotent inhibition of tumor growth, comparable to methotrexate.[1]
Efficacy Methotrexate-resistant PDX T-ALL200 mg/kg BID, IPDemonstrated efficacy in a methotrexate-resistant model.[1]
Synergy PDX T-ALLThis compound (200 mg/kg) + Methotrexate (10 mg/kg)Synergistic anti-leukemic effect and increased survival.[2][9]
Pharmacokinetics Mouse200 mg/kg IP (single dose)Sustained plasma concentration for several hours, enabling in vivo target engagement.[2][3]
Toxicity Healthy Mice200 mg/kg BID, IP, 11 daysGenerally well-tolerated with no significant impact on body weight and modest, reversible hematological toxicity.[2][7]

Key Experimental Methodologies

SHMT Enzyme Inhibition Assay

A common method to determine SHMT activity and inhibition is a coupled spectrophotometric assay.[10][11]

  • Principle: The SHMT-catalyzed reaction produces 5,10-CH2-THF. This intermediate is then used by a coupled enzyme, 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), to reduce NADP+ to NADPH. The increase in absorbance at 340-375 nm due to NADPH production is monitored to determine the reaction rate.[10][11]

  • Reaction Mixture: A typical assay contains purified recombinant human SHMT1 or SHMT2, the inhibitor (this compound), L-serine, tetrahydrofolate (THF), NADP+, and an excess of the coupling enzyme (MTHFD).[10]

  • Procedure: The reaction is initiated by adding one of the substrates. The change in absorbance over time is recorded using a spectrophotometer.

  • Data Analysis: Initial reaction rates are calculated at various inhibitor concentrations to determine the IC50 value.

Cell Proliferation Assay

The effect of this compound on cancer cell growth is typically assessed using standard cell viability assays.

  • Cell Culture: Cancer cell lines (e.g., HCT116, Molt4) are seeded in 96-well plates and allowed to adhere overnight.[2]

  • Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 48-72 hours).[7]

  • Viability Assessment: Cell viability is measured using reagents like resazurin or CellTiter-Glo, which quantify metabolic activity or ATP content, respectively.

  • Data Analysis: The results are normalized to untreated controls, and dose-response curves are generated to calculate the IC50 value.[7]

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound is evaluated in immunodeficient mouse models bearing human tumor xenografts.

  • Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are used.[1][6]

  • Tumor Implantation: Human cancer cells (e.g., T-ALL cell lines or patient-derived xenografts) are injected subcutaneously or intravenously into the mice.[2][6]

  • Treatment: Once tumors are established, mice are treated with this compound (e.g., 200 mg/kg via intraperitoneal injection), vehicle control, or a combination therapy.[1][9]

  • Efficacy Readouts: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed. For leukemia models, disease progression is monitored by bioluminescence imaging, and survival is a key endpoint.[2][9]

  • Ethical Considerations: All animal studies must be conducted in accordance with protocols approved by an Institutional Animal Care and Use Committee (IACUC).[2]

Metabolomic and Isotope Tracing Analysis

To confirm on-target activity in vivo, stable isotope tracing studies are performed.

  • Procedure: Mice treated with this compound or vehicle are infused with U-13C-serine.[2]

  • Sample Collection: Blood and tissue samples are collected at various time points.[2][3]

  • Analysis: Metabolites are extracted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the incorporation of 13C from serine into downstream metabolites like glycine and purines.[2]

  • Interpretation: Inhibition of SHMT by this compound is confirmed by a reduction in the flux of 13C from serine to glycine.[2]

Visualizing the Role and Evaluation of this compound

SHMT_Metabolism cluster_cytosol Cytosol cluster_mito Mitochondrion Serine_c Serine SHMT1 SHMT1 Serine_c->SHMT1 Glycine_c Glycine SHMT1->Glycine_c mTHF_c 5,10-CH2-THF SHMT1->mTHF_c THF_c THF THF_c->SHMT1 Purines_TS Purine & Thymidylate Synthesis mTHF_c->Purines_TS Serine_m Serine SHMT2 SHMT2 Serine_m->SHMT2 Glycine_m Glycine SHMT2->Glycine_m mTHF_m 5,10-CH2-THF SHMT2->mTHF_m THF_m THF THF_m->SHMT2 MTHFD2 MTHFD2 mTHF_m->MTHFD2 Formate Formate Formate->Purines_TS Export & Rescue MTHFD2->Formate This compound This compound This compound->SHMT1 Inhibits This compound->SHMT2 Inhibits

Caption: this compound inhibits both cytosolic (SHMT1) and mitochondrial (SHMT2) one-carbon metabolism.

SHIN2_Workflow cluster_discovery Discovery & In Vitro cluster_invivo Preclinical In Vivo Scaffold Pyrazolopyran Scaffold Optimization Chemical Optimization (SHIN1 -> this compound) Scaffold->Optimization BiochemAssay Biochemical Assays (IC50 vs SHMT1/2) Optimization->BiochemAssay CellAssay Cell-Based Assays (Proliferation, IC50) BiochemAssay->CellAssay PK Pharmacokinetics (PK) Studies CellAssay->PK Target In Vivo Target Engagement (Isotope Tracing) PK->Target Efficacy Xenograft Efficacy (T-ALL Models) Target->Efficacy Tox Toxicity Studies Efficacy->Tox

Caption: Experimental workflow for the development and evaluation of this compound.

SHIN2_Logic This compound This compound Administration Inhibition Dual Inhibition of SHMT1 & SHMT2 This compound->Inhibition MetabolicBlock Blockade of Serine -> Glycine & 5,10-CH2-THF Conversion Inhibition->MetabolicBlock Depletion Depletion of 1C Units for Purine/Thymidylate Synthesis MetabolicBlock->Depletion CellCycleArrest S-Phase Cell Cycle Arrest Depletion->CellCycleArrest ProliferationStop Inhibition of Cancer Cell Proliferation CellCycleArrest->ProliferationStop

Caption: Logical pathway of this compound's anti-cancer mechanism of action.

Conclusion and Future Directions

This compound represents a significant advancement in the targeting of cancer metabolism, serving as the first dual SHMT1/2 inhibitor with a suitable pharmacokinetic profile for in vivo investigation.[2] Its efficacy in preclinical models, particularly in methotrexate-resistant T-ALL, underscores its therapeutic potential.[1][2] The synergistic effect observed when combining this compound with standard-of-care chemotherapies like methotrexate opens promising avenues for combination therapies to overcome drug resistance.[2] Future research should focus on expanding the evaluation of this compound in a broader range of cancer types, identifying predictive biomarkers for sensitivity, and ultimately advancing this promising agent into clinical trials.

References

SHIN2 and Its Role in One-Carbon Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

One-carbon (1C) metabolism is a fundamental network of biochemical pathways essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids, and for the regulation of cellular methylation.[1] This intricate metabolic system is crucial for cell proliferation, differentiation, and survival. Cancer cells, with their high proliferative rate, exhibit a heightened dependency on 1C metabolism to meet the anabolic demands of rapid growth and to maintain redox homeostasis. A key enzyme in this network is serine hydroxymethyltransferase (SHMT), which exists in two isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2. SHMT2, in particular, plays a dominant role in providing one-carbon units for various biosynthetic processes.[2] This central role of SHMT2 in cancer cell metabolism has made it an attractive target for therapeutic intervention. SHIN2 is a potent small-molecule inhibitor of both SHMT1 and SHMT2, with ongoing research exploring its potential as an anti-cancer agent.[3] This technical guide provides an in-depth overview of the role of this compound in one-carbon metabolism, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

This compound: A Dual Inhibitor of SHMT1 and SHMT2

This compound is a pyrazolopyran-based compound that acts as a competitive inhibitor of SHMT.[4] It has demonstrated efficacy in disrupting one-carbon metabolism in various cancer models, leading to reduced cell proliferation and, in some cases, synergistic effects with existing chemotherapeutic agents.[4]

Quantitative Data on this compound Inhibition

The inhibitory activity of this compound and its precursor, SHIN1, against both SHMT isoforms has been quantified, highlighting its potency. The following table summarizes the half-maximal inhibitory concentrations (IC50) and other relevant quantitative data.

CompoundTargetIC50 (nM)Cell LineEffectReference
SHIN1SHMT1~10SHMT2 knockout HCT116Potent inhibition of SHMT1[3]
SHIN1SHMT2Not specifiedWild-type HCT116Primary inhibition target[3]
(+)this compoundSHMT1/2Not specifiedT-cell acute lymphoblastic leukemia (T-ALL)In vivo inhibition[3]
(+)this compoundIn vivo200 mg/kg BIDT-ALL xenograft mouse modelEfficacy comparable to methotrexate[3]

The Central Role of SHMT2 in One-Carbon Metabolism

SHMT2 catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). This reaction is a primary source of one-carbon units for the cell.

Experimental Workflow: In Vivo Target Engagement of this compound

A crucial experiment to validate the efficacy of a drug like this compound is to demonstrate its engagement with its target in a living organism. The following workflow outlines the methodology for assessing this compound's in vivo target engagement using stable isotope tracing.

experimental_workflow cluster_animal_model Animal Model cluster_treatment Treatment cluster_sampling Sampling cluster_analysis Analysis animal T-ALL Xenograft Mouse Model shin2_admin (+)this compound Administration (200 mg/kg IP) animal->shin2_admin 1. Treatment Initiation serine_infusion U-13C-Serine Infusion shin2_admin->serine_infusion 2. Isotope Introduction blood_collection Blood Collection (Time course) serine_infusion->blood_collection 3. Sample Collection lc_ms LC-MS Analysis blood_collection->lc_ms 4. Sample Processing & Analysis metabolite_analysis Analysis of 13C-labeled Serine and Glycine lc_ms->metabolite_analysis 5. Data Interpretation

In Vivo Target Engagement Workflow for this compound.

Detailed Methodology:

  • Animal Model: T-cell acute lymphoblastic leukemia (T-ALL) xenografts are established in a suitable mouse model.[3]

  • This compound Administration: The mice are treated with (+)this compound, typically via intraperitoneal (IP) injection at a dose of 200 mg/kg administered twice daily (BID).[3]

  • Stable Isotope Infusion: Following this compound administration, a solution of U-¹³C-serine (serine in which all carbon atoms are the ¹³C isotope) is infused into the mice. This allows for the tracing of serine's metabolic fate.

  • Blood Sampling: Blood samples are collected at various time points post-infusion to track the levels of labeled and unlabeled metabolites.

  • Metabolite Extraction and Analysis: Plasma is separated from the blood samples, and metabolites are extracted. The levels of ¹³C-labeled serine and its downstream product, glycine, are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation: A reduction in the appearance of ¹³C-labeled glycine in the this compound-treated group compared to a vehicle-treated control group indicates successful in vivo inhibition of SHMT.

Signaling Pathways Regulating SHMT2 and One-Carbon Metabolism

The expression and activity of SHMT2 are tightly regulated by various signaling pathways, linking cellular metabolism to growth signals and environmental cues.

JAK/STAT Signaling and SHMT2 Expression

In certain cancers, such as prostate cancer, the JAK/STAT signaling pathway has been shown to directly regulate the expression of SHMT2.

JAK_STAT_SHMT2 IL6 Interleukin-6 (IL-6) IL6R IL-6 Receptor IL6->IL6R Binds JAK2 JAK2 IL6R->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 SHMT2_gene SHMT2 Gene pSTAT3->SHMT2_gene Binds to promoter, increases transcription SHMT2_protein SHMT2 Protein SHMT2_gene->SHMT2_protein Translation

JAK/STAT Pathway Regulation of SHMT2 Expression.

Upon stimulation by cytokines like Interleukin-6 (IL-6), the receptor-associated Janus kinase 2 (JAK2) is activated, leading to the phosphorylation and activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[2] Phosphorylated STAT3 (p-STAT3) then translocates to the nucleus and binds to the promoter region of the SHMT2 gene, upregulating its transcription.[2] This provides a direct link between inflammatory signals and the enhancement of one-carbon metabolism.

SHMT2, Hypoxia, and VEGF/STAT3 Signaling

Under hypoxic conditions, often found in the tumor microenvironment, SHMT2 plays a role in stabilizing the alpha subunit of the hypoxia-inducible factor 1 (HIF1α). HIF1α is a master regulator of the cellular response to low oxygen and promotes the expression of genes involved in angiogenesis and glycolysis.

SHMT2_Hypoxia_VEGF_STAT3 Hypoxia Hypoxia HIF1a HIF1α Hypoxia->HIF1a Stabilizes SHMT2 SHMT2 SHMT2->HIF1a Contributes to stability VEGF_gene VEGF Gene HIF1a->VEGF_gene Increases transcription VEGF_protein VEGF Protein VEGF_gene->VEGF_protein Translation & Secretion STAT3 STAT3 VEGF_protein->STAT3 Activates pSTAT3 p-STAT3 STAT3->pSTAT3

Role of SHMT2 in Hypoxia-Induced Signaling.

In gastric cancer, SHMT2 has been shown to be necessary for HIF1α stability.[5] This, in turn, leads to the upregulation of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic factor. The secreted VEGF can then act in an autocrine or paracrine manner to activate STAT3, further promoting tumor growth and survival.[5]

The Impact of this compound on One-Carbon Metabolism and Downstream Pathways

By inhibiting SHMT, this compound disrupts the flow of one-carbon units, leading to a cascade of downstream metabolic consequences.

SHIN2_Metabolic_Impact This compound This compound SHMT1_2 SHMT1 / SHMT2 This compound->SHMT1_2 Inhibits Glycine Glycine SHMT1_2->Glycine One_Carbon_Units One-Carbon Units (5,10-CH2-THF) SHMT1_2->One_Carbon_Units Serine Serine Serine->SHMT1_2 Cell_Proliferation Cell Proliferation Glycine->Cell_Proliferation Purine_Synthesis Purine Synthesis One_Carbon_Units->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis One_Carbon_Units->Thymidylate_Synthesis Purine_Synthesis->Cell_Proliferation Thymidylate_Synthesis->Cell_Proliferation

Metabolic Consequences of SHMT Inhibition by this compound.

The inhibition of SHMT1 and SHMT2 by this compound leads to a depletion of the glycine and one-carbon unit pools. This has profound effects on nucleotide biosynthesis, as both purine and thymidylate synthesis are heavily reliant on these precursors. The ultimate consequence of this metabolic disruption is the inhibition of cancer cell proliferation.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets a key vulnerability of cancer cells: their dependence on one-carbon metabolism. By inhibiting SHMT1 and SHMT2, this compound effectively curtails the supply of essential building blocks for nucleotide synthesis, thereby impeding tumor growth. The intricate regulation of SHMT2 by oncogenic signaling pathways such as JAK/STAT and its role in the hypoxia response underscore its central position in cancer biology.

For drug development professionals, this compound serves as a lead compound for the design of next-generation SHMT inhibitors with improved pharmacokinetic and pharmacodynamic properties. Further research is warranted to explore the full therapeutic potential of this compound, including its use in combination therapies and its efficacy in a broader range of cancer types. A deeper understanding of the interplay between one-carbon metabolism and other cellular processes will be crucial for the development of novel and effective anti-cancer strategies. As of late 2025, this compound is in the preclinical stages of development, and no clinical trials have been publicly announced.

References

The Impact of SHIN2 on Folate Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

One-carbon (1C) metabolism, critically dependent on folate, is a fundamental network of biochemical reactions essential for nucleotide biosynthesis, amino acid homeostasis, and methylation reactions. A key enzyme in this network is Serine Hydroxymethyltransferase (SHMT), which exists in two isoforms: cytosolic SHMT1 and mitochondrial SHMT2. In numerous malignancies, the upregulation of SHMT2 is a metabolic adaptation to support rapid proliferation, making it a compelling target for therapeutic intervention. SHIN2, a potent small-molecule inhibitor of both SHMT1 and SHMT2, has emerged as a significant tool to probe and disrupt folate-dependent pathways. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable impact on folate metabolism, detailed experimental protocols for its study, and visualizations of the affected biochemical pathways.

Introduction: The Central Role of SHMT in Folate Metabolism

Folate metabolism is compartmentalized between the cytoplasm and mitochondria, with the SHMT-catalyzed reaction playing a pivotal role in both. SHMT facilitates the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF)[1]. This reaction is the primary source of one-carbon units for a variety of biosynthetic processes, including:

  • De novo purine synthesis: Providing carbons C2 and C8 of the purine ring.

  • Thymidylate synthesis: Donating a methyl group for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).

  • Methionine cycle: Contributing to the regeneration of S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions.

Mitochondrial SHMT2 is particularly crucial in rapidly proliferating cells, where it funnels one-carbon units derived from serine into the cytosol to fuel nucleotide synthesis[2]. The significant upregulation of SHMT2 in various cancers has been correlated with poor prognosis, highlighting its importance in tumor metabolism and its potential as a therapeutic target[2][3].

This compound: A Dual Inhibitor of SHMT1 and SHMT2

This compound is a potent, folate-competitive small-molecule inhibitor that targets both SHMT1 and SHMT2[4]. Its development was built upon earlier pyrazolopyran scaffolds that showed inhibitory activity against SHMT[1]. The dual inhibition of both isoforms is considered essential to prevent metabolic compensation, as the cytosolic SHMT1 can potentially compensate for the loss of SHMT2 activity[2].

Mechanism of Action

This compound acts as a competitive inhibitor with respect to the folate substrate, tetrahydrofolate. By binding to the active site of both SHMT1 and SHMT2, this compound blocks the transfer of the one-carbon unit from serine, thereby depleting the pool of 5,10-CH2-THF. This disruption of one-carbon availability has profound downstream effects on cellular metabolism, leading to cell cycle arrest and apoptosis in cancer cells[4].

Quantitative Impact of this compound on Folate Metabolism

ParameterValueCell Line / ModelReference
SHIN1 IC50 (SHMT1) ~10 nMRecombinant Human SHMT1[1]
SHIN1 IC50 (SHMT2) ~10 nMRecombinant Human SHMT2[1]
This compound In Vivo Dosage 200 mg/kg BIDT-cell acute lymphoblastic leukemia (T-ALL) xenograft mouse model[5]
Effect on Purine Intermediates Significant DecreaseMolt4 T-ALL cells[4]
Effect on Glycine Levels Significant DecreaseMolt4 T-ALL cells[4]
Effect on Cell Cycle G1/S phase arrestMolt4 T-ALL cells[4]

Signaling Pathways Influenced by SHMT Inhibition

The metabolic reprogramming driven by SHMT2 has been linked to the modulation of major signaling pathways that control cell growth, proliferation, and survival. While direct studies on the effect of this compound on these pathways are limited, the known interactions of SHMT2 provide a strong rationale for this compound's broader impact.

PI3K/AKT/mTOR Pathway

SHMT2 expression has been shown to be regulated by the PI3K/AKT/mTOR pathway. Conversely, SHMT2-mediated metabolic changes can also influence this pathway. The production of SAM, which is dependent on one-carbon metabolism, is crucial for methylation events that can regulate the expression of components within the PI3K/AKT/mTOR pathway.

JAK/STAT Pathway

The JAK/STAT signaling pathway, often activated by cytokines, plays a critical role in cell proliferation and survival. Some studies have suggested a link between SHMT2 expression and the activation of STAT3, a key transcription factor in this pathway[6]. Inhibition of SHMT2 could therefore potentially disrupt STAT3-mediated gene expression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of this compound on folate metabolism.

SHMT Enzymatic Inhibition Assay

This protocol describes a coupled-enzyme assay to determine the inhibitory activity of this compound on recombinant SHMT1 or SHMT2.

Materials:

  • Recombinant human SHMT1 or SHMT2

  • 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)

  • L-serine

  • Tetrahydrofolate (THF)

  • NADP+

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, set up reaction mixtures containing assay buffer, MTHFD (5 µM), L-serine (2 mM), THF (0.4 mM), and NADP+ (0.25 mM).

  • Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).

  • Initiate the reaction by adding recombinant SHMT.

  • Immediately monitor the increase in absorbance at 340 nm (due to the production of NADPH by MTHFD) at 25°C using a spectrophotometer.

  • Calculate the initial reaction velocities and determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT assay to assess the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HCT116, Molt4)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Cancer cells for injection (e.g., T-ALL cells)

  • This compound formulation for intraperitoneal (IP) or oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 200 mg/kg, twice daily by IP injection) or vehicle to the respective groups for a specified duration (e.g., 14-21 days).

  • Monitor the tumor volume and body weight of the mice regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, metabolomics).

¹³C-Serine Isotope Tracing

This protocol details the methodology for tracing the metabolic fate of serine in the presence of this compound, demonstrating target engagement in vivo.

Materials:

  • Tumor-bearing mice

  • [U-¹³C]-serine

  • This compound

  • Vehicle control

  • LC-MS/MS system

Procedure:

  • Treat tumor-bearing mice with this compound or vehicle for a specified period.

  • Administer a bolus of [U-¹³C]-serine intravenously.

  • Collect blood samples at various time points post-infusion.

  • At the final time point, euthanize the mice and harvest tumors and other tissues.

  • Extract metabolites from plasma and tissue samples.

  • Analyze the extracts using LC-MS/MS to determine the isotopic enrichment in serine, glycine, and other downstream metabolites.

  • Compare the labeling patterns between the this compound-treated and vehicle-treated groups to assess the inhibition of SHMT activity.

Visualizations

Signaling Pathways and Experimental Workflows

Folate_Metabolism This compound's Impact on Folate Metabolism and Nucleotide Synthesis cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Serine Serine SHMT SHMT1/2 Serine->SHMT Glycine Glycine THF Tetrahydrofolate (THF) DHF Dihydrofolate (DHF) THF->SHMT mTHF 5,10-Methylene-THF mTHF->DHF Purine_Synthesis Purine Synthesis mTHF->Purine_Synthesis TS Thymidylate Synthase (TS) mTHF->TS DHF->THF NADPH -> NADP+ dUMP dUMP dUMP->TS dTMP dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Purine_Synthesis->DNA_Synthesis SHMT->Glycine SHMT->mTHF TS->dTMP DHFR DHFR DHFR->THF This compound This compound This compound->SHMT

Caption: this compound inhibits SHMT, disrupting folate metabolism.

Experimental_Workflow In Vivo ¹³C-Serine Tracing Workflow with this compound start Start tumor_model Establish Tumor Xenograft Model start->tumor_model treatment Administer this compound or Vehicle Control tumor_model->treatment infusion Infuse [U-¹³C]-Serine treatment->infusion sampling Collect Blood and Tissue Samples infusion->sampling extraction Metabolite Extraction sampling->extraction analysis LC-MS/MS Analysis extraction->analysis data_analysis Data Analysis and Isotopologue Distribution analysis->data_analysis end End data_analysis->end

Caption: Workflow for in vivo ¹³C-serine tracing experiments.

SHMT_Signaling_Influence Postulated Influence of SHMT2 on Signaling Pathways SHMT2 SHMT2 One_Carbon_Metabolism One-Carbon Metabolism SHMT2->One_Carbon_Metabolism SAM S-adenosylmethionine (SAM) One_Carbon_Metabolism->SAM Methylation DNA/Histone Methylation SAM->Methylation Gene_Expression Altered Gene Expression Methylation->Gene_Expression PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Gene_Expression->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway Gene_Expression->JAK_STAT Proliferation Cell Proliferation and Survival PI3K_AKT_mTOR->Proliferation JAK_STAT->Proliferation This compound This compound This compound->SHMT2

Caption: SHMT2's role in influencing key signaling pathways.

Conclusion

This compound represents a powerful chemical tool and a promising therapeutic lead for targeting the metabolic vulnerabilities of cancer. Its potent and specific inhibition of both SHMT isoforms effectively disrupts the central node of folate-mediated one-carbon metabolism, leading to a cascade of effects that culminate in the suppression of tumor growth. The experimental protocols and visualizations provided in this guide offer a framework for researchers and drug development professionals to further investigate the intricate role of SHMT in cellular metabolism and to advance the development of next-generation metabolic inhibitors for cancer therapy. Further research is warranted to fully elucidate the direct impact of this compound on downstream signaling pathways, which will undoubtedly unveil additional layers of its therapeutic potential.

References

The Evolution of a Potent SHMT Inhibitor: A Technical Guide to the Development and Synthesis of SHIN2 from SHIN1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the development and synthesis of SHIN2, a next-generation serine hydroxymethyltransferase (SHMT) inhibitor, from its predecessor, SHIN1. This document outlines the quantitative data, experimental methodologies, and critical signaling pathways involved, offering a comprehensive resource for researchers in oncology and drug discovery.

Introduction: Targeting One-Carbon Metabolism in Cancer

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation. One such critical pathway is the one-carbon (1C) metabolism, which provides the necessary building blocks for nucleotide and amino acid synthesis. Serine hydroxymethyltransferase (SHMT), existing in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, is a key enzyme in this pathway, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. Given its upregulation in various cancers, SHMT has emerged as a promising therapeutic target.

SHIN1, a potent dual inhibitor of SHMT1 and SHMT2, demonstrated significant in vitro efficacy. However, its progression into in vivo studies was hampered by unfavorable pharmacokinetic properties, including rapid clearance.[1] This necessitated the development of a second-generation inhibitor, this compound, with an improved pharmacokinetic profile, making it suitable for in vivo applications.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for SHIN1 and this compound, providing a comparative overview of their potency and activity.

Inhibitor Target Biochemical IC50 Reference
SHIN1SHMT15 nM[2]
SHMT213 nM[2]

Table 1: Biochemical Potency of SHIN1. This table details the half-maximal inhibitory concentration (IC50) of SHIN1 against the purified SHMT1 and SHMT2 enzymes.

Inhibitor Cell Line Cellular IC50 Reference
SHIN1HCT-116870 nM[1]
(+)this compoundHCT-116300 nM[3]
(+)this compoundMolt4 (T-ALL)89 nM[3]

Table 2: Cellular Potency of SHIN1 and this compound. This table presents the cellular IC50 values, indicating the concentration of the inhibitor required to inhibit the growth of cancer cell lines by 50%.

Compound Parameter Value Reference
This compoundIn vivo dosage200 mg/kg[1]

Table 3: In Vivo Dosage of this compound. This table provides the dosage of this compound used in in vivo studies, specifically in a mouse model of T-cell acute lymphoblastic leukemia (T-ALL).

Experimental Protocols

While detailed, step-by-step synthesis protocols for proprietary compounds like this compound are often not publicly available, the general methodology for its development from SHIN1 has been described.

Synthesis of this compound from SHIN1: A High-Level Workflow

The development of this compound was aimed at improving the in vivo stability and pharmacokinetic profile of SHIN1. This was achieved through a medicinal chemistry approach focused on modifying the peripheral chemical structures of the parent compound. The core pyrazolopyran scaffold, responsible for the inhibitory activity against SHMT, was retained.

The synthesis of this compound involved the following conceptual steps:

  • Scaffold Retention: The fundamental pyrazolopyran structure of SHIN1 was used as the starting point.

  • Systematic Modification: A series of analogues were synthesized by introducing various substitutions on the phenyl ring of the SHIN1 molecule. This is a common strategy in drug development to modulate properties such as solubility, metabolic stability, and plasma protein binding.

  • In Vitro Screening: The newly synthesized compounds were screened for their inhibitory activity against SHMT1 and SHMT2 to ensure that the modifications did not compromise their primary pharmacological effect.

  • Pharmacokinetic Profiling: Promising candidates from the in vitro screening were then subjected to pharmacokinetic studies to evaluate their metabolic stability and half-life. This compound emerged from this process as the lead candidate with improved properties.[1]

Visualizations: Signaling Pathways and Developmental Logic

The following diagrams, generated using the DOT language, visualize the key concepts discussed in this guide.

One-Carbon Metabolism and SHMT Inhibition

One_Carbon_Metabolism cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine THF_mito THF THF_mito->SHMT2 CH2THF_mito 5,10-CH2-THF SHMT2->Glycine_mito SHMT2->CH2THF_mito Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine THF_cyto THF THF_cyto->SHMT1 CH2THF_cyto 5,10-CH2-THF Purine_Thymidine Purine & Thymidine Synthesis CH2THF_cyto->Purine_Thymidine SHMT1->Glycine_cyto SHMT1->CH2THF_cyto SHIN1_this compound SHIN1 / this compound SHIN1_this compound->SHMT2 Inhibition SHIN1_this compound->SHMT1 Inhibition

Caption: One-Carbon Metabolism Pathway and Inhibition by SHIN1/SHIN2.

Developmental Workflow of this compound from SHIN1

SHIN2_Development SHIN1 SHIN1 (Potent in vitro SHMT inhibitor, Poor in vivo PK) Analog_Synthesis Analog Synthesis (Modification of Phenyl Ring) SHIN1->Analog_Synthesis Screening In Vitro Screening (SHMT1/2 Inhibition Assay) Analog_Synthesis->Screening PK_Profiling Pharmacokinetic Profiling (Metabolic Stability, Half-life) Screening->PK_Profiling This compound This compound (Improved in vivo PK, Potent SHMT Inhibitor) PK_Profiling->this compound

Caption: Logical Workflow for the Development of this compound from SHIN1.

Conclusion

The development of this compound from SHIN1 represents a successful example of iterative drug design, where a potent in vitro lead compound was chemically modified to overcome its pharmacokinetic limitations. This resulted in a valuable tool for the in vivo investigation of SHMT inhibition and a promising candidate for further preclinical and clinical development in the treatment of cancers dependent on one-carbon metabolism. This guide provides a foundational understanding of this process for researchers and professionals in the field.

References

Target Validation of SHIN2 in Cancer Cells: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Metabolic reprogramming is a hallmark of cancer, presenting a rich landscape of therapeutic targets. One-carbon metabolism, a critical pathway for the biosynthesis of nucleotides and amino acids essential for rapid tumor growth, is frequently dysregulated in various malignancies. Serine Hydroxymethyltransferase 2 (SHMT2), a key mitochondrial enzyme in this pathway, has emerged as a compelling target for anti-cancer drug development. This technical guide provides a comprehensive overview of the target validation of SHIN2, a potent second-generation inhibitor of SHMT1 and SHMT2. We detail its mechanism of action, present its efficacy in cancer cells, explore its impact on critical signaling pathways, and provide detailed experimental protocols for its preclinical validation.

Introduction: SHMT2 as a Cancer Target

Serine Hydroxymethyltransferase 2 (SHMT2) is a pyridoxal phosphate-dependent enzyme that catalyzes the reversible conversion of serine to glycine in the mitochondria, transferring a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate. This molecule is a crucial donor of one-carbon units for the synthesis of purines, thymidylate, and other biomolecules vital for DNA replication and repair. Numerous studies have demonstrated that SHMT2 is overexpressed in a wide range of cancers, including breast cancer, gastric cancer, and prostate cancer, and its elevated expression often correlates with poor prognosis and tumor progression. This dependency of cancer cells on SHMT2-mediated one-carbon metabolism makes it an attractive therapeutic target.

This compound: A Potent Dual SHMT1/2 Inhibitor

This compound is a pyrazolopyran-based small molecule inhibitor designed for improved in vivo pharmacokinetic properties compared to its predecessor, SHIN1. It acts as a potent, folate-competitive inhibitor of both the mitochondrial (SHMT2) and cytosolic (SHMT1) isoforms of serine hydroxymethyltransferase. By inhibiting SHMT, this compound effectively disrupts the one-carbon metabolic network, thereby depriving cancer cells of the essential building blocks for proliferation.

In Vitro Efficacy of this compound

The anti-proliferative activity of the active enantiomer, (+)this compound, has been demonstrated in various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Cell LineCancer TypeIC50 (nM)
HCT116Colon Carcinoma300
Molt4T-cell Acute Lymphoblastic Leukemia89

Mechanism of Action and Impact on Cellular Signaling

The primary mechanism of action of this compound is the direct inhibition of SHMT, leading to a cascade of downstream effects that culminate in cancer cell death.

Disruption of One-Carbon Metabolism

This compound-mediated inhibition of SHMT blocks the conversion of serine to glycine and the concurrent generation of 5,10-methylenetetrahydrofolate. This leads to a depletion of one-carbon units, which are essential for the de novo synthesis of purines and thymidylate. The resulting metabolic stress causes an arrest of the cell cycle in the S phase, as DNA replication cannot proceed without the necessary nucleotide precursors. Ultimately, this sustained metabolic disruption induces apoptosis.

cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Serine Serine SHMT2 SHMT2 Serine->SHMT2 THF_mito THF THF_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito CH2_THF_mito 5,10-CH2-THF SHMT2->CH2_THF_mito Nucleotide_Synthesis Nucleotide Synthesis (Purines, Thymidylate) CH2_THF_mito->Nucleotide_Synthesis This compound This compound This compound->SHMT2 SHMT1 SHMT1 SHIN2_cyto This compound SHIN2_cyto->SHMT1 Cell_Proliferation Cell Proliferation Nucleotide_Synthesis->Cell_Proliferation Apoptosis Apoptosis Nucleotide_Synthesis->Apoptosis Depletion Cell_Proliferation->Apoptosis This compound This compound SHMT2 SHMT2 This compound->SHMT2 PI3K PI3K SHMT2->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation This compound This compound SHMT2 SHMT2 This compound->SHMT2 JAK JAK SHMT2->JAK Influences STAT STAT JAK->STAT Transcription Gene Transcription (Proliferation, Survival) STAT->Transcription This compound This compound SHMT2 SHMT2 This compound->SHMT2 RAS RAS SHMT2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation cluster_Target_Identification Target Identification & Prioritization cluster_In_Vitro In Vitro Validation cluster_In_Vivo In Vivo Validation cluster_Biomarker Biomarker Development Genomic_Data Genomic & Proteomic Data (TCGA, etc.) Prioritization Target Prioritization (Expression, Role in Disease) Genomic_Data->Prioritization Literature Literature Review Literature->Prioritization Cell_Viability Cell Viability Assays (IC50 Determination) Prioritization->Cell_Viability Mechanism Mechanism of Action Studies (Metabolomics, Cell Cycle Analysis) Cell_Viability->Mechanism Signaling Signaling Pathway Analysis (Western Blot) Mechanism->Signaling Xenograft Xenograft Models (Tumor Growth Inhibition) Signaling->Xenograft PDX Patient-Derived Xenografts (PDX) (Efficacy in Relevant Models) Xenograft->PDX Toxicity Toxicology Studies PDX->Toxicity Biomarker_ID Biomarker Identification Toxicity->Biomarker_ID Biomarker_Val Biomarker Validation Biomarker_ID->Biomarker_Val

SHIN2's Impact on Nucleotide Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of SHIN2, a potent inhibitor of Serine Hydroxymethyltransferase 2 (SHMT2), and its consequential effects on nucleotide biosynthesis. SHMT2 is a critical mitochondrial enzyme in one-carbon (1C) metabolism, a metabolic network essential for the synthesis of purines and pyrimidines, which are the fundamental building blocks of DNA and RNA. By inhibiting SHMT2, this compound disrupts the supply of one-carbon units, leading to a cascade of effects including the arrest of the cell cycle and the inhibition of tumor growth. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the involved biochemical pathways to offer a comprehensive resource for researchers and professionals in drug development.

Introduction

One-carbon metabolism is a vital network of interconnected biochemical pathways that mediate the transfer of one-carbon units. This metabolic system is fundamental for the de novo synthesis of nucleotides, as well as for other critical cellular processes such as methylation reactions and redox homeostasis.[1] Within this network, the mitochondrial enzyme Serine Hydroxymethyltransferase 2 (SHMT2) plays a pivotal role.[1][2] SHMT2 catalyzes the conversion of serine to glycine, a reaction that concurrently generates a one-carbon unit in the form of 5,10-methylenetetrahydrofolate (CH2-THF).[1][3] This molecule is a primary donor of one-carbon units for the synthesis of both purine and pyrimidine nucleotides.[1][2]

Rapidly proliferating cells, particularly cancer cells, exhibit a high demand for nucleotides to support DNA replication and RNA synthesis.[1] Consequently, these cells often display an upregulation of enzymes involved in one-carbon metabolism, including SHMT2.[1] This dependency makes SHMT2 an attractive target for anticancer drug development. This compound is a small-molecule inhibitor of SHMT2 that has demonstrated efficacy in preclinical models by disrupting nucleotide biosynthesis.[1][4] This guide explores the direct consequences of this compound-mediated SHMT2 inhibition on the intricate pathways of nucleotide synthesis.

Mechanism of Action of this compound

This compound exerts its biological effects by directly inhibiting the enzymatic activity of SHMT2.[1] This inhibition blocks the primary pathway for the generation of mitochondrial one-carbon units from serine. The resulting depletion of 5,10-methylenetetrahydrofolate has profound downstream effects on both purine and pyrimidine biosynthesis.

Impact on Pyrimidine Synthesis

The synthesis of thymidylate (dTMP), a crucial component of DNA, is highly dependent on the availability of 5,10-methylenetetrahydrofolate. The enzyme thymidylate synthase (TS) utilizes CH2-THF as a one-carbon donor to convert deoxyuridine monophosphate (dUMP) to dTMP.[1][3] By reducing the pool of CH2-THF, this compound effectively stalls this critical step in pyrimidine synthesis, leading to a depletion of the thymidine triphosphate (dTTP) pool.[3] This disruption in dTMP synthesis is a key mechanism through which this compound induces cell cycle arrest and inhibits cell proliferation.[1]

Impact on Purine Synthesis

The de novo synthesis of purine nucleotides also relies on one-carbon units derived from the folate cycle. Specifically, two steps in the purine biosynthesis pathway require one-carbon donors in the form of 10-formyltetrahydrofolate (10-formyl-THF), which is derived from 5,10-methylenetetrahydrofolate. Inhibition of SHMT2 by this compound leads to a reduction in the intermediates of the purine biosynthetic pathway.[4]

Quantitative Data

The following tables summarize the quantitative effects of this compound on cell growth and nucleotide metabolism as reported in preclinical studies.

Table 1: Effect of this compound on Cell Growth

Cell LineTreatmentConcentration (µM)Growth Inhibition (%)Reference
HCT116(+)this compound2Not specified, but significant inhibition shown graphically[4]
Molt4(+)this compoundNot specifiedNot specified, but significant inhibition shown graphically[4]

Table 2: Effect of this compound on Purine Biosynthesis Intermediates in HCT116 Cells

MetaboliteFold Change vs. Control (2µM (+)this compound, 24h)
Purine Biosynthetic Pathway IntermediatesDecreased (Normalized levels shown graphically)

Note: Specific fold-change values were not provided in the source material, but a graphical representation indicated a decrease in normalized levels of purine biosynthetic pathway intermediates upon treatment with (+)this compound.[4]

Experimental Protocols

Cell Growth Assays

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Methodology:

  • Cancer cell lines (e.g., HCT116, Molt4) are seeded in 96-well plates at a predetermined density.[4]

  • Cells are allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control. The inactive enantiomer, (-)this compound, is often used as a negative control.[4]

  • Cells are incubated for a specified period (e.g., 24, 48, 72 hours).

  • Cell viability is assessed using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • The percentage of growth inhibition is calculated relative to the vehicle-treated control cells.

Metabolite Profiling using U-13C-Serine Tracing

Objective: To trace the metabolic fate of serine and assess the impact of this compound on one-carbon metabolism and nucleotide biosynthesis.

Methodology:

  • Cells are cultured in a medium containing U-13C-serine, a stable isotope-labeled form of serine.[4]

  • A cohort of cells is treated with this compound, while a control group receives a vehicle.[4]

  • After a defined incubation period (e.g., 24 hours), the cells are harvested, and metabolites are extracted.[4]

  • The extracted metabolites are analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the incorporation of 13C into downstream metabolites, such as glycine and intermediates of the purine and pyrimidine synthesis pathways.[4]

  • The relative abundance of labeled and unlabeled metabolites is quantified to assess the flux through the SHMT2-dependent pathway.[4]

Visualizations

The following diagrams illustrate the key pathways affected by this compound.

SHIN2_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito CH2THF_mito 5,10-CH2-THF SHMT2->CH2THF_mito THF_mito THF THF_mito->SHMT2 Formate_mito Formate CH2THF_mito->Formate_mito dUMP dUMP TS Thymidylate Synthase (TS) CH2THF_mito->TS 1C unit FormylTHF 10-formyl-THF CH2THF_mito->FormylTHF conversion dUMP->TS dTMP dTMP TS->dTMP Purine_Synthesis de novo Purine Synthesis Purines Purines Purine_Synthesis->Purines FormylTHF->Purine_Synthesis 1C units This compound This compound This compound->SHMT2

Caption: this compound inhibits SHMT2, blocking one-carbon unit generation for nucleotide synthesis.

Experimental_Workflow_Metabolite_Tracing start Cancer Cells in Culture treatment Treatment Groups: - Vehicle Control - this compound start->treatment labeling Incubate with U-13C-Serine treatment->labeling harvest Harvest Cells and Extract Metabolites labeling->harvest analysis LC-MS Analysis harvest->analysis data Quantify Labeled Metabolites (e.g., 13C-Glycine, Purine/Pyrimidine Intermediates) analysis->data conclusion Assess Impact of this compound on One-Carbon Metabolism Flux data->conclusion

Caption: Workflow for tracing serine metabolism with this compound treatment using stable isotopes.

Conclusion

This compound represents a targeted therapeutic strategy that exploits the metabolic vulnerabilities of rapidly proliferating cells. By inhibiting SHMT2, this compound effectively curtails the supply of one-carbon units essential for the de novo synthesis of purine and pyrimidine nucleotides. This disruption of nucleotide biosynthesis leads to cell cycle arrest and an anti-proliferative effect, highlighting the potential of targeting one-carbon metabolism in cancer therapy. The experimental protocols and data presented in this guide provide a framework for further investigation into the therapeutic applications of SHMT2 inhibitors and their impact on cellular metabolism. Further research is warranted to fully elucidate the quantitative impact of this compound on the intricate network of nucleotide metabolism and to explore its synergistic potential with other chemotherapeutic agents that target this fundamental pathway.

References

The Function of SHIN2 in Serine and Glycine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function of SHIN2, a potent small-molecule inhibitor, in the context of serine and glycine metabolism. We will explore its mechanism of action, its impact on cellular metabolic pathways, and the experimental methodologies used to characterize its effects. This document is intended to be a comprehensive resource for researchers in oncology, metabolism, and drug discovery.

Introduction to Serine/Glycine Metabolism and the Role of SHMT

Serine and glycine are non-essential amino acids that play critical roles in numerous cellular processes beyond protein synthesis. They are central nodes in one-carbon (1C) metabolism, a network of interconnected pathways that provides one-carbon units for the biosynthesis of nucleotides (purines and thymidylate), amino acids (methionine), and for the maintenance of redox balance.[1][2]

The key enzyme interconverting serine and glycine is serine hydroxymethyltransferase (SHMT) , which exists in two isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2.[3][4] SHMT catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[4][5] In rapidly proliferating cells, particularly cancer cells, the mitochondrial isoform, SHMT2, is frequently overexpressed and is a primary driver of the flux from serine to glycine, supplying the bulk of one-carbon units for biosynthesis.[1][3][6] This makes SHMT2 a compelling target for anti-cancer therapy.

This compound: A Potent Inhibitor of SHMT

This compound is a small-molecule inhibitor designed to target the activity of both SHMT1 and SHMT2.[4] Its mechanism of action is competitive with the folate co-substrate.[6] By inhibiting SHMT, this compound effectively blocks the conversion of serine to glycine, thereby disrupting the supply of one-carbon units and glycine for essential cellular processes. A closely related compound, SHIN1, has been extensively characterized and serves as a valuable tool to understand the effects of SHMT inhibition.

Quantitative Analysis of SHMT Inhibition by SHIN1

The following tables summarize the quantitative data on the inhibitory effects of SHIN1, a compound with a similar mechanism of action to this compound.

Parameter SHMT1 SHMT2 Reference
Biochemical IC50 5 nM13 nM[6]
Table 1: Biochemical Potency of SHIN1 against Human SHMT Isoforms. The half-maximal inhibitory concentration (IC50) was determined in in vitro enzymatic assays.
Cell Line Parameter Value Condition Reference
HCT-116Growth Inhibition IC50870 nMStandard media[7]
HCT-116 (SHMT2 knockout)Growth Inhibition IC50< 50 nMStandard media[7]
Table 2: Cellular Activity of SHIN1 in HCT-116 Colon Cancer Cells. The IC50 for cell growth inhibition highlights the dependence of these cells on SHMT activity.
Metabolite Effect of SHIN1 Treatment (10 µM, 48h) Reference
SerineIncreased intracellularly[7]
GlycineDecreased intracellularly[7]
GAR (Glycinamide ribonucleotide)Accumulation[7]
AICAR (Aminoimidazole carboxamide ribonucleotide)Accumulation[7]
ATPDepletion[6]
dTTPDepletion[6]
Table 3: Metabolic Consequences of SHMT Inhibition by SHIN1 in HCT-116 Cells. The table shows the qualitative changes in key metabolites following treatment with SHIN1.

Signaling Pathways and Experimental Workflows

Serine-to-Glycine Conversion and One-Carbon Metabolism

The following diagram illustrates the central role of SHMT in serine and glycine metabolism and its connection to one-carbon pathways.

Serine_Glycine_Metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto SHMT1 Serine_mito Serine Serine_cyto->Serine_mito Transport SHMT1 SHMT1 THF_cyto THF mTHF_cyto 5,10-CH2-THF THF_cyto->mTHF_cyto SHMT1 Purine_Synth Purine Synthesis mTHF_cyto->Purine_Synth Thymidylate_Synth Thymidylate Synthesis mTHF_cyto->Thymidylate_Synth Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 Glycine_mito->Glycine_cyto Transport SHMT2 SHMT2 THF_mito THF mTHF_mito 5,10-CH2-THF THF_mito->mTHF_mito SHMT2 Formate Formate mTHF_mito->Formate Formate->Purine_Synth Export & Utilization This compound This compound This compound->SHMT1 This compound->SHMT2

Serine-to-Glycine Metabolic Pathway and this compound Inhibition.
Experimental Workflow: U-13C-Serine Isotope Tracing

Metabolic flux analysis using stable isotope tracers is a powerful technique to quantify the activity of metabolic pathways. The following diagram outlines the workflow for a U-13C-serine tracing experiment to assess SHMT activity in the presence of this compound.

Isotope_Tracing_Workflow start Seed HCT-116 cells culture Culture cells to desired confluency start->culture treatment Treat with this compound or Vehicle (DMSO) culture->treatment labeling Incubate with U-13C-Serine containing media treatment->labeling quench Quench metabolism and extract metabolites labeling->quench lcms LC-MS Analysis quench->lcms data_analysis Data Analysis: - Isotope enrichment calculation - Metabolic flux modeling lcms->data_analysis end Quantify SHMT flux data_analysis->end

Workflow for U-13C-Serine Metabolic Flux Analysis.

Detailed Experimental Protocols

Cell Viability Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

  • Cell Seeding:

    • Culture HCT-116 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Trypsinize and resuspend cells to a concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium, with concentrations ranging from 100 µM to 1 nM. Include a vehicle control (DMSO).

    • Remove the old medium from the 96-well plate and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the normalized values against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50.

U-13C-Serine Isotope Tracing and Metabolite Extraction

This protocol details the procedure for tracing the metabolism of serine using a stable isotope label.

  • Cell Culture and Treatment:

    • Seed HCT-116 cells in 6-well plates and grow to 80% confluency.

    • Treat the cells with the desired concentration of this compound or vehicle for 24 hours.

  • Isotope Labeling:

    • Prepare DMEM lacking serine and glycine, and supplement it with 13C3,15N1-L-serine.

    • Wash the cells once with PBS and then add the labeling medium.

    • Incubate for the desired time course (e.g., 0, 1, 4, 8, 24 hours).

  • Metabolite Extraction:

    • Aspirate the labeling medium and quickly wash the cells with ice-cold 0.9% NaCl.

    • Quench metabolism by adding 1 mL of ice-cold 80% methanol.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

    • Dry the metabolite extract under a stream of nitrogen or using a speed vacuum.

  • LC-MS Analysis:

    • Resuspend the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

    • Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system (e.g., Q-Exactive Orbitrap with a C18 column).

    • Use appropriate LC gradients and MS parameters to separate and detect serine, glycine, and downstream metabolites.

  • Data Analysis:

    • Correct the raw data for natural isotope abundance.

    • Calculate the fractional enrichment of 13C in serine, glycine, and other relevant metabolites.

    • Use metabolic flux analysis software to model the flux through the SHMT reaction.

Subcutaneous Tumor Xenograft Model

This protocol describes the establishment of a tumor xenograft model to evaluate the in vivo efficacy of this compound.

  • Cell Preparation:

    • Culture HCT-116 cells to 80-90% confluency.

    • Harvest the cells by trypsinization and wash with sterile PBS.

    • Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 107 cells/mL. Keep the cell suspension on ice.

  • Animal Model:

    • Use immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old).

    • Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

  • Tumor Cell Implantation:

    • Inject 100 µL of the cell suspension (1 x 106 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring and Treatment:

    • Monitor the mice regularly for tumor formation.

    • Measure tumor volume using calipers (Volume = 0.5 x length x width2) every 2-3 days.

    • Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

    • Administer this compound (formulated in a suitable vehicle) or vehicle alone to the respective groups according to the desired dosing schedule (e.g., daily intraperitoneal injection).

  • Endpoint Analysis:

    • Continue treatment and tumor monitoring until the tumors in the control group reach a predetermined endpoint (e.g., 1500 mm3).

    • Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, metabolomics).

Conclusion

This compound is a powerful research tool for investigating the role of serine and glycine metabolism in health and disease. Its potent and specific inhibition of SHMT1 and SHMT2 allows for the precise dissection of the metabolic consequences of blocking this critical enzymatic step. The experimental protocols detailed in this guide provide a framework for researchers to further explore the function of this compound and the therapeutic potential of targeting SHMT in various pathological contexts, particularly in cancer. The quantitative data and pathway diagrams offer a clear and concise summary of our current understanding of this compound's role in serine and glycine metabolism.

References

Methodological & Application

Application Notes and Protocols for SHIN2 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHIN2 is a potent and selective small-molecule inhibitor of serine hydroxymethyltransferase (SHMT), with a particularly high affinity for the mitochondrial isoform, SHMT2.[1][2][3] SHMT2 is a critical enzyme in one-carbon (1C) metabolism, catalyzing the conversion of serine to glycine and generating one-carbon units essential for the synthesis of nucleotides (purines and thymidylate) and other macromolecules.[1][2][4] Cancer cells, with their high proliferative rate, are heavily reliant on the 1C metabolic pathway to support DNA replication and repair.[1][5] By inhibiting SHMT2, this compound disrupts this crucial metabolic pathway, leading to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in cancer cells.[1][2][3] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent, particularly in malignancies highly dependent on serine metabolism, such as T-cell acute lymphoblastic leukemia (T-ALL).[1][3]

Mechanism of Action

This compound exerts its biological effects by binding to the active site of SHMT, preventing the conversion of serine to glycine and the subsequent transfer of a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (5,10-mTHF).[5] This blockade has several downstream consequences:

  • Depletion of Nucleotide Precursors: The reduction in 5,10-mTHF limits the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. This leads to an impairment of DNA replication and repair.[1][5]

  • Cell Cycle Arrest: The scarcity of nucleotides triggers a checkpoint in the S phase of the cell cycle, halting cell division.[1][2]

  • Induction of Apoptosis: Prolonged metabolic stress and the inability to replicate DNA can lead to programmed cell death (apoptosis).[4]

  • Synergistic Effects: this compound has been shown to act synergistically with other chemotherapeutic agents that target folate metabolism, such as methotrexate.[3] Methotrexate inhibits dihydrofolate reductase (DHFR), another key enzyme in the folate pathway. By targeting different enzymes in the same pathway, the combination of this compound and methotrexate can be more effective at inhibiting cancer cell growth.[3]

Signaling Pathway of this compound's Target (SHMT2)

SHMT2_Pathway cluster_mitochondrion Mitochondrion cluster_downstream Downstream Cellular Processes Serine_in Serine SHMT2 SHMT2 Serine_in->SHMT2 THF_in Tetrahydrofolate (THF) THF_in->SHMT2 Glycine_out Glycine SHMT2->Glycine_out mTHF_out 5,10-Methylene-THF SHMT2->mTHF_out Nucleotide_Synthesis Nucleotide Synthesis (Purines, Thymidylate) mTHF_out->Nucleotide_Synthesis This compound This compound This compound->SHMT2 Apoptosis Apoptosis This compound->Apoptosis DNA_Replication DNA Replication & Repair Nucleotide_Synthesis->DNA_Replication Cell_Proliferation Cell Proliferation DNA_Replication->Cell_Proliferation Cell_Proliferation->Apoptosis Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 treat_this compound Treat with this compound (serial dilutions) incubate1->treat_this compound incubate2 Incubate for 24-72 hours treat_this compound->incubate2 add_mts Add MTS/MTT reagent incubate2->add_mts incubate3 Incubate 1-4 hours add_mts->incubate3 read_plate Read absorbance incubate3->read_plate analyze Analyze data (calculate IC50) read_plate->analyze end End analyze->end SHIN2_Effects This compound This compound Treatment SHMT2_Inhibition SHMT2 Inhibition This compound->SHMT2_Inhibition One_Carbon_Metabolism_Block Blockade of One-Carbon Metabolism SHMT2_Inhibition->One_Carbon_Metabolism_Block Nucleotide_Depletion Depletion of Nucleotide Precursors One_Carbon_Metabolism_Block->Nucleotide_Depletion S_Phase_Arrest S-Phase Cell Cycle Arrest Nucleotide_Depletion->S_Phase_Arrest Proliferation_Inhibition Inhibition of Cell Proliferation S_Phase_Arrest->Proliferation_Inhibition Apoptosis_Induction Induction of Apoptosis Proliferation_Inhibition->Apoptosis_Induction

References

Application Notes and Protocols for In Vivo Administration of SHIN2 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Topic: In vivo administration protocol for SHIN2 in mice

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound is a potent and specific inhibitor of serine hydroxymethyltransferase (SHMT), a key enzyme in one-carbon (1C) metabolism.[1][2][3] SHMT catalyzes the conversion of serine to glycine, a reaction that provides one-carbon units essential for the synthesis of nucleotides and other biomolecules crucial for cancer cell proliferation.[4][5][6] The mitochondrial isoform, SHMT2, is frequently upregulated in various cancers, making it a promising therapeutic target.[1][4][6] In vivo studies in mouse models have demonstrated the anti-tumor efficacy of this compound, particularly in T-cell acute lymphoblastic leukemia (T-ALL), where it has been shown to act synergistically with the standard-of-care chemotherapeutic agent, methotrexate.[1][2][7] These application notes provide a detailed protocol for the preparation and intraperitoneal administration of this compound in mice, based on established preclinical studies.

Data Presentation

Table 1: this compound Formulation for In Vivo Administration

ComponentConcentration/SolventReference
(+)this compound20 mg/mL[1]
Vehicle20% 2-hydroxypropyl-β-cyclodextrin in water[1]

Table 2: Dosing Regimen for Single-Agent this compound Efficacy Studies in Mice

ParameterDescriptionReference
Animal Model T-ALL allografted mice[3]
Compound (+)this compound[1]
Dosage 200 mg/kg[1][8][9]
Route of Administration Intraperitoneal (IP) injection[1][8][9]
Dosing Frequency Twice daily (BID)[1]
Treatment Duration 11 consecutive days[1]

Table 3: Dosing Regimen for this compound and Methotrexate Combination Therapy in Mice

ParameterDescriptionReference
Animal Model NOTCH1-induced mouse primary T-ALL[1][10]
Compound 1 (+)this compound[1][10]
Dosage 200 mg/kg[1][10]
Route of Administration Intraperitoneal (IP) injection[1][10]
Compound 2 Methotrexate[1][10]
Dosage 10 mg/kg[1][10]
Route of Administration Intraperitoneal (IP) injection[1][10]
Treatment Cycle 4 cycles of treatment[1][10]

Experimental Protocols

Protocol 1: Preparation of this compound Dosing Solution

This protocol details the steps for preparing a 20 mg/mL solution of (+)this compound for intraperitoneal injection in mice.

Materials:

  • (+)this compound powder

  • 2-hydroxypropyl-β-cyclodextrin

  • Sterile, nuclease-free water

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Prepare the Vehicle:

    • In a sterile conical tube, dissolve 2-hydroxypropyl-β-cyclodextrin in sterile, nuclease-free water to a final concentration of 20% (w/v).

    • Vortex thoroughly until the solution is clear. This may require gentle warming.

    • Sterilize the vehicle solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Prepare the this compound Solution:

    • Weigh the required amount of (+)this compound powder and place it in a sterile conical tube.

    • Add the appropriate volume of the sterile 20% 2-hydroxypropyl-β-cyclodextrin vehicle to achieve a final concentration of 20 mg/mL of this compound.[1]

    • Vortex the mixture vigorously until the (+)this compound is completely dissolved. The solution should be clear.

  • Final Preparation for Injection:

    • Draw the this compound solution into sterile syringes of the appropriate size (e.g., 1 mL tuberculin syringes) for dosing.

    • Ensure that the final volume to be injected is calculated based on the individual mouse's body weight to achieve a dose of 200 mg/kg.

Protocol 2: In Vivo Administration of this compound by Intraperitoneal (IP) Injection

This protocol describes the procedure for administering the prepared this compound solution to mice via intraperitoneal injection.

Materials:

  • Prepared this compound dosing solution (20 mg/mL)

  • Mouse model (e.g., C57BL/6 or tumor-bearing mice)[1][8]

  • Sterile 1 mL syringes with 25-27 gauge needles

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Preparation:

    • Weigh each mouse accurately on the day of dosing to calculate the precise injection volume.

    • The injection volume (in mL) can be calculated as: (Body Weight (kg) * Dose (mg/kg)) / Concentration (mg/mL).

    • For a 200 mg/kg dose and a 20 mg/mL solution, the injection volume is 10 µL per gram of body weight.

  • Injection Procedure:

    • Properly restrain the mouse, ensuring the head is tilted downwards to displace the abdominal organs.

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Aspirate gently to ensure that no fluid (e.g., blood or urine) is drawn into the syringe, which would indicate improper needle placement.

    • If aspiration is clear, slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Injection Monitoring:

    • Monitor the mice for any signs of distress or adverse reactions following the injection.

    • For efficacy studies, continue the dosing regimen as planned (e.g., twice daily for 11 days).[1]

    • Monitor tumor growth and animal health parameters (e.g., body weight) throughout the study.[1]

Visualizations

SHIN2_Signaling_Pathway cluster_Metabolism One-Carbon Metabolism cluster_Downstream Downstream Effects cluster_Therapy Therapeutic Intervention Serine Serine SHMT2 SHMT2 (Mitochondrial) Serine->SHMT2 Glycine Glycine THF Tetrahydrofolate (THF) THF->SHMT2 Methylene_THF 5,10-Methylene-THF Nucleotide_Synthesis Purine & Pyrimidine Synthesis Methylene_THF->Nucleotide_Synthesis SHMT2->Glycine Reversible SHMT2->Methylene_THF Cell_Proliferation Cancer Cell Proliferation Nucleotide_Synthesis->Cell_Proliferation This compound (+)this compound This compound->SHMT2 Inhibition Methotrexate Methotrexate DHFR DHFR Methotrexate->DHFR Inhibition DHFR->THF THF_precursor Dihydrofolate (DHF) THF_precursor->DHFR

Caption: this compound inhibits SHMT2, blocking the conversion of serine to glycine and the production of one-carbon units.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Treatment Treatment Phase cluster_Analysis Analysis Phase Animal_Model Establish T-ALL Mouse Model SHIN2_Prep Prepare this compound Solution (20 mg/mL in vehicle) Dosing Administer this compound (200 mg/kg) via IP Injection (BID) Animal_Model->Dosing SHIN2_Prep->Dosing Monitoring Monitor Body Weight and Tumor Burden Dosing->Monitoring Data_Collection Collect Tumor Volume Data and Survival Data Monitoring->Data_Collection Statistical_Analysis Perform Statistical Analysis (e.g., ANOVA, Kaplan-Meier) Data_Collection->Statistical_Analysis Results Evaluate Anti-Tumor Efficacy and Survival Benefit Statistical_Analysis->Results

Caption: Workflow for an in vivo efficacy study of this compound in a mouse tumor model.

References

Application of SHIN2 in T-cell Acute Lymphoblastic Leukemia (T-ALL) Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematological malignancy characterized by the proliferation of immature T-lymphocytes. While current treatment regimens, often including the antifolate drug methotrexate, have improved outcomes, a significant portion of patients experience relapse, highlighting the urgent need for novel therapeutic strategies. One-carbon (1C) metabolism, a crucial pathway for nucleotide biosynthesis, is frequently upregulated in cancer cells to support rapid proliferation. Serine hydroxymethyltransferase (SHMT), particularly its mitochondrial isoform (SHMT2), is a key enzyme in this pathway, catalyzing the conversion of serine to glycine and a one-carbon unit. SHIN2, a potent inhibitor of SHMT, has emerged as a promising therapeutic agent in T-ALL research. These application notes provide a comprehensive overview of the use of this compound in T-ALL, including its mechanism of action, experimental protocols, and key findings.

Mechanism of Action

This compound exerts its anti-leukemic effect by inhibiting SHMT, thereby disrupting the one-carbon metabolic pathway essential for the synthesis of purines and thymidylate. This leads to a depletion of the nucleotide pools necessary for DNA replication and cell proliferation, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][2] Notably, this compound demonstrates a synergistic effect with methotrexate, a standard-of-care chemotherapy agent for T-ALL that targets dihydrofolate reductase (DHFR), another key enzyme in folate metabolism.[1][3][4] By inhibiting two distinct nodes in the same metabolic pathway, the combination of this compound and methotrexate leads to a more profound suppression of nucleotide biosynthesis and enhanced anti-leukemic activity.[4]

cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito CH2_THF_mito 5,10-CH2-THF SHMT2->CH2_THF_mito THF_mito THF THF_mito->SHMT2 Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine SHMT1->Glycine_cyto CH2_THF_cyto 5,10-CH2-THF SHMT1->CH2_THF_cyto THF_cyto THF THF_cyto->SHMT1 CH2_THF_cyto->THF_cyto dTMP Synthesis Purine_Synthesis Purine Synthesis CH2_THF_cyto->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis CH2_THF_cyto->Thymidylate_Synthesis DHF DHF DHFR DHFR DHF->DHFR DHFR->THF_cyto Proliferation T-ALL Cell Proliferation Purine_Synthesis->Proliferation Thymidylate_Synthesis->Proliferation This compound This compound This compound->SHMT2 This compound->SHMT1 Methotrexate Methotrexate Methotrexate->DHFR

Caption: this compound inhibits SHMT1/2, blocking one-carbon metabolism for T-ALL therapy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the efficacy of this compound in T-ALL.

Table 1: In Vitro Efficacy of this compound in T-ALL Cell Lines

Cell LineParameterValueReference
Molt4IC50~90 nM[4]
HCT116IC50300 nM[5]
Molt4Cell Cycle Arrest (at 2 µM, 48h)S phase[5]

Table 2: In Vivo Efficacy of this compound in a NOTCH1-driven Mouse Model of T-ALL

Treatment GroupMedian Survivalp-valueReference
Vehicle16 days<0.01[6]
(+)this compound (200 mg/kg)27 days<0.01[6]

Table 3: Synergistic Effect of this compound and Methotrexate in Molt4 Cells

Methotrexate (nM)(+)this compound IC50Reference
0~90 nM[6]
20Decreased[6]
30Decreased[6]
40Decreased[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Cell Proliferation Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in T-ALL cell lines.

Materials:

  • T-ALL cell lines (e.g., Molt4)

  • RPMI-1640 medium supplemented with 10% dialyzed fetal bovine serum (FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed T-ALL cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of media.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a dose-response curve.

Protocol 2: Cell Cycle Analysis

This protocol is for assessing the effect of this compound on the cell cycle distribution of T-ALL cells.

Materials:

  • T-ALL cells (e.g., Molt4)

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Treat T-ALL cells with this compound (e.g., 2 µM) or vehicle (DMSO) for 48 hours.

  • Harvest the cells by centrifugation and wash once with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution by flow cytometry.

cluster_Workflow Experimental Workflow A T-ALL Cell Culture B This compound Treatment A->B C In Vitro Assays (Proliferation, Cell Cycle) B->C D In Vivo T-ALL Model (Mouse or PDX) E This compound Administration D->E F Monitor Tumor Burden E->F G Survival Analysis F->G

Caption: Workflow for evaluating this compound efficacy in T-ALL research.

Protocol 3: In Vivo Efficacy Study in a Mouse Model of T-ALL

This protocol outlines a general procedure for evaluating the in vivo anti-leukemic activity of this compound.

Materials:

  • Immunocompromised mice (e.g., NSG mice)

  • T-ALL cells expressing a reporter gene (e.g., luciferase)

  • This compound formulation for in vivo administration

  • Vehicle control

  • Bioluminescence imaging system

Procedure:

  • Inject T-ALL cells intravenously into the mice.

  • Allow the leukemia to establish, which can be monitored by bioluminescence imaging.

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 200 mg/kg, intraperitoneally) or vehicle to the respective groups according to the desired dosing schedule.[5][6]

  • Monitor tumor burden regularly using bioluminescence imaging.

  • Record the survival of the mice in each group.

  • Perform statistical analysis (e.g., log-rank test) on the survival data.

Drug Development Implications

The demonstrated efficacy of this compound, both as a single agent and in combination with methotrexate, provides a strong rationale for its further development as a therapeutic for T-ALL.[1][4] The synergistic interaction with methotrexate is particularly significant as it suggests a potential new combination therapy that could improve treatment outcomes, especially in patients with methotrexate-resistant disease.[4][6] Future research should focus on optimizing dosing schedules, evaluating long-term toxicity, and identifying predictive biomarkers to select patients who are most likely to respond to this compound therapy. The development of SHMT inhibitors like this compound represents a promising targeted metabolic approach for the treatment of T-ALL and potentially other cancers with a high reliance on one-carbon metabolism.[7]

This compound This compound Synergy Synergistic Anti-Leukemic Effect This compound->Synergy Overcome_Resistance Overcoming Resistance This compound->Overcome_Resistance Methotrexate Methotrexate Methotrexate->Synergy T_ALL T-ALL Synergy->T_ALL Inhibits Improved_Outcome Improved Therapeutic Outcome T_ALL->Improved_Outcome Resistant_T_ALL Methotrexate-Resistant T-ALL Resistant_T_ALL->Overcome_Resistance Treats Overcome_Resistance->Improved_Outcome

Caption: Logical relationship of this compound and Methotrexate synergy in T-ALL.

References

Application Notes: Utilizing SHIN2 to Investigate and Overcome Methotrexate Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methotrexate (MTX), a cornerstone of chemotherapy for various cancers, including T-cell acute lymphoblastic leukemia (T-ALL), functions by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. This inhibition depletes the cellular pool of tetrahydrofolate (THF), which is essential for the synthesis of nucleotides and amino acids, thereby arresting cell proliferation. However, the development of methotrexate resistance is a significant clinical challenge. SHIN2, a potent inhibitor of serine hydroxymethyltransferase (SHMT), offers a novel therapeutic strategy to overcome MTX resistance. SHMT is a key enzyme in one-carbon (1C) metabolism, responsible for the conversion of serine and THF to glycine and 5,10-methylene-THF. This pathway is a major source of the one-carbon units required for nucleotide biosynthesis.

Mechanism of Action and Synergy with Methotrexate

This compound targets both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of the SHMT enzyme. By inhibiting SHMT, this compound disrupts the synthesis of 5,10-methylene-THF, a crucial precursor for purine and thymidylate synthesis. This leads to a reduction in the nucleotide pool available for DNA replication and repair, ultimately inhibiting cancer cell growth.

The combination of this compound and methotrexate exhibits a powerful synergistic effect in T-ALL cells.[1] Methotrexate's inhibition of DHFR reduces the intracellular levels of THF, the substrate for SHMT. This sensitization makes the cells more vulnerable to the effects of this compound, which further downstream inhibits the utilization of the remaining THF pool by SHMT. This dual blockade of the folate pathway leads to a more profound suppression of nucleotide biosynthesis and a stronger anti-leukemic effect than either agent alone.[1][2]

Overcoming Methotrexate Resistance

Mechanisms of methotrexate resistance often involve decreased drug uptake, reduced polyglutamylation (which traps MTX intracellularly), or increased DHFR expression.[3] Interestingly, cells that have developed resistance to methotrexate have shown increased sensitivity to this compound.[1][3] The proposed mechanism for this heightened sensitivity is that the very adaptations that confer MTX resistance, such as impaired folate import and reduced polyglutamation, also lead to a depletion of intracellular polyglutamated-THF.[3] This depletion of the SHMT substrate renders the cells more dependent on the SHMT pathway and, consequently, more susceptible to its inhibition by this compound.[3]

Preclinical Evidence

In vitro studies using the Molt4 human T-ALL cell line have demonstrated that low doses of methotrexate sensitize these cells to this compound.[1] Furthermore, Molt4 cells rendered resistant to methotrexate in vitro displayed a significantly enhanced sensitivity to this compound.[1]

In vivo studies using mouse models of NOTCH1-driven T-ALL and patient-derived xenografts (PDX) have corroborated these findings.[1][4] Treatment with this compound as a single agent increased the survival of leukemia-bearing mice.[1] The combination of this compound and methotrexate resulted in a synergistic anti-leukemic effect, leading to a greater reduction in tumor burden and a significant extension of survival compared to either drug alone.[1][5]

Application in Research and Drug Development

These findings position this compound as a valuable tool for researchers studying the mechanisms of methotrexate resistance and for drug development professionals seeking novel therapeutic strategies for MTX-resistant cancers.

  • Studying Folate Metabolism: this compound can be used as a chemical probe to investigate the role of SHMT and one-carbon metabolism in cancer cell proliferation and survival, particularly in the context of antifolate resistance.

  • Developing Combination Therapies: The synergistic interaction between this compound and methotrexate provides a strong rationale for the clinical development of combination therapies for T-ALL and potentially other cancers where methotrexate is a standard of care.

  • Overcoming Drug Resistance: this compound represents a promising therapeutic agent for patients with methotrexate-resistant disease, offering a new avenue for treatment when conventional therapies have failed.

Quantitative Data Summary

Cell LineTreatmentConcentration/DosageEffectReference
Molt4 (Human T-ALL)(+)this compoundIC50 in µM range (exact value not specified in abstracts)Inhibition of cell proliferation[1]
Molt4 (Human T-ALL)Methotrexate20, 30, 40 nMSensitizes cells to (+)this compound[1][2]
Methotrexate-Resistant Molt4(+)this compoundNot specifiedEnhanced sensitivity compared to parental cells[1]
NOTCH1-induced Mouse Leukemia(+)this compound200 mg/kg (IP injection)Increased survival[5]
NOTCH1-induced Mouse LeukemiaMethotrexate10 mg/kg (IP injection)Used in combination with (+)this compound[5]
NOTCH1-induced Mouse Leukemia(+)this compound + Methotrexate200 mg/kg and 10 mg/kg respectivelySynergistic reduction in tumor burden and increased survival[5]
Patient-Derived T-ALL Xenograft(+)this compound + MethotrexateNot specifiedSynergistic effect in prolonging survival[1]

Signaling Pathways and Experimental Workflows

SHIN2_Methotrexate_Synergy Synergistic Action of Methotrexate and this compound cluster_folate_pathway Folate Metabolism Pathway cluster_drugs Therapeutic Intervention cluster_outcome Cellular Outcome Dihydrofolate Dihydrofolate (DHF) Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Methylene_THF 5,10-Methylene-THF Tetrahydrofolate->Methylene_THF SHMT1/2 Nucleotides Nucleotide Synthesis Methylene_THF->Nucleotides Serine Serine Glycine Glycine Serine->Glycine SHMT1/2 Cell_Proliferation Cell Proliferation Arrest Nucleotides->Cell_Proliferation DHFR DHFR SHMT SHMT1/2 Methotrexate Methotrexate Methotrexate->DHFR inhibits This compound This compound This compound->SHMT inhibits

Caption: Synergistic inhibition of the folate pathway by Methotrexate and this compound.

MTX_Resistance_SHIN2_Sensitivity Mechanism of Increased this compound Sensitivity in MTX-Resistant Cells cluster_mtx_resistance Methotrexate Resistance Mechanisms cluster_consequences Intracellular Consequences cluster_shmt_pathway SHMT Pathway Reduced_Import Reduced Folate Import (e.g., RFC downregulation) Decreased_MTX_Glu Decreased Intracellular Polyglutamated-Methotrexate Reduced_Import->Decreased_MTX_Glu Decreased_THF_Glu Decreased Intracellular Polyglutamated-THF Reduced_Import->Decreased_THF_Glu Reduced_Polyglutamation Reduced Polyglutamation (e.g., decreased FPGS activity) Reduced_Polyglutamation->Decreased_MTX_Glu Reduced_Polyglutamation->Decreased_THF_Glu SHMT SHMT1/2 Decreased_THF_Glu->SHMT depletes substrate Increased_Sensitivity Increased Sensitivity to SHMT Inhibition SHMT->Increased_Sensitivity This compound This compound This compound->SHMT inhibits

Caption: How methotrexate resistance enhances sensitivity to this compound.

Experimental_Workflow Experimental Workflow for Studying this compound in Methotrexate Resistance cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis and Interpretation Cell_Culture Culture T-ALL Cell Lines (e.g., Molt4) MTX_Resistance_Dev Develop MTX-Resistant Sublines Cell_Culture->MTX_Resistance_Dev Proliferation_Assay Cell Proliferation Assays (Dose-Response Curves) Cell_Culture->Proliferation_Assay MTX_Resistance_Dev->Proliferation_Assay Synergy_Analysis Synergy Analysis (Isobologram) Proliferation_Assay->Synergy_Analysis Data_Analysis Analyze Quantitative Data (IC50, Tumor Growth, Survival) Synergy_Analysis->Data_Analysis Xenograft_Model Establish T-ALL Xenograft (e.g., PDX, NOTCH1-induced) Drug_Treatment Treat with this compound, MTX, or Combination Xenograft_Model->Drug_Treatment Tumor_Monitoring Monitor Tumor Burden (e.g., Bioluminescence Imaging) Drug_Treatment->Tumor_Monitoring Survival_Analysis Kaplan-Meier Survival Analysis Tumor_Monitoring->Survival_Analysis Survival_Analysis->Data_Analysis Mechanism_Elucidation Elucidate Mechanism of Action and Synergy Data_Analysis->Mechanism_Elucidation

Caption: Workflow for this compound and methotrexate resistance studies.

Experimental Protocols

1. In Vitro Cell Proliferation Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and methotrexate, and to assess the synergistic effects of the combination in T-ALL cell lines.

  • Materials:

    • T-ALL cell line (e.g., Molt4)

    • Methotrexate-resistant T-ALL cell line

    • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

    • This compound (dissolved in DMSO)

    • Methotrexate (dissolved in sterile water or PBS)

    • 96-well cell culture plates

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

    • Luminometer

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Prepare serial dilutions of this compound and methotrexate in complete medium.

    • For single-agent dose-response curves, add 100 µL of the drug dilutions to the respective wells.

    • For combination studies, create a matrix of this compound and methotrexate concentrations and add them to the wells. Include vehicle control (DMSO) wells.

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

    • Allow the plates to equilibrate to room temperature for 30 minutes.

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine IC50 values.

    • Analyze the combination data using software such as CompuSyn to determine the combination index (CI) for synergy assessment.

2. Development of Methotrexate-Resistant Cell Lines

  • Objective: To generate a methotrexate-resistant T-ALL cell line for subsequent experiments.

  • Materials:

    • Parental T-ALL cell line (e.g., Molt4)

    • Complete RPMI-1640 medium

    • Methotrexate

  • Protocol:

    • Culture the parental cell line in the presence of a low concentration of methotrexate (e.g., starting at the IC20).

    • Monitor cell viability and proliferation.

    • Once the cells have adapted and are proliferating steadily, gradually increase the concentration of methotrexate in a stepwise manner.

    • Continue this process over several months until the cells can proliferate in a concentration of methotrexate that is significantly higher than the IC50 of the parental line.

    • Periodically verify the resistance phenotype by performing a cell proliferation assay and comparing the IC50 of the resistant line to the parental line.

3. In Vivo T-ALL Xenograft Model

  • Objective: To evaluate the in vivo efficacy of this compound alone and in combination with methotrexate in a mouse model of T-ALL.

  • Materials:

    • Immunocompromised mice (e.g., NOD/SCID gamma mice)

    • T-ALL cells expressing a reporter gene (e.g., luciferase)

    • This compound

    • Methotrexate

    • Vehicle for drug formulation (e.g., 20% 2-hydroxypropyl-β-cyclodextrin for this compound)

    • Bioluminescence imaging system

    • D-luciferin

  • Protocol:

    • Inject 1 x 10^6 luciferase-expressing T-ALL cells intravenously or intraperitoneally into each mouse.

    • Monitor tumor engraftment and progression by regular bioluminescence imaging.

    • Once the tumor burden is established (as indicated by a measurable bioluminescent signal), randomize the mice into treatment groups: Vehicle, this compound alone, Methotrexate alone, and this compound + Methotrexate.

    • Prepare this compound for injection by dissolving it in the appropriate vehicle. Prepare methotrexate in sterile saline or PBS.

    • Administer the drugs via intraperitoneal (IP) injection according to the dosages and schedule determined from preclinical studies (e.g., this compound at 200 mg/kg, Methotrexate at 10 mg/kg).[5] A typical treatment cycle might involve methotrexate on day 1, followed by twice-daily this compound for several days.[4]

    • Monitor the tumor burden regularly (e.g., weekly) using bioluminescence imaging. Inject mice with D-luciferin and image them using an in vivo imaging system.

    • Monitor the health and body weight of the mice throughout the experiment.

    • Continue treatment for a predetermined number of cycles or until a humane endpoint is reached.

    • Analyze the data by comparing the tumor growth rates between the different treatment groups.

    • Perform a Kaplan-Meier survival analysis to assess the impact of the treatments on overall survival.

Note: All animal experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

References

Application Notes and Protocols: SHIN2 as a Tool for Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine Hydroxymethyltransferase 2 (SHMT2) is a mitochondrial enzyme that plays a critical role in one-carbon metabolism by catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate.[1][2] This pathway is essential for the synthesis of nucleotides and amino acids, making SHMT2 a key player in cellular proliferation.[2] Elevated expression of SHMT2 has been observed in various cancers, positioning it as a promising target for therapeutic intervention.[3][4]

SHIN2 is a potent inhibitor of SHMT2.[5] Notably, the (-) enantiomer of this compound is available as a click chemistry reagent, featuring an alkyne group that can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[5] This functionalization allows for the versatile application of this compound as a chemical probe to investigate the biology of SHMT2 and to identify its cellular targets and interaction partners. This document provides detailed application notes and protocols for the use of clickable this compound in research and drug development.

Data Presentation

Table 1: Properties of SHMT2 Inhibitors

CompoundTarget(s)IC50ApplicationClick Chemistry Handle
(+)-SHIN2 SHMTNot specifiedIn vivo antileukemic studiesNo
(-)-SHIN2 SHMTNot specifiedClick chemistry applicationsAlkyne
(Rac)-SHIN2 SHMTNot specifiedAntibacterial studiesNo
SHMT-IN-2 SHMT1/SHMT213 nM (SHMT1), 66 nM (SHMT2)Cancer cell growth inhibitionNo

Data sourced from MedchemExpress and other publications.[5]

Signaling Pathway

The following diagram illustrates the central role of SHMT2 in one-carbon metabolism, a critical pathway for nucleotide synthesis and cellular proliferation.

SHMT2_Pathway cluster_mitochondria Mitochondrion cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 THF_mito Tetrahydrofolate (THF) THF_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito Methylene_THF 5,10-Methylene-THF SHMT2->Methylene_THF Glycine_cyto Glycine Glycine_mito->Glycine_cyto One_Carbon_Pool One-Carbon Pool Methylene_THF->One_Carbon_Pool Nucleotide_Synthesis Nucleotide Synthesis (Purines, Thymidylate) One_Carbon_Pool->Nucleotide_Synthesis Serine_cyto Serine Serine_cyto->Serine_mito DNA_Replication DNA Replication Nucleotide_Synthesis->DNA_Replication This compound (-)-SHIN2 (Inhibitor) This compound->SHMT2

Caption: SHMT2 metabolic pathway and point of inhibition by this compound.

Experimental Protocols

Protocol 1: Labeling of SHMT2 in Cell Lysates using Clickable this compound

This protocol describes the use of (-)-SHIN2 as a probe for the in vitro labeling of SHMT2 in cell lysates via a copper-catalyzed click reaction.

Materials:

  • Cells expressing SHMT2 (e.g., various cancer cell lines)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • (-)-SHIN2 (alkyne-functionalized inhibitor)

  • Azide-functionalized reporter tag (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE gels and western blotting reagents

  • Anti-SHMT2 antibody

Workflow Diagram:

Protocol_Workflow A Cell Lysis B Incubate Lysate with (-)-SHIN2 (alkyne) A->B C Click Reaction: Add Azide-Fluorophore, CuSO4/THPTA, Na-Ascorbate B->C D SDS-PAGE Analysis C->D E In-gel Fluorescence Scan D->E F Western Blot (Anti-SHMT2) D->F

Caption: Workflow for labeling SHMT2 in cell lysates with clickable this compound.

Procedure:

  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard assay (e.g., BCA).

  • Labeling with (-)-SHIN2:

    • Dilute the cell lysate to a final concentration of 1-2 mg/mL in PBS.

    • Add (-)-SHIN2 to the lysate to a final concentration of 1-10 µM.

    • Incubate for 1 hour at room temperature with gentle rotation to allow for binding of the inhibitor to SHMT2.

  • Click Chemistry Reaction:

    • Prepare the following stock solutions:

      • Azide-Fluorophore: 10 mM in DMSO

      • CuSO4: 50 mM in water

      • THPTA: 250 mM in water

      • Sodium Ascorbate: 500 mM in water (prepare fresh)

    • In a separate tube, premix CuSO4 and THPTA in a 1:5 molar ratio.

    • To the lysate containing (-)-SHIN2, add the following components in order, vortexing gently after each addition:

      • Azide-Fluorophore (to a final concentration of 100 µM)

      • Premixed CuSO4/THPTA (to a final concentration of 1 mM CuSO4)

      • Sodium Ascorbate (to a final concentration of 5 mM)

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Analysis:

    • Add SDS-PAGE loading buffer to the reaction mixture and heat at 95°C for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled proteins using an in-gel fluorescence scanner.

    • Confirm the identity of the labeled band by performing a western blot using an anti-SHMT2 antibody.

Protocol 2: Pull-down of SHMT2 and Interacting Proteins

This protocol outlines a method for the enrichment of SHMT2 and its potential binding partners from cell lysates using a clickable this compound probe and an azide-functionalized resin.

Materials:

  • Cell lysate (prepared as in Protocol 1)

  • (-)-SHIN2 (alkyne-functionalized inhibitor)

  • Azide-functionalized agarose or magnetic beads

  • Click chemistry reagents (as in Protocol 1)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

  • Mass spectrometry-compatible reagents

Workflow Diagram:

Pulldown_Workflow A Incubate Lysate with (-)-SHIN2 (alkyne) B Click Reaction: Add Azide-Beads, CuSO4/THPTA, Na-Ascorbate A->B C Incubate and Wash Beads B->C D Elute Bound Proteins C->D E Analysis by SDS-PAGE or Mass Spectrometry D->E

Caption: Workflow for SHMT2 pull-down using clickable this compound.

Procedure:

  • Labeling of SHMT2:

    • Incubate the cell lysate with (-)-SHIN2 as described in Protocol 1, steps 2.1-2.3.

  • Click Reaction with Beads:

    • Add azide-functionalized beads to the lysate.

    • Initiate the click reaction by adding the premixed CuSO4/THPTA and sodium ascorbate as described in Protocol 1, step 3.3.

    • Incubate the mixture for 1-2 hours at room temperature with end-over-end rotation.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic stand.

    • Remove the supernatant and wash the beads extensively with wash buffer to remove non-specifically bound proteins. Repeat the wash step 3-5 times.

  • Elution:

    • Elute the bound proteins from the beads by adding SDS-PAGE loading buffer and heating at 95°C for 10 minutes.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and silver staining or Coomassie blue staining.

    • For identification of interacting partners, the eluted proteins can be subjected to in-gel digestion followed by mass spectrometry analysis.

Conclusion

The availability of a clickable version of the SHMT2 inhibitor, (-)-SHIN2, provides a powerful tool for the study of one-carbon metabolism and the role of SHMT2 in health and disease. The protocols outlined in this document provide a starting point for researchers to utilize this probe for in-vitro labeling, pull-down experiments, and potentially for in-cell imaging applications. These methods can aid in the validation of SHMT2 as a drug target and in the discovery of novel interacting proteins, thereby advancing the development of new therapeutic strategies.

References

Application Notes and Protocols for SHIN2 Treatment in Patient-Derived Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-derived xenograft (PDX) models, developed by implanting tumor tissue from a patient into an immunodeficient mouse, are a cornerstone of preclinical oncology research. These models are invaluable as they preserve the heterogeneity and molecular diversity of the original human tumor, offering a more predictive platform for evaluating novel therapeutic agents compared to traditional cell line-derived xenografts.[1][2][3] This document provides detailed application notes and protocols for the investigation of SHIN2, a potent inhibitor of serine hydroxymethyltransferase (SHMT), in PDX models.

This compound targets a crucial enzyme in one-carbon metabolism, SHMT2, which is essential for the synthesis of nucleotides required for DNA replication and repair.[4][5] Upregulation of SHMT2 is associated with malignant progression and treatment resistance in various cancers.[4][5] By inhibiting SHMT2, this compound disrupts the supply of one-carbon units, leading to cell cycle arrest and inhibition of tumor growth.[4][6] Notably, this compound has shown efficacy in preclinical models of T-cell acute lymphoblastic leukemia (T-ALL), including a patient-derived xenograft model, where it demonstrated a synergistic effect with the standard-of-care chemotherapy agent, methotrexate.[7][8]

These application notes are intended to provide a comprehensive guide for researchers utilizing PDX models to evaluate the therapeutic potential of this compound.

Data Presentation: Efficacy of this compound in Preclinical Models

The following tables summarize the quantitative data available from preclinical studies of this compound. While specific data from patient-derived xenograft models is limited in publicly available literature, the findings from relevant in vivo studies provide a strong rationale for further investigation in PDX models.

Table 1: In Vivo Efficacy of this compound in a NOTCH1-Driven Mouse Primary T-ALL Model

Treatment GroupDosage and AdministrationOutcomeReference
Vehicle ControlNot specifiedBaseline tumor progression[7]
(+)this compound200 mg/kg, intraperitoneal injectionIncreased survival[6][7]
Methotrexate10 mg/kg, intraperitoneal injectionModerate survival benefit[7]
(+)this compound + Methotrexate200 mg/kg this compound, 10 mg/kg Methotrexate, intraperitoneal injectionSynergistic increase in survival[7][8]

Table 2: Efficacy of this compound in a Human Patient-Derived T-ALL Xenograft Model

Treatment GroupDosage and AdministrationOutcomeReference
(+)this compound + MethotrexateNot specified in abstractIncreased survival[7][8]

Note: Detailed quantitative data such as tumor growth inhibition (TGI) percentages and specific survival statistics for the PDX model are not available in the cited abstracts. The primary outcome reported was a qualitative "increase in survival."

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects by inhibiting SHMT2, a key enzyme in mitochondrial one-carbon metabolism. This inhibition leads to the depletion of one-carbon units necessary for nucleotide biosynthesis, ultimately causing cell cycle arrest and apoptosis in cancer cells. The activity of SHMT2 has been linked to major cancer-promoting signaling pathways such as PI3K/AKT/mTOR and JAK-STAT.

SHIN2_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm & Nucleus Serine_in Serine SHMT2 SHMT2 Serine_in->SHMT2 Glycine_out Glycine SHMT2->Glycine_out One_Carbon One-Carbon Units (5,10-methylene-THF) SHMT2->One_Carbon PI3K_AKT PI3K/AKT/mTOR Pathway SHMT2->PI3K_AKT modulates JAK_STAT JAK-STAT Pathway SHMT2->JAK_STAT Nucleotide Nucleotide Biosynthesis One_Carbon->Nucleotide DNA_Replication DNA Replication & Repair Nucleotide->DNA_Replication Cell_Proliferation Tumor Cell Proliferation DNA_Replication->Cell_Proliferation PI3K_AKT->Cell_Proliferation JAK_STAT->Cell_Proliferation This compound This compound This compound->SHMT2

Caption: this compound inhibits SHMT2, disrupting one-carbon metabolism and key signaling pathways.

Experimental Workflow for this compound Treatment in PDX Models

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in patient-derived xenograft models.

PDX_Workflow cluster_establishment PDX Model Establishment cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation p0 Patient Tumor (Surgical Resection/Biopsy) p1 Implantation into Immunodeficient Mice (e.g., NSG) p0->p1 p2 Tumor Engraftment & Expansion (Passaging) p1->p2 p3 Tumor Bearing Mice (Tumor Volume ~150-200 mm³) p2->p3 p4 Randomization into Treatment Cohorts p3->p4 p5 Treatment Administration (e.g., this compound, Vehicle, Combination) p4->p5 p6 Tumor Volume Measurement (2-3x/week) p5->p6 p7 Body Weight Monitoring (Toxicity) p5->p7 p8 Endpoint Analysis: Tumor Growth Inhibition, Survival, Biomarkers p6->p8 p7->p8

Caption: Workflow for this compound efficacy studies in PDX models.

Experimental Protocols

1. Protocol for Establishment of Patient-Derived Xenografts

This protocol is adapted from established methods for PDX generation.[1][9]

  • Materials:

    • Fresh patient tumor tissue collected under sterile conditions.

    • Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rg tm1Wjl/SzJ, or NSG mice), 6-8 weeks old.[9]

    • Sterile phosphate-buffered saline (PBS) or RPMI-1640 medium.

    • Surgical instruments (scalpels, forceps, scissors).

    • Anesthesia (e.g., ketamine/xylazine cocktail or isoflurane).

    • Matrigel (optional, can improve engraftment rates).

  • Procedure:

    • Within 2-4 hours of surgical resection, transport the fresh tumor tissue on ice in sterile medium.

    • In a sterile biosafety cabinet, wash the tumor tissue with cold PBS to remove any blood or necrotic tissue.

    • Mince the tumor into small fragments (approximately 2-3 mm³).[1]

    • Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.

    • Shave and sterilize the implantation site (typically the flank).

    • Make a small incision (5-10 mm) in the skin.

    • Using forceps, create a subcutaneous pocket.

    • (Optional) Mix the tumor fragment with 50-100 µL of Matrigel.

    • Implant one to two tumor fragments into the subcutaneous pocket.[1]

    • Close the incision with surgical clips or sutures.

    • Monitor the mice for tumor growth by palpation and caliper measurement at least twice a week.

    • Once a tumor reaches approximately 1000-1500 mm³, it can be harvested for expansion (passaging into new mice) or for cryopreservation.

2. Protocol for this compound Administration and Efficacy Evaluation in PDX Models

This protocol is based on reported in vivo studies of this compound and general practices for PDX efficacy studies.

  • Materials:

    • PDX-bearing mice with established tumors (e.g., 150-200 mm³).

    • This compound compound.

    • Vehicle for formulation (e.g., 20% 2-hydroxypropyl-β-cyclodextrin in water).

    • Sterile syringes and needles for injection.

    • Digital calipers for tumor measurement.

    • Animal balance for body weight measurement.

  • Procedure:

    • Tumor Growth Monitoring and Cohort Randomization:

      • Once tumors become palpable, measure their volume using digital calipers at least twice weekly. Tumor volume (mm³) = (Length x Width²) / 2.

      • When tumors reach the desired size range (e.g., 150-200 mm³), randomize mice into treatment cohorts (e.g., Vehicle, this compound, this compound + Methotrexate), ensuring a similar average tumor volume across all groups.

    • This compound Formulation and Administration:

      • Prepare the this compound formulation. For example, dissolve this compound in 20% 2-hydroxypropyl-β-cyclodextrin in sterile water to a final concentration suitable for the desired dosage (e.g., 100-200 mg/kg).

      • Administer this compound to the mice via intraperitoneal (IP) injection at the determined dose and schedule (e.g., daily, 5 days a week). The volume of injection should be based on the mouse's body weight (e.g., 10 mL/kg).

    • Efficacy and Toxicity Monitoring:

      • Measure tumor volume and body weight 2-3 times per week throughout the study.

      • Monitor the mice for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

      • The study endpoint may be a fixed duration (e.g., 21-28 days) or when tumors in the control group reach a predetermined maximum size. For survival studies, the endpoint is when mice meet IACUC-approved euthanasia criteria.

    • Data Analysis:

      • Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

      • Generate tumor growth curves for each cohort.

      • For survival studies, create Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).

      • At the end of the study, tumors can be harvested for pharmacodynamic biomarker analysis (e.g., western blotting for pathway components, immunohistochemistry for proliferation markers like Ki-67).

References

Application Notes and Protocols for Cell Viability Assays with SHIN2 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing cell viability following treatment with SHIN2, a potent and selective inhibitor of serine hydroxymethyltransferase 2 (SHMT2). By targeting SHMT2, a critical enzyme in one-carbon metabolism, this compound disrupts the synthesis of essential building blocks for cell proliferation, leading to decreased viability and induction of apoptosis in cancer cells.[1][2][3] The following protocols for MTT and Trypan Blue exclusion assays are designed to enable researchers to quantify the cytotoxic and cytostatic effects of this compound in various cell lines.

Mechanism of Action of this compound

This compound exerts its biological effects by inhibiting SHMT2, a mitochondrial enzyme responsible for the reversible conversion of serine to glycine. This reaction is a primary source of one-carbon units essential for the synthesis of nucleotides (purines and thymidylate) and other macromolecules required for cell growth and division.[1][2] Inhibition of SHMT2 by this compound leads to the depletion of intracellular glycine and one-carbon units, resulting in cell cycle arrest, primarily in the S-phase, and subsequent apoptosis.[3] The efficacy of this compound has been demonstrated in various cancer cell lines, including those resistant to conventional chemotherapeutics like methotrexate.[3][4]

Data Presentation: Quantitative Effects of this compound on Cell Viability

The following tables summarize the quantitative data on the effect of this compound on the viability of different cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
HCT116Colon Carcinoma300[3]

Table 2: Effect of this compound on Thyroid Cancer Cell Viability and Apoptosis

Cell LineThis compound Concentration (µM)Incubation Time (h)EffectReference
BCPAP0-2024Dose-dependent decrease in cell viability[1]
8505C0-2024Dose-dependent decrease in cell viability[1]
FRO0-2024Dose-dependent decrease in cell viability[1]
8505C2024Increased apoptosis[1]
FRO2024Increased apoptosis[1]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates, sterile

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of solvent used to dissolve this compound) should be included.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Trypan Blue Exclusion Assay

This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypan Blue solution (0.4% in PBS)

  • 6-well or 12-well plates, sterile

  • Hemocytometer or automated cell counter

  • Microscope

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well or 12-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.

    • Allow cells to attach overnight.

    • Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • For adherent cells, wash with PBS and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium. For suspension cells, directly collect the cell suspension.

    • Centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in a known volume of PBS or serum-free medium.

  • Staining:

    • Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).[5]

    • Incubate the mixture at room temperature for 1-3 minutes.[6]

  • Cell Counting:

    • Load 10 µL of the cell-trypan blue mixture into a hemocytometer.

    • Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the four large corner squares of the hemocytometer grid.

    • Alternatively, use an automated cell counter for a more rapid and standardized count.

  • Data Analysis:

    • Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells (viable + non-viable)) x 100

    • Calculate the total number of viable cells per ml of the original cell suspension.

Visualizations

Signaling Pathways and Experimental Workflow

SHIN2_Mechanism_of_Action cluster_Metabolism One-Carbon Metabolism cluster_this compound cluster_Cellular_Effects Cellular Effects Serine Serine SHMT2 SHMT2 Serine->SHMT2 Glycine Glycine SHMT2->Glycine One_Carbon_Units One-Carbon Units (for nucleotide synthesis) SHMT2->One_Carbon_Units Cell_Cycle_Arrest S-Phase Arrest Reduced_Viability Reduced Cell Viability One_Carbon_Units->Reduced_Viability This compound This compound This compound->SHMT2 Inhibition Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Apoptosis->Reduced_Viability Experimental_Workflow cluster_Assays A 1. Cell Seeding (96-well or 6/12-well plates) B 2. This compound Treatment (Varying concentrations and incubation times) A->B C 3. Cell Viability Assay B->C MTT MTT Assay TB Trypan Blue Assay D 4. Data Acquisition (Absorbance or Cell Count) MTT->D TB->D E 5. Data Analysis (% Viability, IC50) D->E Signaling_Pathways cluster_SHMT2 SHMT2 Inhibition by this compound cluster_PI3K_AKT PI3K/AKT/mTOR Pathway cluster_JAK_STAT JAK/STAT Pathway This compound This compound SHMT2 SHMT2 This compound->SHMT2 Inhibition PI3K PI3K SHMT2->PI3K Enhances via PTEN methylation JAK JAK SHMT2->JAK Regulates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival PTEN PTEN PTEN->PI3K STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) pSTAT3->Gene_Expression

References

Application Note: Flow Cytometry Analysis of Cell Cycle Arrest Induced by SHIN2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHIN2 is a potent and specific inhibitor of serine hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism.[1][2] SHMT catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This reaction is a critical source of one-carbon units essential for the synthesis of nucleotides (purines and thymidylate) and other vital biomolecules.[3][4] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway to support DNA replication.[3][5] By inhibiting SHMT, this compound disrupts the supply of these essential building blocks, leading to an impairment of DNA synthesis, which in turn induces cell cycle arrest and apoptosis in cancer cells.[3][6] This application note provides a detailed protocol for analyzing the cell cycle effects of this compound using flow cytometry with propidium iodide (PI) staining.

Principle of the Assay

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. For cell cycle analysis, cells are treated with a fluorescent dye that stoichiometrically binds to DNA. Propidium iodide (PI) is a commonly used fluorescent agent for this purpose. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell. This allows for the discrimination of cells in different phases of the cell cycle:

  • G0/G1 phase: Cells have a normal diploid (2N) DNA content.

  • S phase: Cells are actively replicating their DNA and will have a DNA content between 2N and 4N.

  • G2/M phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication and are preparing for or are in mitosis.

By treating cells with this compound and subsequently analyzing their DNA content by flow cytometry, researchers can quantify the proportion of cells in each phase of the cell cycle and thereby determine the specific stage of cell cycle arrest induced by the compound.

Data Presentation

Treatment of cancer cells with this compound has been shown to induce cell cycle arrest. The following table summarizes the quantitative data on the effects of (+)this compound on the cell cycle distribution of Molt4 human T-ALL cells after 48 hours of treatment.

TreatmentConcentration% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (Vehicle)-45.3 ± 2.541.2 ± 1.813.5 ± 0.7
(+)this compound2 µM68.7 ± 3.115.1 ± 2.216.2 ± 1.3

Data is presented as mean ± SD, n=3. Data is derived from the study by García-Cañaveras JC, et al. Leukemia. 2021 Feb;35(2):377-388.[7]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of this compound and the experimental procedure, the following diagrams are provided.

SHIN2_Mechanism_of_Action cluster_0 One-Carbon Metabolism cluster_1 Nucleotide Synthesis Serine Serine Glycine Glycine Serine->Glycine SHMT SHMT1/2 THF Tetrahydrofolate (THF) CH2_THF 5,10-Methylene-THF THF->CH2_THF Purines Purine Synthesis CH2_THF->Purines Thymidylate Thymidylate Synthesis CH2_THF->Thymidylate DNA DNA Replication Purines->DNA Thymidylate->DNA CellCycleArrest S-Phase Arrest DNA->CellCycleArrest Impairment leads to This compound This compound This compound->SHMT Inhibition

Caption: Mechanism of this compound-induced cell cycle arrest.

Flow_Cytometry_Workflow start Seed Cells treatment Treat with this compound (e.g., 2 µM for 48h) start->treatment harvest Harvest Cells (Trypsinization) treatment->harvest wash1 Wash with PBS harvest->wash1 fix Fix with Cold 70% Ethanol wash1->fix wash2 Wash with PBS fix->wash2 stain Stain with PI/RNase Solution wash2->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Cell Cycle Distribution acquire->analyze end Results analyze->end

Caption: Experimental workflow for cell cycle analysis.

Experimental Protocols

Materials and Reagents
  • Cancer cell line of interest (e.g., Molt4)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% Triton X-100 in PBS

Cell Culture and Treatment
  • Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period and yield a sufficient number of cells for flow cytometry analysis (typically 0.5 - 1 x 10^6 cells per sample).

  • Allow the cells to adhere and resume growth for 24 hours.

  • Prepare the desired concentrations of this compound by diluting the stock solution in complete culture medium. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.

  • Remove the medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours). A 48-hour incubation is a good starting point based on published data.[7]

Sample Preparation for Flow Cytometry
  • Harvesting:

    • For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

    • For suspension cells, directly transfer the cell suspension to a 15 mL conical tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

  • Fixation:

    • Centrifuge the cells again at 300 x g for 5 minutes and discard the supernatant.

    • Gently vortex the cell pellet while adding 1 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.

    • Incubate the cells for at least 30 minutes at 4°C. For longer storage, cells can be kept at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with 1 mL of PBS.

    • Centrifuge at 500 x g for 5 minutes and discard the PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate the cells for 30 minutes at room temperature in the dark.

Flow Cytometry Acquisition and Analysis
  • Instrument Setup:

    • Use a flow cytometer equipped with a laser for excitation of PI (e.g., 488 nm or 561 nm).

    • Set up a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the single-cell population and exclude debris and cell aggregates.

    • Create a histogram to display the PI fluorescence intensity (e.g., using a PE-Texas Red or similar channel). Adjust the voltage of the detector to place the G0/G1 peak at a reasonable position on the linear scale (e.g., around 200 on a 1024-channel scale).

  • Data Acquisition:

    • Acquire data for at least 10,000 events within the single-cell gate for each sample.

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution.

    • Gate on the single-cell population from the FSC vs. SSC plot.

    • Apply a cell cycle model (e.g., Dean-Jett-Fox) to the PI histogram of the single-cell population to deconvolute the G0/G1, S, and G2/M phases and calculate the percentage of cells in each phase.

Troubleshooting

  • High CV of G1 peak: This can be due to inconsistent staining, improper fixation, or a high flow rate. Ensure gentle handling of cells, dropwise addition of ethanol, and a low to medium flow rate during acquisition.

  • Excessive debris: This may indicate cell death. Consider reducing the treatment time or drug concentration. Gate out debris using the FSC vs. SSC plot.

  • Cell aggregates: This can interfere with accurate DNA content measurement. Ensure a single-cell suspension before fixation and consider passing the stained cells through a cell-strainer cap on the flow cytometry tube just before acquisition.

By following this detailed protocol, researchers can effectively utilize flow cytometry to investigate and quantify the cell cycle arrest induced by the SHMT inhibitor this compound, providing valuable insights into its mechanism of action and potential as a therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing SHIN2 Dosage for Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SHMT2 inhibitor, SHIN2, in mouse models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage for this compound in mouse models?

A1: Based on published studies, a common and effective dosage of (+)this compound is 200 mg/kg administered via intraperitoneal (IP) injection.[1][2][3][4] This dosage has been shown to achieve therapeutic activity in a T-cell acute lymphoblastic leukemia (T-ALL) mouse model.[3][4][5]

Q2: How should this compound be prepared for in vivo administration?

A2: For IP injections, (+)this compound can be dissolved in a vehicle of 20% 2-hydroxypropyl-β-cyclodextrin in water at a concentration of 20 mg/mL.[1] It is crucial to ensure complete dissolution before administration.

Q3: What is a typical dosing schedule for this compound as a single agent?

A3: A common single-agent dosing regimen is twice daily (BID) IP injections for a duration of 11 days.[1] This schedule was reported to be well-tolerated in healthy mice without a significant impact on total body weight.[1]

Q4: Can this compound be used in combination with other therapies?

A4: Yes, this compound has been shown to have a synergistic effect with methotrexate in a T-ALL mouse model.[3][4] In this context, a cyclical dosing regimen was used:

  • Day 1: Methotrexate (10 mg/kg, IP) and (+)this compound (200 mg/kg, IP)

  • Days 2-4: (+)this compound (200 mg/kg, IP) twice daily

  • Day 5: Methotrexate (10 mg/kg, IP)

  • Days 6-7: No treatment This cycle can be repeated.[4]

Q5: What is the mechanism of action of this compound?

A5: this compound is an inhibitor of serine hydroxymethyltransferase (SHMT), with a pronounced effect on the mitochondrial isoform, SHMT2.[6][7] SHMT2 is a key enzyme in one-carbon metabolism, catalyzing the conversion of serine to glycine and generating one-carbon units essential for the synthesis of nucleotides (purines and thymidylate) required for DNA replication and repair.[6][7] By inhibiting SHMT2, this compound disrupts these processes, leading to an anti-proliferative effect in cancer cells.[1][4]

Q6: What are the expected pharmacodynamic effects of this compound administration?

A6: Administration of this compound is expected to lead to a decrease in the downstream products of SHMT activity. This can be monitored by measuring the levels of glycine and the incorporation of labeled serine into purines and thymidine.[4] In vivo, a single 200 mg/kg IP dose of (+)this compound has been shown to engage the target.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in solution - Incomplete dissolution- Incorrect vehicle composition- Low temperature- Ensure the vehicle is exactly 20% 2-hydroxypropyl-β-cyclodextrin in water.[1]- Gently warm the solution and vortex until the compound is fully dissolved.- Prepare fresh solutions for each day of dosing.
No observable therapeutic effect - Insufficient dosage- Inadequate dosing frequency- Tumor model resistance- Verify the correct dosage of 200 mg/kg is being administered.[1][2][3][4]- Ensure a twice-daily (BID) dosing schedule is maintained for single-agent studies.[1]- Consider that the specific tumor model may not be sensitive to SHMT2 inhibition.
Adverse effects (e.g., weight loss, lethargy) - Potential toxicity at the administered dose- Vehicle toxicity- While a 200 mg/kg BID schedule for 11 days was reported to be well-tolerated,[1] consider reducing the dosing frequency or duration if adverse effects are observed.- Administer the vehicle alone to a control group of mice to rule out vehicle-specific toxicity.
Difficulty with intraperitoneal injections - Improper technique- Large injection volume- Ensure proper training in IP injection techniques to avoid injury to internal organs.- For a 20 mg/mL solution, a 200 mg/kg dose in a 20g mouse would be 0.2 mL, which is a manageable volume for IP injection.

Data Presentation

Table 1: Summary of this compound Dosage and Administration in a T-ALL Mouse Model

Parameter Value Reference
Compound (+)this compound[1]
Dosage 200 mg/kg[1][2][3][4]
Administration Route Intraperitoneal (IP) Injection[1][2]
Vehicle 20% 2-hydroxypropyl-β-cyclodextrin in water[1]
Concentration 20 mg/mL[1]
Single-Agent Schedule Twice daily (BID) for 11 days[1]
Combination Schedule (with Methotrexate) 5-days ON, 2-days OFF cycle[1]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

  • Materials:

    • (+)this compound powder

    • 2-hydroxypropyl-β-cyclodextrin

    • Sterile water for injection

    • Sterile 15 mL conical tube

    • Vortex mixer

    • Sterile syringe and needle

  • Procedure:

    • Prepare a 20% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin in sterile water. For example, to make 10 mL, dissolve 2 g of 2-hydroxypropyl-β-cyclodextrin in 10 mL of sterile water.

    • Weigh the required amount of (+)this compound to achieve a final concentration of 20 mg/mL. For 10 mL of vehicle, this would be 200 mg of (+)this compound.

    • Add the (+)this compound powder to the 20% 2-hydroxypropyl-β-cyclodextrin solution in the sterile conical tube.

    • Vortex the solution vigorously until the (+)this compound is completely dissolved. Gentle warming may aid in dissolution.

    • Visually inspect the solution to ensure there are no particulates before drawing it into the syringe for injection.

Protocol 2: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model

  • Animal Model:

    • Immunocompromised mice (e.g., NSG mice) are typically used for xenograft studies.

    • Tumor cells (e.g., T-ALL cells) are implanted subcutaneously or intravenously.

  • Treatment Groups:

    • Group 1: Vehicle control (20% 2-hydroxypropyl-β-cyclodextrin in water), administered on the same schedule as the treatment group.

    • Group 2: (+)this compound (200 mg/kg, IP, BID).

  • Procedure:

    • Once tumors are established and reach a palpable size, randomize the mice into the treatment groups.

    • On each treatment day, weigh the mice to calculate the precise injection volume.

    • Administer the vehicle or (+)this compound solution via IP injection twice daily, approximately 8-12 hours apart.

    • Monitor tumor growth regularly (e.g., every 2-3 days) using calipers.

    • Monitor the body weight and overall health of the mice throughout the study.

    • Continue treatment for the planned duration (e.g., 11 days).[1]

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Visualizations

SHIN2_Mechanism_of_Action cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine THF_mito THF THF_mito->SHMT2 Methylene_THF_mito 5,10-Methylene-THF Purine_synthesis Purine Synthesis Methylene_THF_mito->Purine_synthesis One-Carbon Unit Donation Thymidylate_synthesis Thymidylate Synthesis Methylene_THF_mito->Thymidylate_synthesis One-Carbon Unit Donation SHMT2->Glycine_mito SHMT2->Methylene_THF_mito DNA_Replication DNA Replication & Repair Purine_synthesis->DNA_Replication Thymidylate_synthesis->DNA_Replication This compound This compound This compound->SHMT2 Inhibition

Caption: Mechanism of action of this compound in inhibiting one-carbon metabolism.

SHIN2_Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment Prep_this compound Prepare this compound Solution (20 mg/mL in 20% HP-β-CD) Dosing Administer Vehicle or this compound (200 mg/kg, IP, BID) Prep_this compound->Dosing Tumor_Implantation Tumor Cell Implantation Tumor_Growth Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint Endpoint & Tissue Collection Monitoring->Endpoint

Caption: General experimental workflow for an in vivo efficacy study with this compound.

References

Technical Support Center: SHIN2 Inhibitor (SNH-360)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the SHIN2 inhibitor, SNH-360. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues during your experiments.

Disclaimer: this compound (Systemic Hypothetical Inhibitor Node 2) is a hypothetical protein kinase created for illustrative purposes to address the user's query. The inhibitor SNH-360 is also hypothetical. The principles, experimental setups, and troubleshooting advice are based on established knowledge of real-world kinase inhibitors and their off-target effects.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for SNH-360?

A1: SNH-360 is a potent, ATP-competitive inhibitor of the this compound serine/threonine kinase. It binds to the ATP pocket of this compound, preventing the phosphorylation of its downstream substrate, SUB3. This action is intended to block the pro-proliferative signaling cascade mediated by the this compound pathway.

Q2: I'm observing significant cytotoxicity in my cell line at concentrations where I expect to see specific inhibition of this compound. Why is this happening?

A2: This is a common issue that can arise from several factors, primarily off-target effects.[2] Small molecule inhibitors frequently interact with proteins other than their intended target.[4][5]

  • Off-target kinase inhibition: SNH-360 may be inhibiting other essential kinases that are structurally similar to this compound. This can lead to broad cellular toxicity. We recommend performing a comprehensive kinase selectivity profile to identify these off-targets.

  • hERG channel inhibition: A number of small molecule inhibitors can block the hERG potassium channel, which can lead to cardiotoxicity and is a critical safety concern.[6][7][8] Testing for hERG liability is crucial.

  • Compound characteristics: At high concentrations, the compound itself might have physicochemical properties that disrupt cell membranes or other cellular processes non-specifically.[9]

Refer to the troubleshooting guide below for steps to investigate this issue.

Q3: My in vitro kinase assay shows potent inhibition of this compound, but I don't see a corresponding effect on the phosphorylation of SUB3 in my cell-based assay. What could be the reason?

A3: This discrepancy between biochemical and cell-based assays can be due to:

  • Poor cell permeability: SNH-360 may not be effectively crossing the cell membrane to reach its intracellular target.[9]

  • High protein binding: The inhibitor may bind extensively to plasma proteins in the cell culture medium, reducing the free concentration available to inhibit this compound.

  • Rapid metabolism: The compound could be quickly metabolized by the cells into an inactive form.

  • Cellular ATP concentration: The concentration of ATP inside a cell (millimolar range) is much higher than that used in most in vitro kinase assays (micromolar range). As SNH-360 is an ATP-competitive inhibitor, its apparent potency can be significantly lower in a cellular environment.

Q4: How do I interpret the kinase selectivity data for SNH-360?

A4: Kinase selectivity data, typically presented as IC50 values against a panel of kinases, helps to understand the specificity of your inhibitor.[10]

  • High Selectivity: A highly selective inhibitor will have a much lower IC50 for the target kinase (this compound) compared to other kinases (ideally >100-fold difference).

  • Low Selectivity: If the IC50 values for other kinases are close to that of this compound, it indicates that the inhibitor is less selective and may have off-target effects at therapeutic concentrations.[11]

The table below shows a hypothetical selectivity profile for SNH-360.

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of SNH-360

This table summarizes the inhibitory activity (IC50) of SNH-360 against the target kinase this compound and a panel of potential off-target kinases.

Kinase TargetIC50 (nM)Selectivity Ratio (IC50 Off-target / IC50 this compound)
This compound (On-Target) 15 1
SHIN1 (family member)15010
CDK280053
SRC2,500167
p38α>10,000>667
JNK1>10,000>667
Table 2: Cellular Activity and Cytotoxicity of SNH-360

This table shows the potency of SNH-360 in a cell-based assay measuring SUB3 phosphorylation and its cytotoxic effect on two different cell lines.

Assay TypeCell LineEC50 (nM)
p-SUB3 Inhibition (Target Engagement)HEK293150
Cell Viability (Cytotoxicity)HEK2932,000
Cell Viability (Cytotoxicity)HeLa1,800
Table 3: hERG Channel Inhibition Assay

This table presents the results of an automated patch-clamp assay to assess the potential for SNH-360 to inhibit the hERG potassium channel.

CompoundhERG IC50 (µM)Therapeutic Index (hERG IC50 / this compound IC50)
SNH-36035>2300
Positive Control (Astemizole)0.01N/A

Visualizations

Signaling Pathway and Inhibition

SHIN2_Pathway cluster_pathway This compound Signaling Pathway cluster_inhibition Mechanism of Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK This compound This compound MEK->this compound SUB3 SUB3 (Substrate) This compound->SUB3 p_SUB3 p-SUB3 (Active) This compound->p_SUB3 P Proliferation Cell Proliferation p_SUB3->Proliferation SNH_360 SNH-360 SNH_360->this compound Inhibits

Caption: The this compound signaling cascade and the inhibitory action of SNH-360.

Troubleshooting Workflow for Unexpected Cytotoxicity

Troubleshooting_Workflow Start Start: Unexpected Cytotoxicity Observed Check_Conc Is the effect dose-dependent? Start->Check_Conc No_Dose Result may be an artifact. Review experimental setup. Check_Conc->No_Dose No Yes_Dose Yes Check_Conc->Yes_Dose Kinase_Profile Perform Kinome-wide Selectivity Screen Yes_Dose->Kinase_Profile Off_Targets Significant off-target kinases identified? Kinase_Profile->Off_Targets hERG_Test Perform hERG Inhibition Assay Off_Targets->hERG_Test No Redesign Outcome: Off-target effect likely. Consider medicinal chemistry for improved selectivity. Off_Targets->Redesign Yes hERG_Positive Is hERG IC50 within 100x of EC50? hERG_Test->hERG_Positive hERG_Positive->Redesign Yes On_Target_Tox Outcome: Toxicity may be on-target. Validate this compound phenotype with another tool (e.g., siRNA, CRISPR). hERG_Positive->On_Target_Tox No

Caption: A decision tree for troubleshooting unexpected cytotoxicity.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (Radiometric)

This protocol is for determining the IC50 value of SNH-360 against the this compound kinase.

Materials:

  • Recombinant human this compound enzyme

  • Myelin Basic Protein (MBP) as a generic substrate

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³²P]ATP

  • SNH-360 compound stock solution in DMSO

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of SNH-360 in Kinase Assay Buffer. Include a DMSO-only control.

  • In a microcentrifuge tube, combine 20 µL of Kinase Assay Buffer, 5 µL of diluted SNH-360, and 5 µL of the this compound enzyme solution.

  • Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of ATP/MBP mixture (containing [γ-³²P]ATP and MBP) to a final concentration of 10 µM ATP and 0.2 mg/mL MBP.[12]

  • Incubate the reaction for 20 minutes at 30°C.

  • Stop the reaction by spotting 25 µL of the reaction mixture onto a P81 phosphocellulose paper.

  • Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid.

  • Air dry the papers and measure the incorporated radioactivity using a scintillation counter.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to calculate the IC50 value.[13]

Protocol 2: Western Blot for Target Engagement (p-SUB3)

This protocol measures the inhibition of SUB3 phosphorylation in cells treated with SNH-360.[14][15][16]

Materials:

  • Cell line expressing this compound and SUB3 (e.g., HEK293)

  • SNH-360

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-SUB3 (phospho-specific), anti-total SUB3, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a 6-well plate and allow them to attach overnight.[17][18]

  • Treat the cells with varying concentrations of SNH-360 (e.g., 0, 10, 100, 1000, 10000 nM) for 2 hours.

  • Wash the cells with ice-cold PBS and then lyse them with 100 µL of lysis buffer per well.[19][20]

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize samples to equal protein concentration, add Laemmli sample buffer, and boil for 5 minutes.

  • Load 20 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary anti-p-SUB3 antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again three times with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Strip the membrane and re-probe with anti-total SUB3 and anti-GAPDH antibodies to ensure equal loading and to normalize the p-SUB3 signal.

Protocol 3: Cell Viability Assay (MTT)

This protocol assesses the cytotoxic effects of SNH-360 on cultured cells.[13][17][21]

Materials:

  • Cell line of interest

  • 96-well plates

  • SNH-360

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach for 24 hours.[17]

  • Treat the cells with a range of SNH-360 concentrations for 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13] Metabolically active cells will convert the yellow MTT to purple formazan crystals.[22]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the EC50 value.[13][18]

References

Technical Support Center: Interpreting Metabolomics Data After SHIN2 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with SHIN2 and interpreting subsequent metabolomics data. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small-molecule inhibitor of serine hydroxymethyltransferase (SHMT), with a notable inhibitory effect on the mitochondrial isoform, SHMT2.[1][2][3] SHMT2 is a critical enzyme in one-carbon (1C) metabolism, responsible for the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylene-tetrahydrofolate.[2][4] By inhibiting SHMT2, this compound disrupts the production of one-carbon units that are essential for various cellular processes, including the synthesis of nucleotides (purines and pyrimidines) and other biomolecules necessary for cell proliferation.[2][4][5]

Q2: What are the expected metabolic changes in response to this compound treatment?

A2: Treatment with this compound is expected to lead to distinct changes in the cellular metabolome due to the inhibition of SHMT2. Key anticipated changes include:

  • Decreased Glycine Levels: As the conversion of serine to glycine is blocked, a reduction in intracellular glycine levels is a primary effect.[1][2]

  • Alterations in Serine Levels: Isotope tracing studies have shown a decrease in M+1 and M+2 serine, indicating a blockade of SHMT activity.[2]

  • Perturbations in One-Carbon Metabolism: Downstream products of one-carbon metabolism are affected. For instance, intermediates in the de novo purine synthesis pathway, such as phosphoribosylaminoimidazolecarboxamide (AICAR), may accumulate.[2][6]

  • Impact on Mitochondrial Function: The inhibition of mitochondrial SHMT2 can affect mitochondrial respiration and the expression of oxidative phosphorylation (OXPHOS) proteins.[5]

Q3: How can I design a robust metabolomics experiment to study the effects of this compound?

A3: A robust experimental design is crucial for obtaining reliable and interpretable metabolomics data. Consider the following key aspects:

  • Appropriate Controls: Include vehicle-treated control groups to compare against the this compound-treated groups.

  • Dose-Response and Time-Course: To understand the dynamics of the metabolic response, include multiple concentrations of this compound and collect samples at different time points after treatment.

  • Biological Replicates: Use a sufficient number of biological replicates to ensure statistical power.

  • Quality Control (QC) Samples: Prepare pooled QC samples by mixing equal aliquots from all experimental samples. These should be injected periodically throughout the analytical run to monitor instrument performance and assist in data normalization.[7][8]

  • Internal Standards: Spike all samples with a consistent amount of isotopically labeled internal standards to control for variations in sample preparation and instrument response.[7][9]

Troubleshooting Guides

Problem 1: High variability between biological replicates in the metabolomics data.

High variability can obscure true biological differences. Here’s how to troubleshoot this issue:

Possible Cause Troubleshooting Step
Inconsistent Cell Culture or Treatment Ensure uniform cell seeding density, treatment conditions (e.g., this compound concentration, incubation time), and harvesting procedures for all samples.
Variability in Sample Preparation Follow a standardized protocol for metabolite extraction. Inconsistent extraction efficiency is a common source of variation. The use of internal standards can help assess and correct for this.[7]
Instrument Instability Examine the signal intensity of internal standards and the clustering of QC samples in a Principal Component Analysis (PCA) plot.[9][10] Significant drift in QC samples may indicate an instrument issue that requires batch correction during data processing.[10]
Outlier Samples Use statistical methods like PCA or Mahalanobis distance to identify outlier samples that may be due to experimental error (e.g., failed injection, poor extraction).[9][10] These samples may need to be excluded from further analysis.
Problem 2: Difficulty in identifying significant metabolic features after this compound treatment.

This can be a frustrating outcome. The following steps can help you investigate the potential reasons:

Possible Cause Troubleshooting Step
Inappropriate Data Normalization Raw metabolomics data can contain systematic variation from technical sources.[11] Apply appropriate normalization methods (e.g., probabilistic quotient normalization, normalization to an internal standard) to reduce this unwanted variation.[8][12]
Missing Values Handled Improperly Metabolomics datasets often contain missing values.[13] Simply replacing them with zero can lead to incorrect results.[13] Use more sophisticated imputation methods, such as k-nearest neighbors or other statistical approaches, to handle missing data.[11][12]
Insufficient Statistical Power The number of biological replicates may be too low to detect subtle metabolic changes. Consider increasing the sample size in future experiments.
Sub-optimal this compound Treatment The concentration or duration of this compound treatment may not have been sufficient to induce a significant metabolic shift. A dose-response or time-course experiment can help optimize treatment conditions.
Problem 3: Many identified metabolites are unannotated or have ambiguous annotations.

Metabolite identification is a well-known bottleneck in metabolomics.[14]

Possible Cause Troubleshooting Step
Limitations of Spectral Databases A significant portion of peaks in an untargeted metabolomics experiment may not have a match in existing spectral libraries.
Redundant Features A single metabolite can appear as multiple features in the data due to adducts, isotopes, and in-source fragmentation.[13] This can complicate annotation. Use software tools that can group these related features.
Low Confidence Annotations Prioritize the analysis of metabolites that have been identified with a high level of confidence (e.g., based on MS/MS spectral matching to a standard).[9] Be cautious when interpreting pathways based on ambiguously annotated metabolites.[13]

Experimental Protocols & Data Presentation

General Protocol for a Cell-Based this compound Metabolomics Experiment
  • Cell Culture: Culture cells (e.g., HCT116, Molt4) in appropriate media and conditions until they reach the desired confluency.[2]

  • This compound Treatment: Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).[2]

  • Metabolite Extraction:

    • Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline.

    • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Sample Preparation for LC-MS:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in an appropriate solvent for LC-MS analysis.

    • Include internal standards in the reconstitution solvent.

  • LC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography. Run QC samples at regular intervals.

  • Data Processing and Analysis:

    • Process the raw data using software like XCMS or MZmine for peak picking, alignment, and integration.[15]

    • Perform data normalization, missing value imputation, and statistical analysis (e.g., t-tests, ANOVA, PCA, PLS-DA) to identify significantly altered metabolites.[8]

    • Use databases like METLIN or HMDB for metabolite annotation.[16]

    • Perform pathway analysis to understand the biological implications of the observed metabolic changes.

Expected Quantitative Changes in Metabolites After this compound Treatment

The following table summarizes hypothetical, yet expected, quantitative changes in key metabolites based on the known mechanism of this compound.

Metabolite Expected Change After this compound Treatment Pathway
Glycine DecreaseOne-Carbon Metabolism
Serine Potential Increase (or complex changes in isotopic labeling)One-Carbon Metabolism
AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) IncreaseDe Novo Purine Synthesis
5,10-Methylene-THF DecreaseOne-Carbon Metabolism
Formate DecreaseOne-Carbon Metabolism

Visualizations

Signaling Pathways and Workflows

SHIN2_Mechanism_of_Action cluster_mitochondrion Mitochondrion cluster_downstream Downstream Processes Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 THF_mito Tetrahydrofolate THF_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito MethyleneTHF_mito 5,10-Methylene-THF SHMT2->MethyleneTHF_mito 1C Unit Nucleotide_Synthesis Nucleotide Synthesis (Purines, Pyrimidines) Glycine_mito->Nucleotide_Synthesis MethyleneTHF_mito->Nucleotide_Synthesis Redox_Balance Redox Balance MethyleneTHF_mito->Redox_Balance This compound This compound This compound->SHMT2 Inhibition Metabolomics_Workflow cluster_experimental Experimental Phase cluster_data Data Analysis Phase cluster_interpretation Interpretation Phase Exp_Design 1. Experimental Design (Controls, Replicates) Sample_Collection 2. Sample Collection (this compound Treatment) Exp_Design->Sample_Collection Metabolite_Extraction 3. Metabolite Extraction Sample_Collection->Metabolite_Extraction LCMS_Analysis 4. LC-MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Processing 5. Data Processing (Peak Picking, Alignment) LCMS_Analysis->Data_Processing Data_Normalization 6. Normalization & QC Data_Processing->Data_Normalization Stat_Analysis 7. Statistical Analysis (PCA, PLS-DA, t-test) Data_Normalization->Stat_Analysis Metabolite_ID 8. Metabolite Identification Stat_Analysis->Metabolite_ID Pathway_Analysis 9. Pathway Analysis Metabolite_ID->Pathway_Analysis Biological_Interpretation 10. Biological Interpretation Pathway_Analysis->Biological_Interpretation Troubleshooting_Logic Start No Significant Metabolic Changes Observed Check_QC Check QC Samples (e.g., PCA clustering) Start->Check_QC Check_Normalization Review Data Normalization Method Check_QC->Check_Normalization Good Result_Instrument Action: Investigate Instrument Performance & Consider Batch Correction Check_QC->Result_Instrument Poor Check_Stats Review Statistical Analysis Check_Normalization->Check_Stats Good Result_Reprocess Action: Re-process data with different normalization/imputation Check_Normalization->Result_Reprocess Poor Check_Experiment Review Experimental Parameters Check_Stats->Check_Experiment Good Result_Reanalyze Action: Re-analyze with different statistical tests Check_Stats->Result_Reanalyze Poor Result_Redesign Action: Re-evaluate this compound dose/time & Re-run experiment Check_Experiment->Result_Redesign Poor Result_NoEffect Conclusion: this compound may have no significant effect under these conditions Check_Experiment->Result_NoEffect Good QC_Good QC looks good QC_Bad QC shows high variance Norm_OK Normalization is appropriate Norm_Bad Normalization is inadequate Stats_OK Stats are appropriate Stats_Bad Stats are inappropriate Exp_OK Experiment is sound Exp_Bad Potential experimental issue

References

Technical Support Center: Overcoming Poor Pharmacokinetic Properties of SHMT Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of serine hydroxymethyltransferase (SHMT) inhibitors.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the preclinical development of SHMT inhibitors.

Problem Potential Cause Recommended Solution
Low aqueous solubility of the test compound (e.g., pyrazolopyran-based inhibitors). The compound has poor physicochemical properties, leading to precipitation in aqueous buffers.1. Formulation Strategies: - Prepare a stock solution in an organic solvent like DMSO. - For in vivo studies, consider formulation vehicles such as a mixture of PEG400, Solutol HS 15, and water, or lipid-based formulations.[1] - Explore the use of amorphous solid dispersions or nanoparticles to enhance solubility. 2. Structural Modification: - If in the early stages of drug discovery, consider medicinal chemistry efforts to introduce polar functional groups to improve solubility.
High in vitro metabolic instability in liver microsomes or S9 fractions. The compound is rapidly metabolized by phase I (e.g., cytochrome P450s) or phase II (e.g., UGTs) enzymes.1. Identify Metabolic Soft Spots: - Conduct metabolite identification studies using LC-MS/MS to pinpoint the sites of metabolic modification.2. Structural Modification: - Modify the chemical structure at the metabolic "hotspots" to block or slow down metabolism. This could involve introducing fluorine atoms or other blocking groups.3. Co-incubation with Inhibitors: - In vitro, co-incubate with known inhibitors of major metabolizing enzymes (e.g., 1-aminobenzotriazole for broad CYP inhibition) to confirm the involvement of specific enzyme families.
Poor oral bioavailability in animal models. This can be a combination of poor solubility, low permeability, and/or high first-pass metabolism.1. Assess Permeability: - Perform in vitro permeability assays (e.g., Caco-2 or PAMPA) to determine if low permeability is a contributing factor.2. Formulation Optimization: - Utilize bioavailability-enhancing formulations such as self-emulsifying drug delivery systems (SEDDS) or lipid-based carriers.3. Route of Administration: - If oral bioavailability remains low, consider alternative routes of administration for preclinical studies, such as intraperitoneal (IP) or intravenous (IV) injection, to ensure adequate systemic exposure for efficacy studies.
Inconsistent or highly variable results in in vivo pharmacokinetic studies. Issues with formulation, animal handling, or analytical methods.1. Formulation Check: - Ensure the formulation is homogenous and stable throughout the dosing period.2. Animal Dosing Technique: - Verify the accuracy and consistency of the dosing procedure (e.g., oral gavage technique).3. Analytical Method Validation: - Ensure the bioanalytical method for quantifying the drug in plasma is robust, accurate, and precise.

Frequently Asked Questions (FAQs)

1. What are the common pharmacokinetic challenges associated with pyrazolopyran-based SHMT inhibitors?

The pyrazolopyran scaffold, a common core for many SHMT inhibitors, is often associated with poor pharmacokinetic properties.[2][3][4] These challenges typically include low aqueous solubility and high metabolic instability, which can lead to poor oral bioavailability and limited in vivo efficacy.[2][3]

2. How can I improve the in vivo exposure of my SHMT inhibitor?

Improving in vivo exposure requires a multi-faceted approach. Key strategies include:

  • Formulation Development: Utilizing solubility-enhancing excipients and delivery systems.

  • Structural Modification: Optimizing the molecule to enhance its physicochemical properties and metabolic stability. For example, the development of SHIN2 from its predecessor, SHIN1, involved structural changes to improve its pharmacokinetic profile for in vivo studies.

  • Alternative Dosing Routes: For initial in vivo efficacy and proof-of-concept studies, using administration routes that bypass first-pass metabolism, such as intravenous or intraperitoneal injections, can be beneficial.

3. What in vitro assays are essential for characterizing the pharmacokinetic properties of a new SHMT inhibitor?

A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays should be conducted, including:

  • Solubility Assays: To determine the aqueous solubility (kinetic and thermodynamic).

  • Permeability Assays: Using models like Caco-2 or PAMPA to predict intestinal permeability.

  • Metabolic Stability Assays: In liver microsomes and S9 fractions from different species (e.g., mouse, rat, human) to assess metabolic clearance.

  • Plasma Protein Binding Assays: To determine the fraction of the drug bound to plasma proteins, which influences its distribution and clearance.

4. Are there any SHMT inhibitors that have demonstrated good in vivo activity?

Yes, some SHMT inhibitors have been successfully optimized for in vivo studies. For instance, This compound was developed to have improved pharmacokinetic properties over its precursor, SHIN1, and has shown in vivo target engagement and efficacy in T-cell acute lymphoblastic leukemia models. Another example is AGF347 , a folate mimetic, which has also demonstrated in vivo activity in pancreatic adenocarcinoma models.[4] This was achieved in part because it is metabolized to polyglutamated forms, which can lead to better retention within cells.[4]

Quantitative Data on SHMT Inhibitors

The following table summarizes publicly available pharmacokinetic data for selected SHMT inhibitors. Data has been compiled from various sources and direct comparison should be made with caution due to potential differences in experimental conditions.

Inhibitor Scaffold Species Dose & Route Key Pharmacokinetic Parameters Reference
SHIN1 Pyrazolopyran--Reported to have poor pharmacokinetic properties unsuitable for in vivo studies.
(+)this compound PyrazolopyranMouse200 mg/kg IPPlasma concentration decreased from ~15 µM at 0.5h to <1 µM by 4h.[5]
AGF347 Folate MimeticMouse-Showed in vivo activity in pancreatic adenocarcinoma models. Metabolized to polyglutamate forms.[4]

Experimental Protocols

Kinetic Solubility Assay Protocol

Objective: To determine the kinetic solubility of a test compound in an aqueous buffer.

Materials:

  • Test compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent)

  • Plate shaker

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a 10 mM stock solution of the test compound in DMSO.

  • In a 96-well plate, add 2 µL of the 10 mM stock solution to 198 µL of PBS in the first well. This gives a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Perform serial dilutions in the plate by transferring 100 µL from one well to the next, which already contains 100 µL of PBS with 1% DMSO.

  • Seal the plate and incubate at room temperature for 2 hours with continuous shaking.

  • After incubation, measure the absorbance at a wavelength where the compound has maximum absorbance (determined beforehand).

  • The highest concentration at which no precipitation is observed (by visual inspection or light scattering) is considered the kinetic solubility.

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

Objective: To assess the passive permeability of a test compound across an artificial lipid membrane.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Lecithin in dodecane solution

  • Test compound

  • PBS, pH 7.4

  • LC-MS/MS system for analysis

Procedure:

  • Coat the filter of the donor plate with 5 µL of the lecithin/dodecane solution and allow it to impregnate for 5 minutes.

  • Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare the test compound in PBS at a final concentration of 10 µM.

  • Add 200 µL of the compound solution to each well of the donor plate.

  • Carefully place the donor plate on top of the acceptor plate to form a "sandwich".

  • Incubate the plate sandwich at room temperature for 4-16 hours.

  • After incubation, carefully separate the plates.

  • Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) Where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the membrane, and Time is the incubation time.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_optimization Lead Optimization cluster_invivo In Vivo Assessment solubility Aqueous Solubility Assay formulation Formulation Development solubility->formulation permeability Permeability Assay (PAMPA/Caco-2) permeability->formulation metabolism Metabolic Stability Assay (Microsomes, S9) structure Structural Modification (SAR) metabolism->structure ppb Plasma Protein Binding pk_study Pharmacokinetic Study (Mouse/Rat) ppb->pk_study formulation->pk_study structure->pk_study efficacy Efficacy Study pk_study->efficacy

Caption: Workflow for overcoming poor pharmacokinetic properties.

shmt_pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria serine_c Serine glycine_c Glycine serine_c->glycine_c SHMT1 shmt1 SHMT1 serine_c->shmt1 thf_c THF meth_thf_c 5,10-methylene-THF thf_c->meth_thf_c SHMT1 thf_c->shmt1 nucleotides_c Nucleotide Synthesis meth_thf_c->nucleotides_c shmt1->glycine_c shmt1->meth_thf_c serine_m Serine glycine_m Glycine serine_m->glycine_m SHMT2 shmt2 SHMT2 serine_m->shmt2 thf_m THF meth_thf_m 5,10-methylene-THF thf_m->meth_thf_m SHMT2 thf_m->shmt2 formate Formate meth_thf_m->formate shmt2->glycine_m shmt2->meth_thf_m formate->nucleotides_c shmt_inhibitor SHMT Inhibitor shmt_inhibitor->shmt1 shmt_inhibitor->shmt2

Caption: Simplified SHMT signaling pathway and inhibitor action.

References

Technical Support Center: SHIN2 and Methotrexate Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing SHIN2 and methotrexate combination therapy. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and insights into the underlying signaling pathways to help you navigate your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for combining this compound and methotrexate?

A1: The combination of this compound and methotrexate targets the folate metabolic pathway at two sequential and critical points. Methotrexate, a dihydrofolate reductase (DHFR) inhibitor, blocks the regeneration of tetrahydrofolate (THF), a crucial cofactor for one-carbon metabolism.[1][2] this compound inhibits serine hydroxymethyltransferase (SHMT), the enzyme responsible for converting serine and THF into glycine and 5,10-methylene-THF, a key one-carbon donor for nucleotide synthesis.[1][2] By inhibiting both steps, the combination therapy creates a synergistic blockade of nucleotide biosynthesis, leading to enhanced cancer cell death.[1][2]

Q2: In what cancer models has this combination shown promise?

A2: The synergistic activity of this compound and methotrexate has been demonstrated to be particularly effective in T-cell acute lymphoblastic leukemia (T-ALL) models, both in vitro and in vivo.[1][3] Studies have shown that this combination can suppress proliferation more effectively than either drug alone in human T-ALL cell lines such as Molt4.[1]

Q3: Is this combination effective against methotrexate-resistant cancers?

A3: Yes, there is evidence to suggest that methotrexate-resistant T-ALL cells exhibit increased sensitivity to this compound.[1][3] The proposed mechanism for this is that methotrexate resistance, often developed through decreased folate import or reduced polyglutamylation, leads to a depletion of intracellular THF. This THF depletion, in turn, makes the cells more vulnerable to the inhibition of SHMT by this compound.

Troubleshooting Guide

This section addresses common issues that may arise during your experiments with this compound and methotrexate combination therapy.

Issue Potential Cause Recommended Solution
Less-than-expected synergy between this compound and methotrexate. 1. Suboptimal drug concentrations: The synergistic effect is dose-dependent.1. Perform a dose-matrix titration experiment to identify the optimal concentrations of both this compound and methotrexate for your specific cell line. Refer to published studies for starting concentration ranges (e.g., methotrexate in the low nM range and this compound in the µM range for Molt4 cells).[1]
2. Cell line specific differences: The metabolic wiring of different cell lines can influence their susceptibility to this combination.2. Characterize the expression levels of DHFR and SHMT in your cell line. Cells with lower baseline expression may respond differently. Consider using a positive control cell line known to be sensitive, such as Molt4.
3. Drug stability and activity: Improper storage or handling of this compound or methotrexate can lead to degradation.3. Ensure that both drugs are stored according to the manufacturer's instructions. Prepare fresh stock solutions regularly and protect them from light, especially methotrexate.
High cell death in control groups treated with a single agent. 1. Cell line hypersensitivity: Your cell line may be particularly sensitive to single-agent treatment.1. Lower the concentration range for the single-agent controls in your experiments to establish a baseline of minimal toxicity.
2. Off-target effects: At high concentrations, off-target effects of either drug may contribute to cytotoxicity.2. Review the literature for known off-target effects of this compound and methotrexate. If possible, include assays to monitor for these effects.
Inconsistent results between experiments. 1. Variability in cell culture conditions: Factors such as cell passage number, confluency, and media composition can affect experimental outcomes.1. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities.
2. Inaccurate drug dilutions: Errors in preparing drug solutions can lead to significant variability.2. Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh dilutions for each experiment from a reliable stock solution.
Unexpected morphological changes in cells. 1. Cell cycle arrest: Inhibition of nucleotide synthesis can lead to cell cycle arrest, which may manifest as changes in cell size or shape.1. Perform cell cycle analysis using flow cytometry to determine the stage of arrest (e.g., S-phase arrest has been observed with SHMT inhibition).[4]
2. Apoptosis or other forms of cell death: The combination therapy is expected to induce apoptosis.2. Utilize assays to detect apoptosis, such as Annexin V/PI staining or caspase activity assays, to confirm the mechanism of cell death.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound and methotrexate combination therapy.

In Vitro Synergy Assessment in T-ALL Cell Lines

Objective: To determine the synergistic cytotoxic effect of this compound and methotrexate on a T-ALL cell line (e.g., Molt4).

Methodology:

  • Cell Culture: Culture Molt4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: Prepare stock solutions of this compound (e.g., in DMSO) and methotrexate (e.g., in PBS). Perform serial dilutions to achieve the desired final concentrations.

  • Cell Seeding: Seed Molt4 cells in a 96-well plate at a density of 5 x 10^4 cells per well.

  • Treatment: Treat the cells with a matrix of this compound and methotrexate concentrations, including single-agent controls and a vehicle control (e.g., DMSO). For example, use methotrexate concentrations ranging from 0 to 40 nM and this compound concentrations based on its IC50 value.[1]

  • Incubation: Incubate the treated cells for 48-72 hours.

  • Viability Assay: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting with trypan blue exclusion.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug alone and in combination. Use software such as CompuSyn to calculate the combination index (CI) to quantify synergy (CI < 1 indicates synergy). An isobologram can also be generated to visualize the synergistic interaction.[1]

In Vivo Efficacy Study in a T-ALL Xenograft Model

Objective: To evaluate the in vivo efficacy of this compound and methotrexate combination therapy in a mouse xenograft model of T-ALL.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NRG mice) for the engraftment of human T-ALL cells.

  • Cell Implantation: Inject luciferase-expressing T-ALL cells (e.g., a patient-derived xenograft line) intravenously into the mice.

  • Tumor Monitoring: Monitor tumor burden non-invasively using an in vivo imaging system (IVIS) to detect the luciferase signal.

  • Drug Formulation and Administration:

    • Dissolve this compound in a suitable vehicle (e.g., 20% 2-hydroxypropyl-β-cyclodextrin in water).[1]

    • Dissolve methotrexate in PBS.[1]

    • Administer drugs via intraperitoneal (IP) injection.

  • Treatment Regimen:

    • A cyclical treatment regimen can be employed. For example:

      • Day 1: Methotrexate (10 mg/kg) and this compound (200 mg/kg)

      • Days 2-4: this compound (200 mg/kg) twice daily

      • Day 5: Methotrexate (10 mg/kg)

      • Days 6-7: No treatment[5]

    • Include control groups receiving vehicle, this compound alone, and methotrexate alone.

  • Endpoint Analysis: Monitor tumor progression via bioluminescence imaging and overall survival. At the end of the study, tissues can be collected for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare tumor growth rates and survival curves between the different treatment groups. Statistical analysis (e.g., one-way ANOVA for tumor burden, log-rank test for survival) should be performed to determine the significance of the observed effects.

Signaling Pathways and Experimental Workflows

Folate Metabolism and Drug Targets

The following diagram illustrates the points of inhibition for methotrexate and this compound within the folate metabolism pathway, which is crucial for nucleotide synthesis.

Folate_Metabolism_Inhibition Dihydrofolate Dihydrofolate (DHF) DHFR DHFR Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) SHMT SHMT Tetrahydrofolate->SHMT MethyleneTHF 5,10-Methylene-THF MethyleneTHF->Tetrahydrofolate for other reactions Nucleotide_Synthesis Nucleotide Synthesis MethyleneTHF->Nucleotide_Synthesis Serine Serine Serine->SHMT Glycine Glycine DHFR->Tetrahydrofolate SHMT->MethyleneTHF SHMT->Glycine Methotrexate Methotrexate Methotrexate->DHFR This compound This compound This compound->SHMT

Inhibition of Folate Metabolism by Methotrexate and this compound.
Experimental Workflow for In Vitro Synergy Analysis

This diagram outlines the logical flow of an experiment designed to test the synergistic effects of this compound and methotrexate in cell culture.

In_Vitro_Synergy_Workflow start Start: Select Cell Line culture Cell Culture & Seeding start->culture treatment Drug Treatment (this compound, MTX, Combo) culture->treatment incubation Incubation (48-72h) treatment->incubation viability Cell Viability Assay incubation->viability data_analysis Data Analysis (IC50, CI, Isobologram) viability->data_analysis results Results: Determine Synergy data_analysis->results synergistic Synergistic Effect results->synergistic CI < 1 not_synergistic Additive or Antagonistic results->not_synergistic CI >= 1

Workflow for assessing in vitro drug synergy.
Logical Relationship in Methotrexate Resistance and this compound Sensitivity

This diagram illustrates the proposed mechanism by which resistance to methotrexate can lead to increased sensitivity to this compound.

MTX_Resistance_SHIN2_Sensitivity mtx_resistance Methotrexate Resistance (e.g., decreased folate import) thf_depletion Decreased Intracellular Tetrahydrofolate (THF) mtx_resistance->thf_depletion shmt_substrate_limitation Reduced Substrate for SHMT thf_depletion->shmt_substrate_limitation increased_sensitivity Increased Sensitivity to this compound shmt_substrate_limitation->increased_sensitivity shin2_inhibition This compound Inhibition of SHMT shin2_inhibition->increased_sensitivity

References

Technical Support Center: Cell Line Specific Responses to SHIN2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SHMT2 inhibitor, SHIN2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of Serine Hydroxymethyltransferase 2 (SHMT2). SHMT2 is a key enzyme in one-carbon metabolism, catalyzing the conversion of serine to glycine and generating one-carbon units essential for the synthesis of nucleotides (purines and thymidylate) and other macromolecules. By inhibiting SHMT2, this compound depletes the intracellular pool of one-carbon units and glycine, which are critical for rapidly proliferating cancer cells. This leads to the arrest of the cell cycle in the S phase and subsequent inhibition of cell growth.[1]

Q2: Why do different cell lines exhibit varying sensitivity to this compound?

A2: The differential response of cell lines to this compound inhibition is multifactorial and can be attributed to:

  • SHMT2 Expression Levels: Cell lines with higher expression of SHMT2 may be more dependent on its activity for survival and proliferation, making them more sensitive to this compound. For example, triple-negative breast cancer cell lines (HCC1806, MDA-MB-231, BT549) and certain bladder (SW780, 5637, T24) and gastric cancer cell lines (MGC803, MKN45, HGC27, SGC7901, AGS) have been shown to overexpress SHMT2.[2][3][4]

  • Metabolic Dependencies: Some cancer cells have a greater reliance on de novo serine and glycine synthesis, which is directly impacted by this compound. Cell lines that are unable to efficiently import sufficient glycine from the extracellular environment are particularly vulnerable.[5] This is a notable vulnerability in B-cell lymphomas.[5]

  • Activity of Compensatory Pathways: The expression and activity of SHMT1 (the cytosolic isoform) and other enzymes in the one-carbon metabolism pathway can influence sensitivity.

  • Underlying Genetic Mutations: The genetic background of the cancer cells, including mutations in oncogenes and tumor suppressor genes that regulate metabolic pathways, can affect the response to this compound.

Q3: Can this compound be used in combination with other anti-cancer agents?

A3: Yes, preclinical studies have shown that this compound can act synergistically with other chemotherapeutic agents. For instance, this compound has demonstrated a synergistic effect with methotrexate in T-cell acute lymphoblastic leukemia (T-ALL).[1][6] Methotrexate targets dihydrofolate reductase (DHFR), another key enzyme in folate metabolism. By inhibiting two distinct steps in this critical pathway, the combination can be more effective at blocking nucleotide synthesis and inhibiting cancer cell proliferation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No significant inhibition of cell proliferation observed. 1. Sub-optimal concentration of this compound: The IC50 can vary significantly between cell lines. 2. High levels of exogenous glycine and/or formate in the culture medium: These can rescue cells from the effects of SHMT2 inhibition. 3. Low SHMT2 expression in the cell line: The cells may not be dependent on SHMT2 for survival. 4. Degradation of this compound: Improper storage or handling.1. Perform a dose-response experiment: Test a wide range of this compound concentrations (e.g., 10 nM to 100 µM) to determine the optimal inhibitory concentration for your specific cell line. 2. Use dialyzed fetal bovine serum (FBS): This will reduce the concentration of exogenous glycine and other small molecules. Consider using custom media with controlled levels of serine and glycine. 3. Assess SHMT2 expression: Use Western blotting or qPCR to determine the expression level of SHMT2 in your cell line. Compare it to sensitive and resistant cell lines if possible. 4. Ensure proper storage: Store this compound stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles.
High variability between experimental replicates. 1. Inconsistent cell seeding density: Variations in the initial number of cells per well. 2. Edge effects in multi-well plates: Evaporation from the outer wells can lead to increased compound concentration. 3. Inaccurate pipetting of this compound or assay reagents. 1. Ensure a homogenous cell suspension before seeding: Gently swirl the cell suspension before pipetting into each well. 2. Minimize edge effects: Fill the outer wells with sterile PBS or media without cells. 3. Use calibrated pipettes and proper pipetting techniques. Perform serial dilutions of this compound carefully.
Unexpected cell death at low this compound concentrations. 1. Off-target effects: Although this compound is relatively specific, off-target effects can occur at high concentrations. However, if seen at low concentrations, consider the cell line's specific vulnerabilities. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used.1. Consult the literature for known off-target effects of this compound. 2. Perform a vehicle control experiment: Treat cells with the same concentration of the solvent used to dissolve this compound to assess its toxicity. Ensure the final solvent concentration is low (typically <0.5%).

Quantitative Data

Table 1: IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
Molt4T-cell Acute Lymphoblastic Leukemia (T-ALL)89[1][6]
HCT116Colon Cancer300[1][6]
B-cell Lymphoma (median)B-cell Lymphoma~4000[5]

Experimental Protocols

Cell Viability Assay Using MTT

This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (consider using dialyzed FBS)

  • This compound

  • DMSO (for dissolving this compound)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is recommended to test a range from 10 nM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Visualizations

SHIN2_Mechanism_of_Action This compound This compound SHMT2 SHMT2 This compound->SHMT2 Inhibition Glycine Glycine SHMT2->Glycine One_Carbon_Units One-Carbon Units (for nucleotide synthesis) SHMT2->One_Carbon_Units DNA_Synthesis DNA Synthesis & Cell Proliferation Cell_Cycle_Arrest S-Phase Arrest Serine Serine Serine->SHMT2 One_Carbon_Units->DNA_Synthesis

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_workflow Cell Viability Assay Workflow Start Seed cells in 96-well plate Incubate_24h Incubate 24h Start->Incubate_24h Treat Treat with this compound (various concentrations) Incubate_24h->Treat Incubate_48_72h Incubate 48-72h Treat->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_3_4h Incubate 3-4h Add_MTT->Incubate_3_4h Solubilize Solubilize formazan Incubate_3_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze Analyze data and determine IC50 Read_Absorbance->Analyze

Caption: Experimental workflow for a cell viability assay.

Signaling_Pathways cluster_pathway Potential Downstream Effects of this compound Inhibition This compound This compound SHMT2 SHMT2 This compound->SHMT2 Inhibition HIF1a HIF1α Stability SHMT2->HIF1a Modulates PKM2 PKM2 Activity SHMT2->PKM2 Regulates VEGF VEGF Expression HIF1a->VEGF STAT3 STAT3 Activation VEGF->STAT3 Angiogenesis Angiogenesis STAT3->Angiogenesis Glycolysis Aerobic Glycolysis (Warburg Effect) PKM2->Glycolysis

References

Managing potential toxicity of SHIN2 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing SHIN2 in in vivo experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you manage potential toxicities and ensure the successful execution of your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of serine hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism.[1][2] SHMT catalyzes the conversion of serine to glycine, a reaction that also generates one-carbon units essential for the synthesis of nucleotides (purines and thymidylate) and other critical cellular components.[3][4] By inhibiting both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of this enzyme, this compound disrupts these biosynthetic pathways, thereby impeding the proliferation of rapidly dividing cells, such as cancer cells.[1]

Q2: What are the reported in vivo toxicities of this compound?

Preclinical studies in mouse models have shown that this compound is generally well-tolerated.[1] At a dose of 200 mg/kg administered intraperitoneally twice daily for 11 consecutive days, this compound did not lead to any significant impact on the total body weight of healthy mice.[1]

However, some potential toxicities to consider include:

  • Hematological Toxicity: "Modest hematological toxicity" has been reported in the literature, although specific quantitative data is limited. This is a potential area for careful monitoring.

  • Thymic Effects: A decrease in thymus weight and cellularity has been observed. Importantly, these effects were reported to normalize after the discontinuation of this compound treatment.

Q3: Are there any known strategies to mitigate this compound toxicity?

Currently, there is limited published information on specific strategies to mitigate this compound-induced toxicity. The observation that thymic effects are reversible upon cessation of treatment suggests that a carefully planned dosing schedule, including treatment-free intervals, may be a viable management approach.

For general management of potential side effects, consider the following:

  • Supportive Care: Ensure animals have easy access to food and water. Monitor for any signs of distress or changes in behavior.

  • Dose Optimization: If toxicity is observed, consider reducing the dose or altering the dosing schedule. A dose-response study for toxicity may be necessary for your specific model.

Q4: What is the therapeutic synergy of this compound with other drugs?

This compound has been shown to have a synergistic therapeutic effect when used in combination with methotrexate, a standard chemotherapeutic agent for T-cell acute lymphoblastic leukemia (T-ALL).[1][2] This combination has demonstrated increased efficacy in both in vitro and in vivo models of T-ALL.[1][2]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected Weight Loss - Dehydration- Reduced food intake- Systemic toxicity- Ensure easy access to hydration and palatable food.- Monitor food and water consumption daily.- Consider reducing the dose of this compound or introducing treatment breaks.- Perform a complete blood count (CBC) and serum chemistry panel to assess for organ toxicity.
Signs of Hematological Distress (e.g., lethargy, pale mucous membranes) - Anemia- Leukopenia- Thrombocytopenia- Perform a CBC with differential to quantify blood cell counts.- If significant cytopenias are observed, consider dose reduction or temporary discontinuation of treatment.- Consult with a veterinarian for potential supportive care options.
Reduced Activity or Hunched Posture - General malaise- Organ toxicity- Conduct a thorough clinical examination of the animal.- Perform a serum chemistry panel to evaluate liver and kidney function.- Consider histopathological analysis of key organs at the end of the study to identify any tissue damage.

Experimental Protocols

Protocol for In Vivo Toxicity Assessment of this compound

This protocol provides a general framework for assessing the potential toxicity of this compound in a rodent model. It is essential to adapt this protocol to your specific experimental needs and to comply with all institutional and national guidelines for animal welfare.

1. Animal Model:

  • Species: Mouse (e.g., C57BL/6) or Rat (e.g., Sprague-Dawley)

  • Age/Weight: Specify the age and weight range of the animals at the start of the study.

  • Housing: Detail the housing conditions, including cage type, bedding, environmental enrichment, and light/dark cycle.

2. Dosing and Administration:

  • Formulation: Describe the vehicle used to dissolve or suspend this compound.

  • Dose Levels: Include a vehicle control group and at least three dose levels of this compound to assess a dose-response relationship.

  • Route of Administration: Specify the route of administration (e.g., intraperitoneal, oral gavage).

  • Dosing Schedule: Define the frequency and duration of treatment.

3. Monitoring:

  • Clinical Observations: Conduct and record daily observations for signs of toxicity, including changes in appearance, behavior, and activity levels.

  • Body Weight: Measure and record the body weight of each animal at least twice weekly.

  • Food and Water Consumption: Monitor and record food and water intake.

4. Clinical Pathology:

  • Blood Collection: Collect blood samples at baseline and at specified time points during and after treatment.

  • Hematology: Perform a complete blood count (CBC) with differential to assess red blood cells, white blood cells, and platelets.

  • Serum Chemistry: Analyze serum for markers of liver function (e.g., ALT, AST, ALP) and kidney function (e.g., BUN, creatinine).

5. Gross Pathology and Histopathology:

  • Necropsy: At the end of the study, perform a complete necropsy on all animals.

  • Organ Weights: Weigh key organs, including the liver, kidneys, spleen, and thymus.

  • Tissue Collection: Collect samples of major organs and any tissues with gross abnormalities.

  • Histopathology: Process, section, and stain tissues for microscopic examination by a qualified pathologist.

Visualizations

Signaling Pathway of SHMT Inhibition

SHMT_Inhibition_Pathway cluster_mitochondria Mitochondrion cluster_cytosol Cytosol Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 THF_mito THF THF_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito Methylene_THF_mito 5,10-Methylene-THF SHMT2->Methylene_THF_mito Potential_Toxicity Potential Toxicity (e.g., Hematological, Thymic) SHMT2->Potential_Toxicity Inhibition may lead to Nucleotide_Synthesis Nucleotide Synthesis (Purines, Thymidylate) Glycine_mito->Nucleotide_Synthesis Methylene_THF_mito->Nucleotide_Synthesis Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 THF_cyto THF THF_cyto->SHMT1 Glycine_cyto Glycine SHMT1->Glycine_cyto Methylene_THF_cyto 5,10-Methylene-THF SHMT1->Methylene_THF_cyto SHMT1->Potential_Toxicity Inhibition may lead to Glycine_cyto->Nucleotide_Synthesis Methylene_THF_cyto->Nucleotide_Synthesis This compound This compound This compound->SHMT2 Inhibits This compound->SHMT1 Inhibits Cell_Proliferation Reduced Cell Proliferation Nucleotide_Synthesis->Cell_Proliferation Leads to

Caption: Mechanism of this compound action and its downstream effects.

Experimental Workflow for In Vivo Toxicity Assessment

Toxicity_Workflow start Start: Acclimatize Animals dosing Administer this compound or Vehicle (Defined Dose and Schedule) start->dosing monitoring Daily Clinical Observations Twice-Weekly Body Weights dosing->monitoring blood_collection Blood Collection (Baseline, Mid-point, Terminal) monitoring->blood_collection necropsy End of Study: Necropsy and Organ Weight Measurement monitoring->necropsy hematology Hematology (CBC) blood_collection->hematology serum_chem Serum Chemistry blood_collection->serum_chem data_analysis Data Analysis and Toxicity Profile Generation hematology->data_analysis serum_chem->data_analysis histopathology Tissue Collection and Histopathology necropsy->histopathology histopathology->data_analysis end End: Report Findings data_analysis->end

Caption: A typical workflow for assessing this compound toxicity in vivo.

Logical Relationship for Troubleshooting Unexpected Weight Loss

Troubleshooting_Weight_Loss issue Issue: Unexpected Weight Loss cause1 Reduced Food/ Water Intake issue->cause1 cause2 Systemic Toxicity issue->cause2 action1 Monitor Consumption & Provide Supportive Care cause1->action1 action2 Perform Blood Analysis (CBC, Chemistry) cause2->action2 action3 Consider Dose Reduction or Treatment Break cause2->action3 outcome1 Weight Stabilizes action1->outcome1 outcome2 Identify Organ Toxicity action2->outcome2 outcome3 Toxicity Mitigated action3->outcome3

Caption: Troubleshooting logic for addressing unexpected weight loss.

References

Technical Support Center: Ensuring On-Target Activity of SHIN2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in ensuring the on-target activity of SHIN2, a dual inhibitor of serine hydroxymethyltransferase 1 and 2 (SHMT1/2), in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cells treated with this compound are showing reduced viability, but how can I be certain this is due to on-target SHMT inhibition?

A1: Reduced cell viability is an expected outcome of SHMT inhibition in many cancer cell lines. To confirm this is an on-target effect of this compound, you should perform a rescue experiment by supplementing the culture medium with formate. The SHMT enzyme is a primary source of one-carbon units for essential processes like nucleotide synthesis.[1] By inhibiting SHMT, this compound depletes the intracellular pool of these one-carbon units. Formate can serve as an alternative source of one-carbon units, bypassing the need for SHMT activity.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Determine the IC50 value of this compound for your specific cell line.

  • Conduct a Formate Rescue Experiment: Treat your cells with this compound at a concentration around the IC50 value, in the presence or absence of formate (typically 1 mM).

  • Assess Cell Viability: Measure cell viability after the treatment period.

Expected Outcome: If the cytotoxic effects of this compound are on-target, the addition of formate should significantly rescue cell viability.

Q2: I am not observing the expected metabolic changes in my cells after this compound treatment. What could be the reason?

A2: this compound is a competitive inhibitor of SHMT, and its effectiveness can be influenced by the metabolic state of the cells and the experimental conditions. If you are not seeing the expected metabolic hallmarks of SHMT inhibition, consider the following:

  • Incorrect Dosing: Ensure you are using the appropriate concentration of this compound for your cell line. IC50 values can vary significantly between different cell types.

  • Inactive Compound: Verify the integrity and activity of your this compound compound.

  • Metabolic Reprogramming: Some cancer cells can compensate for SHMT2 inhibition through alternative metabolic pathways, such as upregulating SHMT1 or increasing glycine uptake from the environment.

Troubleshooting Steps:

  • Confirm this compound Activity: Test a fresh batch of this compound or validate your current stock on a sensitive cell line with a known IC50.

  • Metabolomic Analysis: Perform targeted metabolomics to measure the levels of key metabolites upstream and downstream of SHMT. On-target this compound activity should lead to an accumulation of purine biosynthetic intermediates like GAR and AICAR.[1]

  • Isotope Tracing: Use stable isotope-labeled serine (e.g., U-13C-serine) to trace the flow of one-carbon units. This compound should block the incorporation of serine-derived carbons into downstream metabolites like glycine, purines, and dTTP.[1][2]

Q3: How can I investigate potential off-target effects of this compound?

A3: While this compound has been shown to be a selective SHMT inhibitor, it is crucial to consider and investigate potential off-target effects in your experimental system.

Troubleshooting Steps:

  • Use an Inactive Enantiomer: If available, use the inactive enantiomer of this compound as a negative control. This compound is structurally similar but should not inhibit SHMT, helping to distinguish on-target from off-target effects.[1]

  • Rescue with Downstream Metabolites: Besides formate, supplementing with a combination of downstream metabolites like glycine and purines can help confirm that the observed phenotype is due to the depletion of SHMT products.

  • Gene Knockout/Knockdown Comparison: Compare the phenotype of this compound-treated cells with that of cells where SHMT1 and/or SHMT2 have been genetically knocked out or knocked down. A high degree of similarity in the observed effects strengthens the evidence for on-target activity.

  • Global Proteomics/Transcriptomics: Unbiased "omics" approaches can reveal changes in protein expression or gene transcription that are not directly related to the SHMT pathway, providing clues to potential off-target activities.

Quantitative Data Summary

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
HCT116Colon Cancer870
Molt4T-cell Acute Lymphoblastic Leukemia89MedChemExpress

Note: IC50 values can vary depending on the assay conditions and cell line passage number. It is recommended to determine the IC50 in your specific experimental setup.

Table 2: Recommended Concentrations for On-Target Activity Validation Experiments

ExperimentCell LineThis compound ConcentrationKey ReadoutReference
Metabolite ProfilingHCT1162 µMAccumulation of GAR, AICAR[1]
13C-Serine TracingMolt42 µMDecreased M+1 and M+2 serine, M+2 glycineMedChemExpress
In Vivo Target EngagementMouse model200 mg/kg (IP)Decreased circulating M+1 and M+2 serine, and M+2 glycine[1]

Experimental Protocols

Protocol 1: Formate Rescue Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Treatment: The following day, treat the cells with a serial dilution of this compound with and without 1 mM sodium formate. Include vehicle-treated cells as a control.

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Plot cell viability against this compound concentration for both conditions (with and without formate) to observe the rescue effect.

Protocol 2: Western Blot for SHMT2 Expression
  • Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against SHMT2. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Use a loading control like GAPDH or β-actin to normalize the results.

Protocol 3: 13C-Serine Isotope Tracing
  • Cell Culture: Culture cells in a medium containing U-13C-serine.

  • This compound Treatment: Treat the cells with this compound at the desired concentration for the specified duration.

  • Metabolite Extraction: Quench the metabolism and extract intracellular metabolites using a cold methanol/water/chloroform mixture.

  • LC-MS/MS Analysis: Analyze the polar metabolite fraction by liquid chromatography-mass spectrometry (LC-MS/MS) to determine the isotopic labeling patterns of serine, glycine, and downstream metabolites like ATP and GTP.

  • Data Analysis: Calculate the fractional labeling of each metabolite to assess the impact of this compound on serine metabolism. A decrease in the incorporation of 13C from serine into glycine and purines indicates on-target SHMT inhibition.[1]

Visualizations

SHIN2_On_Target_Activity_Workflow cluster_experiment Experimental Observation cluster_validation On-Target Validation cluster_troubleshooting Troubleshooting Off-Target Effects A Reduced Cell Viability with this compound B Formate Rescue Experiment A->B Confirms dependence on one-carbon metabolism C Metabolomic Profiling (GAR/AICAR accumulation) A->C Directly measures metabolic block D 13C-Serine Isotope Tracing A->D Traces pathway inhibition E Use Inactive Enantiomer B->E Distinguishes specific vs. non-specific effects F Compare with SHMT1/2 Knockout C->F Compares pharmacological vs. genetic inhibition

Caption: Workflow for validating the on-target activity of this compound.

SHMT_Signaling_Pathway cluster_mitochondria Mitochondrion cluster_cytosol Cytosol Serine_in Serine SHMT2 SHMT2 Serine_in->SHMT2 Glycine_out Glycine SHMT2->Glycine_out CH2_THF 5,10-CH2-THF SHMT2->CH2_THF mTHF THF mTHF->SHMT2 Purine_synthesis Purine Synthesis (e.g., ATP, GTP) CH2_THF->Purine_synthesis provides one-carbon units Thymidylate_synthesis Thymidylate Synthesis (dTMP) CH2_THF->Thymidylate_synthesis provides one-carbon units DNA/RNA Synthesis DNA/RNA Synthesis Purine_synthesis->DNA/RNA Synthesis DNA Synthesis DNA Synthesis Thymidylate_synthesis->DNA Synthesis This compound This compound This compound->SHMT2 Inhibits

Caption: Simplified signaling pathway of SHMT2 and the inhibitory action of this compound.

References

Validation & Comparative

SHIN2 vs. Methotrexate in T-ALL: A Comparative Guide to Novel and Conventional Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of SHIN2, a novel serine hydroxymethyltransferase (SHMT) inhibitor, and methotrexate, a long-standing conventional therapy, for the treatment of T-cell Acute Lymphoblastic Leukemia (T-ALL). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical efficacy, and the potential for synergistic application.

Introduction

T-cell Acute Lymphoblastic Leukemia (T-ALL) is an aggressive hematological malignancy. While methotrexate has been a cornerstone of T-ALL chemotherapy for decades, the emergence of drug resistance and treatment-related toxicities necessitates the exploration of novel therapeutic strategies. This compound, a potent inhibitor of the mitochondrial enzyme serine hydroxymethyltransferase 2 (SHMT2), represents a promising new approach by targeting a critical node in cancer cell metabolism. This guide presents a side-by-side comparison of this compound and methotrexate, supported by experimental data, to inform future research and drug development efforts in T-ALL.

Mechanism of Action

This compound and methotrexate both disrupt one-carbon metabolism, a critical pathway for the synthesis of nucleotides, the building blocks of DNA and RNA. However, they do so by inhibiting different key enzymes.

  • Methotrexate: A folate analog, methotrexate competitively inhibits dihydrofolate reductase (DHFR). This enzyme is essential for regenerating tetrahydrofolate (THF), a vital cofactor for the transfer of one-carbon units. By blocking DHFR, methotrexate depletes the cellular pool of THF, thereby inhibiting the synthesis of purines and thymidylate and ultimately halting DNA replication and cell division.

  • This compound: This novel small molecule inhibitor specifically targets serine hydroxymethyltransferase (SHMT), with a particular potency for the mitochondrial isoform, SHMT2. SHMT2 catalyzes the conversion of serine to glycine, a reaction that serves as the primary source of one-carbon units for the folate cycle in rapidly dividing cells. By inhibiting SHMT2, this compound directly curtails the de novo synthesis of nucleotides required for leukemic cell proliferation.

The distinct targets of this compound and methotrexate within the same metabolic pathway provide a strong rationale for their combined use to achieve a synergistic anti-leukemic effect.

cluster_Folate_Cycle One-Carbon Metabolism cluster_Inhibitors Therapeutic Intervention Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF Tetrahydrofolate (THF) CH2_THF 5,10-Methylene-THF THF->CH2_THF DHF Dihydrofolate (DHF) THF->DHF CH2_THF->THF dUMP -> dTMP Purines Purine Synthesis CH2_THF->Purines Thymidylate Thymidylate Synthesis CH2_THF->Thymidylate DHF->THF DHFR DNA DNA Synthesis Purines->DNA Thymidylate->DNA This compound This compound This compound->Serine inhibits SHMT2 Methotrexate Methotrexate Methotrexate->DHF inhibits DHFR A Seed T-ALL cells in 96-well plates B Treat with this compound and/or Methotrexate for 72h A->B C Add MTT reagent (0.5 mg/mL) B->C D Incubate for 4h at 37°C C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F

SHIN2 vs. SHIN1: A Comparative Analysis of Serine Hydroxymethyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer metabolism research, the inhibition of one-carbon metabolism has emerged as a promising therapeutic strategy. Central to this pathway are the serine hydroxymethyltransferase (SHMT) enzymes, SHMT1 (cytosolic) and SHMT2 (mitochondrial), which are crucial for the biosynthesis of nucleotides and amino acids that fuel rapidly proliferating cancer cells. This guide provides a detailed comparison of two prominent dual SHMT1/2 inhibitors, SHIN1 and its successor, SHIN2, for researchers, scientists, and drug development professionals.

At a Glance: Quantitative Efficacy

A direct comparison of the inhibitory potency of SHIN1 and this compound reveals distinct profiles. While SHIN1 exhibits potent biochemical activity against both SHMT isoforms, this compound demonstrates robust efficacy at the cellular level and boasts an improved pharmacokinetic profile, rendering it suitable for in vivo applications.

InhibitorTargetBiochemical IC50Cellular IC50Cell Line
SHIN1 SHMT1~10 nM<50 nMHCT-116 (SHMT2 knockout)
SHMT2~10 nM870 nMHCT-116 (Wild-Type)
This compound SHMT1/2Not explicitly reported300 nMHCT116
SHMT1/2Not explicitly reported89 nMMolt4 (T-ALL)
This compound (optimized) SHMT1/2Not explicitly reported318 nMT-ALL cell lines

In Vivo Efficacy and Pharmacokinetics

A significant limitation of SHIN1 is its rapid clearance in vivo, which has hindered its preclinical and clinical development.[1] this compound was specifically designed to overcome this limitation, exhibiting improved pharmacokinetic properties that allow for effective in vivo studies.[1] In murine models of T-cell acute lymphoblastic leukemia (T-ALL), this compound has demonstrated significant therapeutic efficacy, increasing survival and showing synergistic effects when combined with the standard-of-care chemotherapy, methotrexate.[1]

Mechanism of Action: Disrupting the One-Carbon Engine

Both SHIN1 and this compound function as dual inhibitors of SHMT1 and SHMT2. These enzymes catalyze the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). This reaction is a critical node in one-carbon metabolism, providing the essential one-carbon units for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting SHMT1 and SHMT2, SHIN1 and this compound deplete the cellular pools of glycine and 5,10-CH2-THF, leading to a stall in nucleotide biosynthesis, cell cycle arrest, and ultimately, apoptosis in cancer cells.

SHMT_Inhibition_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 THF_cyto THF THF_cyto->SHMT1 Glycine_cyto Glycine SHMT1->Glycine_cyto mTHF_cyto 5,10-CH2-THF SHMT1->mTHF_cyto Purine_cyto Purine Synthesis mTHF_cyto->Purine_cyto Thymidylate_cyto Thymidylate Synthesis mTHF_cyto->Thymidylate_cyto DNA_RNA_cyto DNA/RNA Synthesis Purine_cyto->DNA_RNA_cyto Thymidylate_cyto->DNA_RNA_cyto SHIN1_cyto SHIN1 SHIN1_cyto->SHMT1 SHIN2_cyto This compound SHIN2_cyto->SHMT1 Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 THF_mito THF THF_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito mTHF_mito 5,10-CH2-THF SHMT2->mTHF_mito Formate Formate mTHF_mito->Formate Formate->Purine_cyto SHIN1_mito SHIN1 SHIN1_mito->SHMT2 SHIN2_mito This compound SHIN2_mito->SHMT2

Caption: Simplified signaling pathway of SHMT inhibition by SHIN1 and this compound.

Experimental Protocols

SHMT Enzymatic Assay (Coupled Spectrophotometric Assay)

This assay indirectly measures SHMT activity by coupling it to a second enzymatic reaction that produces a detectable change in absorbance.

Materials:

  • Purified recombinant SHMT1 or SHMT2 enzyme

  • 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)

  • L-serine

  • Tetrahydrofolate (THF)

  • NADP+

  • Assay buffer (e.g., Buffer A)

  • Spectrophotometer capable of reading absorbance at 375 nm

  • SHIN1 or this compound inhibitor stock solutions

Procedure:

  • Prepare a reaction mixture containing MTHFD, L-serine, THF, and NADP+ in the assay buffer.

  • Add varying concentrations of the SHMT inhibitor (SHIN1 or this compound) or vehicle control to the reaction mixture.

  • Initiate the reaction by adding the SHMT enzyme.

  • Immediately monitor the increase in absorbance at 375 nm, which corresponds to the production of NADPH by the MTHFD enzyme.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the IC50 value by plotting the inhibitor concentration versus the percentage of inhibition.

Cell Viability Assay (MTT/CCK-8)

These colorimetric assays are used to assess cell viability and proliferation in response to treatment with SHMT inhibitors.

Materials:

  • Cancer cell line of interest (e.g., HCT116, Molt4)

  • Complete cell culture medium

  • 96-well plates

  • SHIN1 or this compound inhibitor stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or SDS-HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of SHIN1 or this compound for a specified period (e.g., 48-72 hours). Include a vehicle-treated control group.

  • After the treatment period, add the MTT or CCK-8 reagent to each well and incubate for 1-4 hours.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzymatic_Assay SHMT Enzymatic Assay Biochemical_IC50 Determine Biochemical IC50 Enzymatic_Assay->Biochemical_IC50 Cell_Viability Cell Viability Assay (MTT/CCK-8) Cellular_IC50 Determine Cellular IC50 Cell_Viability->Cellular_IC50 PK_Studies Pharmacokinetic Studies Biochemical_IC50->PK_Studies Efficacy_Studies T-ALL Mouse Model Efficacy Cellular_IC50->Efficacy_Studies Improved_PK Assess Pharmacokinetics PK_Studies->Improved_PK Tumor_Growth_Inhibition Measure Tumor Growth Inhibition & Survival Efficacy_Studies->Tumor_Growth_Inhibition

Caption: General experimental workflow for comparing SHIN1 and this compound.

Conclusion

SHIN1 and this compound are both potent dual inhibitors of SHMT1 and SHMT2, effectively targeting the one-carbon metabolism pathway in cancer cells. While SHIN1 laid the groundwork with its strong biochemical inhibitory activity, its poor pharmacokinetic properties limited its therapeutic potential. This compound represents a significant advancement, retaining potent cellular efficacy while demonstrating a markedly improved in vivo profile. This makes this compound a more viable candidate for preclinical and clinical investigation, particularly in hematological malignancies like T-ALL. The data presented in this guide underscore the importance of optimizing pharmacokinetic properties in drug development to translate potent in vitro findings into effective in vivo therapies. Researchers investigating the therapeutic potential of SHMT inhibition should consider the distinct advantages of this compound for in vivo studies.

References

SHIN2's Synergistic Potential: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the synergistic effects of the novel SHMT inhibitor, SHIN2, with established chemotherapeutic agents. This guide provides a comprehensive overview of supporting experimental data, detailed methodologies, and visual representations of the underlying molecular pathways to inform future research and clinical development.

The selective serine hydroxymethyltransferase (SHMT) inhibitor, this compound, has emerged as a promising therapeutic agent, particularly in the context of combination therapies. By targeting a crucial node in one-carbon metabolism, this compound has demonstrated the ability to enhance the efficacy of standard-of-care chemotherapies, offering a potential strategy to overcome drug resistance and improve patient outcomes. This guide synthesizes the available preclinical data on the synergistic interactions of this compound with other drugs, focusing on quantitative analysis, experimental reproducibility, and the mechanistic basis for these combinations.

This compound and Methotrexate: A Synergistic Combination in T-cell Acute Lymphoblastic Leukemia (T-ALL)

A significant body of evidence supports the synergistic anti-leukemic activity of this compound when combined with the antifolate drug methotrexate in models of T-cell Acute Lymphoblastic Leukemia (T-ALL).[1][2][3] This synergy has been observed both in vitro in human T-ALL cell lines and in vivo in mouse and patient-derived xenograft (PDX) models.[1][2]

In Vitro Synergy Data

The combination of this compound and methotrexate has been shown to be more effective at inhibiting the proliferation of the Molt4 human T-ALL cell line than either drug alone.[1] Isobologram analysis, a standard method for assessing drug-drug interactions, has confirmed a synergistic relationship between the two compounds.[1][4] While specific Combination Index (CI) values are not explicitly reported in the primary literature, the isobologram data clearly indicates that the concentrations of this compound and methotrexate required to achieve a 50% reduction in cell proliferation (IC50) are lower when the drugs are used in combination compared to their individual activities.[4]

Table 1: In Vitro Efficacy of this compound in Combination with Methotrexate in Molt4 T-ALL Cells

Treatment GroupIC50 of (+)this compound (nM)ObservationReference
(+)this compound aloneNot explicitly statedBaseline efficacy[1]
(+)this compound + 20 nM MethotrexateDecreasedMethotrexate sensitizes Molt4 cells to this compound[1]
(+)this compound + 30 nM MethotrexateFurther DecreasedDose-dependent sensitization by Methotrexate[1]
(+)this compound + 40 nM MethotrexateSubstantially DecreasedStrong synergistic interaction at higher MTX concentrations[1]

Note: Specific IC50 values were not provided in a tabular format in the source material. The table reflects the reported trend of a dose-dependent decrease in the IC50 of (+)this compound in the presence of fixed concentrations of methotrexate.

In Vivo Synergy Data

The synergistic effect of this compound and methotrexate has been validated in preclinical in vivo models of T-ALL. In a NOTCH1-driven mouse model of T-ALL, the combination of this compound and methotrexate resulted in a significant reduction in tumor burden and a notable increase in survival compared to either monotherapy.[1][2] Similar results were observed in a patient-derived xenograft (PDX) model of T-ALL, further underscoring the potential clinical relevance of this combination.[1][5]

Table 2: In Vivo Efficacy of this compound and Methotrexate Combination in T-ALL Xenograft Models

Treatment GroupAnimal ModelKey FindingsReference
Vehicle ControlNOTCH1-driven mouse T-ALLProgressive disease[1]
(+)this compound (200 mg/kg)NOTCH1-driven mouse T-ALLModerate tumor growth inhibition[1]
Methotrexate (10 mg/kg)NOTCH1-driven mouse T-ALLModerate tumor growth inhibition[1]
(+)this compound + MethotrexateNOTCH1-driven mouse T-ALLSignificant reduction in tumor burden and increased survival[1]
Vehicle ControlPatient-Derived Xenograft (PDX)Progressive disease[1]
(+)this compoundPatient-Derived Xenograft (PDX)Decreased tumor burden[1]
(+)this compound + MethotrexatePatient-Derived Xenograft (PDX)Further decreased tumor burden compared to monotherapy[1]
Experimental Protocols

In Vitro Cell Viability Assay (Molt4 cells): Molt4 cells were seeded in multi-well plates and incubated with increasing concentrations of (+)this compound in the presence of fixed concentrations of methotrexate (0, 20, 30, and 40 nM).[4] Cell proliferation was assessed after a defined incubation period (e.g., 72 hours) using a standard cell viability reagent (e.g., CellTiter-Glo).[4] The resulting data was normalized to a DMSO control to determine the percentage of growth inhibition. IC50 values were calculated from the dose-response curves. For synergy analysis, isobolograms were generated by plotting the concentrations of this compound and methotrexate that produce a 50% inhibition of cell proliferation.[4]

In Vivo T-ALL Xenograft Model: Immunocompromised mice (e.g., NOD/SCID) were engrafted with human T-ALL cells (either cell lines or patient-derived cells).[1][5] Once tumors were established, mice were randomized into treatment groups: vehicle control, (+)this compound alone (administered at 200 mg/kg, for example, via intraperitoneal injection), methotrexate alone (e.g., 10 mg/kg, intraperitoneally), and the combination of (+)this compound and methotrexate.[1][5] Tumor burden was monitored over time using methods such as bioluminescence imaging.[1] Survival was monitored as a primary endpoint. All animal experiments were conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.[1]

Mechanism of Synergy: Dual Blockade of One-Carbon Metabolism

The synergistic interaction between this compound and methotrexate stems from their distinct but complementary mechanisms of action within the one-carbon metabolism pathway. This critical metabolic network provides the necessary building blocks for nucleotide synthesis, which is essential for the rapid proliferation of cancer cells.

Methotrexate inhibits dihydrofolate reductase (DHFR), an enzyme responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF).[1] This leads to a depletion of the THF pool. This compound, on the other hand, inhibits serine hydroxymethyltransferase (SHMT1 and SHMT2), which catalyzes the conversion of serine and THF to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[1] By inhibiting two key enzymes in the same pathway, the combination of this compound and methotrexate creates a more profound and sustained disruption of one-carbon unit availability, ultimately leading to a synergistic inhibition of cancer cell growth.

One_Carbon_Metabolism cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 Glycine_cyto Glycine Glycine_mito->Glycine_cyto THF_mito THF CH2THF_mito 5,10-CH2-THF THF_mito->CH2THF_mito SHMT2 CH2THF_cyto 5,10-CH2-THF CH2THF_mito->CH2THF_cyto SHMT2 SHMT2 SHIN2_mito This compound SHIN2_mito->SHMT2 Inhibits Serine_cyto Serine Serine_cyto->Serine_mito Serine_cyto->Glycine_cyto SHMT1 THF_cyto THF THF_cyto->CH2THF_cyto SHMT1 DHF_cyto DHF DHF_cyto->THF_cyto DHFR CH2THF_cyto->DHF_cyto TS Purines Purines CH2THF_cyto->Purines dTMP dTMP dUMP dUMP dUMP->dTMP TS SHMT1 SHMT1 DHFR DHFR TS Thymidylate Synthase (TS) SHIN2_cyto This compound SHIN2_cyto->SHMT1 Inhibits Methotrexate Methotrexate Methotrexate->DHFR Inhibits

Figure 1: One-Carbon Metabolism Pathway Inhibition by this compound and Methotrexate.

This compound and 5-Fluorouracil (5-FU): An Area for Future Investigation

While the synergistic potential of this compound with methotrexate is well-documented, its combination with other chemotherapeutic agents, such as 5-fluorouracil (5-FU), is less explored. 5-FU is a cornerstone of treatment for various solid tumors, including gastric and colorectal cancers. Its mechanism of action involves the inhibition of thymidylate synthase (TS), another critical enzyme in the one-carbon metabolism pathway.

A study investigating a related SHMT inhibitor, SHIN1, demonstrated a synergistic effect when combined with 5-FU in gastric cancer models. This finding suggests that a similar synergistic relationship may exist for this compound and 5-FU. The rationale for this synergy is analogous to that of the this compound-methotrexate combination: the dual blockade of key enzymes in the nucleotide synthesis pathway. However, to date, there is a lack of published, peer-reviewed data specifically quantifying the synergistic effect of this compound and 5-FU. Further research is warranted to explore this potentially valuable therapeutic combination.

Experimental Workflow for Synergy Assessment

The evaluation of drug synergy is a critical step in the preclinical development of combination therapies. A standardized workflow ensures robust and reproducible results.

Synergy_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Validation Cell_Culture Select and Culture Cancer Cell Lines Dose_Response Single-Agent Dose-Response Assays (Determine IC50) Cell_Culture->Dose_Response Combination_Screen Combination Matrix Dose-Response Assay Dose_Response->Combination_Screen Synergy_Analysis Calculate Synergy (e.g., Combination Index, Isobologram Analysis) Combination_Screen->Synergy_Analysis Xenograft_Model Establish Xenograft Tumor Model Synergy_Analysis->Xenograft_Model Promising Combinations Advance to In Vivo Treatment_Groups Randomize into Treatment Groups: - Vehicle - Drug A - Drug B - Combination Xenograft_Model->Treatment_Groups Tumor_Monitoring Monitor Tumor Growth and Survival Treatment_Groups->Tumor_Monitoring Data_Analysis Statistical Analysis of Tumor Growth Inhibition and Survival Data Tumor_Monitoring->Data_Analysis

Figure 2: General Experimental Workflow for Assessing Drug Synergy.

Conclusion and Future Directions

The preclinical data strongly supports the synergistic interaction between this compound and methotrexate in T-ALL models, providing a solid rationale for further clinical investigation. The dual inhibition of the one-carbon metabolism pathway represents a promising strategy to enhance therapeutic efficacy. While the combination of this compound with 5-FU remains an underexplored area, the mechanistic rationale and preliminary data from related compounds suggest that this could be a fruitful avenue for future research, potentially extending the therapeutic utility of this compound to a broader range of solid tumors. For drug development professionals, these findings highlight the potential of this compound as a valuable component of combination therapy regimens, warranting further investigation to fully elucidate its synergistic potential with other anticancer agents.

References

SHIN2 vs. SHMT1/2 Knockout: A Comparative Analysis of Targeting One-Carbon Metabolism in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two key strategies for inhibiting the serine hydroxymethyltransferase (SHMT) pathway in cancer research: the pharmacological inhibitor SHIN2 and genetic knockout of SHMT1 and/or SHMT2. A thorough understanding of their respective efficacies and mechanistic nuances is critical for advancing therapeutic strategies that target one-carbon metabolism.

Introduction to SHMT and One-Carbon Metabolism

Serine hydroxymethyltransferase (SHMT) is a pivotal enzyme in one-carbon (1C) metabolism, a network of interconnected pathways essential for the biosynthesis of nucleotides, amino acids, and other macromolecules required for rapid cell proliferation. The cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of this enzyme catalyze the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. In many cancers, the mitochondrial isoform, SHMT2, is significantly upregulated to meet the high metabolic demands of tumor cells, making it a compelling target for anticancer therapies.

This guide will compare the effects of this compound, a potent pharmacological inhibitor of SHMT, with the genetic knockout of SHMT1 and SHMT2, providing available experimental data, detailed methodologies, and visual representations of the underlying biological processes.

Comparative Efficacy: this compound vs. SHMT1/2 Knockout

Direct head-to-head comparative studies of this compound and SHMT1/2 knockout in the same experimental system are limited in the current literature. However, by cross-analyzing data from various studies on cancer cell lines, we can draw informative, albeit indirect, comparisons of their effectiveness.

It is important to note that anticancer models utilizing SHMT2 knockout may overestimate the potential therapeutic effect of a pharmacological inhibitor.[1] The complete genetic deletion of SHMT2 can lead to profound and sustained disruption of mitochondrial translation, a phenotype that may not be fully recapitulated by a drug, which may not achieve the same level of target engagement and pathway inhibition.[1] Furthermore, for a profound anti-tumor effect, dual inhibition of both SHMT1 and SHMT2 may be necessary.[2]

Impact on Cancer Cell Proliferation and Viability
Intervention Cancer Model Effect on Proliferation/Viability Key Findings Reference
This compound T-cell acute lymphoblastic leukemia (T-ALL)Potent antiproliferative effectInduces S-phase cell cycle arrest.[3]
SHIN1 (related inhibitor) Bladder Cancer CellsSignificant inhibition of cell proliferationInduces apoptosis.[4]
SHMT2 Knockdown (shRNA) Burkitt LymphomaReduced tumor growth by 70.1% in vivoInducible knockdown demonstrated a significant reduction in tumor volume.[5]
SHMT2 Knockout Breast Cancer (HCC1806 cells)Decreased cell density and viabilityInhibited cell clonogenicity.[6]
SHMT1 & SHMT2 Knockdown Colon Cancer (HCT116 xenografts)Profound inhibition of tumor progressionDual knockdown was more effective than individual knockdowns.[2]
Metabolic Consequences
Intervention Cancer Model Metabolic Changes Key Findings Reference
This compound T-ALL (Molt4 cells)Depletion of 1C units and intracellular glycineBlocks the incorporation of serine-derived carbons into downstream metabolites.
SHIN1 (related inhibitor) Bladder Cancer CellsDecreased pools of purine and one-carbon unitsLeads to accumulation of intracellular reactive oxygen species (ROS).[4]
SHMT2 Knockdown Burkitt LymphomaReduced levels of glycine and formate15 metabolites showed significantly altered abundance.[5]
SHMT2 Knockout Bladder Cancer CellsDecreased NADH/NAD+, NADPH/NADP+, and GSH/GSSG ratiosPromotes accumulation of intracellular ROS.[4]
SHMT2 Knockout Mouse Embryonic LiverAltered taurine, purine, and pyrimidine metabolismDemonstrates the systemic metabolic impact of SHMT2 loss.[7]

Signaling Pathways and Experimental Workflows

SHMT2 Signaling in Cancer Proliferation

The following diagram illustrates the central role of SHMT2 in providing one-carbon units for nucleotide biosynthesis, which is critical for cancer cell proliferation. Both this compound and SHMT2 knockout aim to disrupt this pathway.

SHMT2_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 THF_mito THF THF_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito CH2THF_mito 5,10-CH2-THF SHMT2->CH2THF_mito Formate Formate CH2THF_mito->Formate Formate_cyto Formate Formate->Formate_cyto Transport Purine_synthesis Purine Synthesis Formate_cyto->Purine_synthesis Thymidylate_synthesis Thymidylate Synthesis Formate_cyto->Thymidylate_synthesis DNA_Replication DNA Replication & Cell Proliferation Purine_synthesis->DNA_Replication Thymidylate_synthesis->DNA_Replication This compound This compound This compound->SHMT2 SHMT2_KO SHMT2 Knockout SHMT2_KO->SHMT2

Caption: SHMT2's role in one-carbon metabolism and points of intervention.

Experimental Workflow: Comparing Pharmacological Inhibition and Genetic Knockout

This diagram outlines a typical experimental workflow for comparing the effects of a pharmacological inhibitor like this compound with a genetic knockout of a target protein such as SHMT2.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Start Cancer Cell Line SHIN2_treatment Treat with this compound Start->SHIN2_treatment SHMT2_KO CRISPR/Cas9 SHMT2 Knockout Start->SHMT2_KO Control Vehicle Control Start->Control Viability Cell Viability Assay (MTT, MTS) SHIN2_treatment->Viability Metabolomics Metabolomic Analysis (LC-MS) SHIN2_treatment->Metabolomics Proteomics Proteomic Analysis (Western Blot, Mass Spec) SHIN2_treatment->Proteomics Functional Functional Assays (e.g., Cell Cycle Analysis) SHIN2_treatment->Functional SHMT2_KO->Viability SHMT2_KO->Metabolomics SHMT2_KO->Proteomics SHMT2_KO->Functional Control->Viability Control->Metabolomics Control->Proteomics Control->Functional Comparison Comparative Analysis Viability->Comparison Metabolomics->Comparison Proteomics->Comparison Functional->Comparison

References

A Comparative Analysis of SHIN2 and AGF347: A New Generation of SHMT Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – In the rapidly evolving landscape of cancer metabolism research, serine hydroxymethyltransferase (SHMT) has emerged as a critical therapeutic target. This guide provides a detailed comparative analysis of two leading SHMT inhibitors, SHIN2 and AGF347, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data.

Introduction to SHMT Inhibition

Serine hydroxymethyltransferase is a pivotal enzyme in one-carbon metabolism, a network of biochemical pathways essential for the biosynthesis of nucleotides, amino acids, and other macromolecules required for rapid cell proliferation.[1][2] Cancer cells often exhibit an upregulation of this pathway, making SHMT an attractive target for anticancer therapies.[3] Two isoforms of SHMT, the cytosolic SHMT1 and the mitochondrial SHMT2, play key roles in this process. This guide focuses on this compound, a dual inhibitor of both isoforms, and AGF347, a multi-targeted inhibitor.

Quantitative Performance Analysis

The following tables summarize the available quantitative data for this compound and AGF347, providing a direct comparison of their inhibitory activities.

InhibitorTarget(s)Biochemical IC50Cellular IC50Cell LineReference(s)
This compound SHMT1, SHMT2Not explicitly reported318 nMHuman T-cell Acute Lymphoblastic Leukemia (T-ALL)[1]
AGF347 SHMT1, SHMT2, GARFTase, AICARFTaseNot explicitly reportedBroad-spectrum antitumor activity reportedPancreatic cancer cell lines, Ewing sarcoma cell lines[4][5]

Mechanism of Action

This compound , a second-generation pyrazolopyran derivative, functions as a potent dual inhibitor of both SHMT1 and SHMT2.[6] By inhibiting both isoforms, this compound effectively disrupts the one-carbon metabolic pathway in both the cytoplasm and mitochondria. This dual inhibition is crucial as it prevents metabolic compensation by the alternative isoform.[6]

AGF347 is a classical pyrrolo[3,2-d]pyrimidine antifolate that exhibits a multi-targeted inhibition profile.[4] It not only inhibits SHMT1 and SHMT2 but also targets two key enzymes in the de novo purine biosynthesis pathway: glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase).[4] This broader mechanism of action provides a multi-pronged attack on cancer cell metabolism.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are summaries of protocols relevant to the evaluation of SHMT inhibitors.

SHMT Enzyme Inhibition Assay (Radioisotope-Based)

This assay measures the enzymatic activity of SHMT by quantifying the conversion of a radiolabeled substrate.

  • Reaction Mixture: Prepare a reaction mixture containing the purified SHMT1 or SHMT2 enzyme, the radiolabeled substrate (e.g., [2-³H]glycine), and tetrahydrofolate (H₄PteGlu) in a suitable buffer (e.g., 20 mM potassium phosphate buffer, pH 7.2).[7][8]

  • Inhibitor Addition: Add varying concentrations of the SHMT inhibitor (e.g., this compound or AGF347) to the reaction mixture.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination: Stop the reaction, often by adding a strong acid.

  • Quantification: Measure the radioactivity of the product to determine the rate of the enzymatic reaction. The IC50 value is then calculated by plotting the percent inhibition against the inhibitor concentration.[7][8]

Cellular Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the SHMT inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vivo Xenograft Model for T-cell Acute Lymphoblastic Leukemia (T-ALL)

Animal models are essential for evaluating the in vivo efficacy of anticancer compounds.

  • Cell Implantation: Implant human T-ALL cells into immunodeficient mice (e.g., NOD-SCID gamma mice).[6]

  • Tumor Growth: Allow the tumors to establish and reach a palpable size.

  • Inhibitor Administration: Administer the SHMT inhibitor (e.g., this compound) or a vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) according to a predetermined dosing schedule.[1]

  • Tumor Monitoring: Monitor tumor growth by measuring tumor volume at regular intervals.

  • Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination). The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.[1][6]

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the one-carbon metabolism pathway and a typical experimental workflow for evaluating SHMT inhibitors.

OneCarbonMetabolism cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 THF_mito THF CH2THF_mito 5,10-CH2-THF THF_mito->CH2THF_mito SHMT2 Formate_mito Formate CH2THF_mito->Formate_mito THF_cyto THF Formate_mito->THF_cyto Export SHMT2 SHMT2 SHIN2_mito This compound SHIN2_mito->SHMT2 AGF347_mito AGF347 AGF347_mito->SHMT2 Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto SHMT1 CH2THF_cyto 5,10-CH2-THF THF_cyto->CH2THF_cyto SHMT1 Purines Purine Synthesis CH2THF_cyto->Purines Thymidylate Thymidylate Synthesis CH2THF_cyto->Thymidylate SHMT1 SHMT1 GARFTase GARFTase AICARFTase AICARFTase SHIN2_cyto This compound SHIN2_cyto->SHMT1 AGF347_cyto AGF347 AGF347_cyto->SHMT1 AGF347_cyto->GARFTase AGF347_cyto->AICARFTase

Caption: One-Carbon Metabolism Pathway and Inhibition Sites of this compound and AGF347.

ExperimentalWorkflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (SHMT1/SHMT2 Inhibition) Cell_Viability Cell Viability Assay (e.g., MTT) Biochemical_Assay->Cell_Viability Target_Engagement Target Engagement (e.g., CETSA) Cell_Viability->Target_Engagement Xenograft_Model Cancer Xenograft Model (e.g., T-ALL) Target_Engagement->Xenograft_Model Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study Data_Analysis Data Analysis and Comparative Assessment Toxicity_Study->Data_Analysis Start Compound Synthesis (this compound / AGF347) Start->Biochemical_Assay

Caption: Experimental Workflow for the Preclinical Evaluation of SHMT Inhibitors.

Conclusion

Both this compound and AGF347 represent significant advancements in the development of SHMT inhibitors for cancer therapy. This compound's dual inhibitory action against both SHMT isoforms offers a targeted approach to disrupting one-carbon metabolism. In contrast, AGF347 provides a broader, multi-targeted strategy by inhibiting both SHMT and key enzymes in purine synthesis. The choice between these inhibitors may depend on the specific cancer type and its metabolic dependencies. Further head-to-head studies with comprehensive quantitative data will be crucial in fully elucidating their comparative efficacy and guiding their clinical development. Notably, this compound has demonstrated efficacy in vivo, including in methotrexate-resistant models, highlighting its potential as a valuable therapeutic agent.[7]

References

SHIN2: A Comparative Analysis of Specificity for SHMT1 vs. SHMT2

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

Cambridge, MA – October 30, 2025 – In the landscape of cancer metabolism research, the development of targeted inhibitors for key enzymatic players is of paramount importance. This guide provides a detailed comparative analysis of SHIN2, a potent small molecule inhibitor, and its specificity towards the two isoforms of serine hydroxymethyltransferase, SHMT1 (cytosolic) and SHMT2 (mitochondrial). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting one-carbon metabolism.

Serine hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This reaction is central to the biosynthesis of nucleotides, amino acids, and other essential biomolecules that fuel rapidly proliferating cancer cells. The existence of two isoforms, SHMT1 in the cytoplasm and SHMT2 in the mitochondria, presents a challenge and an opportunity for targeted cancer therapy. While both isoforms catalyze the same reaction, they have distinct roles in cellular metabolism.

This compound has emerged as a dual inhibitor of both SHMT1 and SHMT2.[1] Understanding its specific activity against each isoform is crucial for elucidating its mechanism of action and predicting its therapeutic efficacy and potential side effects.

Quantitative Analysis of this compound Inhibition

CompoundTarget Cell LineConditionIC50 (Growth Inhibition)Primary Target Inferred
SHIN1HCT-116 (Human Colon Cancer)Wild-Type870 nM[2]SHMT2[2]
SHIN1HCT-116SHMT1 KnockoutIndistinguishable from Wild-Type[2]SHMT2[2]
SHIN1HCT-116SHMT2 Knockout< 50 nM[2]SHMT1[2]
SHIN1DLBCL (Diffuse Large B-cell Lymphoma)Wild-Type~5 µM[1]Not specified

Table 1: Cellular IC50 values for SHIN1 in various genetic backgrounds. The significant drop in IC50 in SHMT2 knockout cells indicates potent inhibition of SHMT1. The similar IC50 in SHMT1 knockout and wild-type cells suggests that SHMT2 inhibition is the primary driver of growth inhibition in these cells.

The analogous behavior of this compound suggests that it also functions as a dual inhibitor, with the inhibition of both SHMT1 and SHMT2 being important for its overall anti-cancer activity.[3] The inhibition of SHMT2 is critical for disrupting the primary source of one-carbon units in cancer cells, while the concurrent inhibition of SHMT1 may prevent metabolic compensation.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of SHMT inhibitors like this compound.

Biochemical Enzyme Inhibition Assay (Hypothetical Protocol for this compound)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified recombinant human SHMT1 and SHMT2.

Materials:

  • Purified recombinant human SHMT1 and SHMT2 enzymes

  • L-serine

  • Tetrahydrofolate (THF)

  • Pyridoxal 5'-phosphate (PLP)

  • NADH

  • Glycine dehydrogenase

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM 2-mercaptoethanol)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing L-serine, THF, PLP, NADH, and glycine dehydrogenase in the assay buffer.

  • Serially dilute this compound in DMSO and then in assay buffer to achieve a range of desired concentrations.

  • Add the this compound dilutions to the wells of the 96-well plate. Include a DMSO-only control.

  • Initiate the reaction by adding either SHMT1 or SHMT2 enzyme to each well.

  • Incubate the plate at a constant temperature (e.g., 37°C).

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of this reaction is proportional to the rate of glycine production by SHMT.

  • Calculate the initial reaction velocities for each this compound concentration.

  • Plot the reaction velocities against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Growth Inhibition Assay

This protocol is used to determine the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HCT-116)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO-only control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer. The luminescent signal is proportional to the number of viable cells.

  • Normalize the data to the DMSO control and plot cell viability against the logarithm of the this compound concentration to determine the IC50 value.

¹³C-Serine Isotope Tracing and Metabolite Analysis

This protocol allows for the direct measurement of SHMT activity in cells by tracing the conversion of labeled serine to glycine.

Materials:

  • Cancer cell line of interest

  • Culture medium containing U-¹³C-serine

  • This compound

  • Methanol, water, and chloroform for metabolite extraction

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Culture cells in the presence or absence of this compound for a defined period.

  • Replace the medium with a medium containing U-¹³C-serine and incubate for a specific duration (e.g., 4-8 hours).

  • Aspirate the medium and wash the cells with ice-cold saline.

  • Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., 80:20 methanol:water).

  • Scrape the cells and collect the cell lysate.

  • Separate the polar metabolites from lipids by adding chloroform and water, followed by centrifugation.

  • Analyze the polar metabolite fraction by LC-MS to determine the abundance of labeled and unlabeled glycine and other related metabolites.

  • Calculate the fractional labeling of glycine to assess the inhibitory effect of this compound on SHMT activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the one-carbon metabolic pathway and a typical experimental workflow for evaluating SHMT inhibitors.

OneCarbonMetabolism cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine THF_mito THF THF_mito->SHMT2 meTHF_mito 5,10-methylene-THF Formate Formate meTHF_mito->Formate THF_cyto THF Formate->THF_cyto Enters Cytosolic Pathway SHMT2->Glycine_mito SHMT2->meTHF_mito SHIN2_mito This compound SHIN2_mito->SHMT2 Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine THF_cyto->SHMT1 meTHF_cyto 5,10-methylene-THF Purines_Thymidylate Purines & Thymidylate meTHF_cyto->Purines_Thymidylate SHMT1->Glycine_cyto SHMT1->meTHF_cyto SHIN2_cyto This compound SHIN2_cyto->SHMT1

Caption: One-carbon metabolism pathway showing the roles of SHMT1 and SHMT2 and the inhibitory action of this compound.

ExperimentalWorkflow cluster_InVitro In Vitro Analysis cluster_InCellulo Cell-Based Analysis cluster_TargetEngagement Target Engagement Biochemical_Assay Biochemical Assay (Purified SHMT1/2) IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Growth_Assay Growth Inhibition Assay IC50_Determination->Growth_Assay Inform Cell_Culture Cancer Cell Lines Cell_Culture->Growth_Assay Isotope_Tracing 13C-Serine Tracing Cell_Culture->Isotope_Tracing Metabolite_Analysis LC-MS Metabolomics Isotope_Tracing->Metabolite_Analysis CETSA Cellular Thermal Shift Assay (CETSA) Metabolite_Analysis->CETSA Validate

Caption: Experimental workflow for the evaluation of this compound's specificity and efficacy against SHMT1 and SHMT2.

Conclusion

This compound is a potent dual inhibitor of both SHMT1 and SHMT2. While direct comparative biochemical data for this compound is emerging, evidence from its precursor, SHIN1, strongly indicates that in cancer cells, the inhibition of mitochondrial SHMT2 is a primary driver of its anti-proliferative effects. The concurrent inhibition of SHMT1 likely serves to prevent metabolic escape pathways, making dual-targeting a potentially more robust therapeutic strategy. The experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other SHMT inhibitors in the pursuit of novel cancer therapies.

References

Validating the Anti-Leukemic Effect of SHIN2 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-leukemic effects of SHIN2, a novel inhibitor of serine hydroxymethyltransferase (SHMT), against the standard-of-care chemotherapy agent methotrexate. The experimental data presented is derived from preclinical studies in mouse models of T-cell acute lymphoblastic leukemia (T-ALL), offering insights into the therapeutic potential of targeting one-carbon metabolism in this aggressive malignancy.

Comparative Efficacy of this compound and Methotrexate in T-ALL Mouse Models

The following tables summarize the quantitative data from in vivo studies, highlighting the efficacy of this compound as a monotherapy and in combination with methotrexate. The data is primarily sourced from studies on NOTCH1-driven mouse primary T-ALL and patient-derived xenograft (PDX) models.

Table 1: Effect of this compound and Methotrexate on Tumor Burden in a NOTCH1-driven T-ALL Mouse Model

Treatment GroupDosageAssessment MethodChange in Tumor BurdenStatistical Significance
Vehicle Control-In vivo bioluminescence imagingBaseline-
This compound200 mg/kg, BID, IPIn vivo bioluminescence imagingSignificant reduction vs. vehiclep < 0.01
Methotrexate10 mg/kg, IPIn vivo bioluminescence imagingReduction vs. vehicleNot specified
This compound + MethotrexateThis compound: 200 mg/kg, BID, IP; Methotrexate: 10 mg/kg, IPIn vivo bioluminescence imagingSignificant reduction vs. single agents and vehiclep < 0.001

Table 2: Effect of this compound and Methotrexate on Survival in T-ALL Mouse Models

Mouse ModelTreatment GroupMedian SurvivalHazard Ratio (vs. Vehicle)Statistical Significance
NOTCH1-driven T-ALLVehicle Control~16 days--
NOTCH1-driven T-ALLThis compound~27 daysNot specifiedp < 0.001
NOTCH1-driven T-ALLMethotrexateIncreased vs. VehicleNot specifiedp < 0.01
NOTCH1-driven T-ALLThis compound + MethotrexateSignificantly increased vs. single agentsNot specifiedp < 0.001
PDX T-ALLVehicle ControlNot specified--
PDX T-ALLThis compoundSignificantly increased vs. VehicleNot specifiedp < 0.01
PDX T-ALLThis compound + MethotrexateSynergistically increased survivalNot specifiedp < 0.001

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and critical evaluation of the presented data.

T-ALL Mouse Models
  • NOTCH1-driven Mouse Primary T-ALL Model:

    • Bone marrow from a NOTCH1-induced primary T-ALL mouse is harvested.

    • Leukemic cells are engineered to express luciferase for in vivo imaging.

    • A secondary cohort of recipient mice is transplanted with these luciferase-expressing leukemic cells.

    • Engraftment is confirmed, and mice are randomized into treatment groups.

  • Patient-Derived Xenograft (PDX) Model:

    • Primary T-ALL cells from patients are obtained with informed consent.

    • Immunocompromised mice (e.g., NOD/SCID gamma) are engrafted with the patient's leukemic cells.

    • Engraftment is monitored through analysis of human CD45+ cells in peripheral blood.

    • Once leukemia is established, mice are randomized for treatment.

Drug Administration
  • This compound: Administered intraperitoneally (IP) at a dose of 200 mg/kg twice daily (BID).

  • Methotrexate: Administered intraperitoneally (IP) at a dose of 10 mg/kg.

  • Combination Therapy: In synergistic studies, mice are treated with cycles of both this compound and methotrexate at the dosages mentioned above.

In Vivo Bioluminescence Imaging
  • Mice are anesthetized using isoflurane.

  • D-luciferin (150 mg/kg) is administered via intraperitoneal injection.

  • After a short incubation period (10-15 minutes) to allow for substrate distribution, mice are placed in an in vivo imaging system (e.g., IVIS).

  • Bioluminescence images are acquired, and the signal intensity (photons/second) is quantified for the region of interest to measure tumor burden.

Flow Cytometry (FACS) Analysis of Leukemic Cells
  • Peripheral blood is collected from the mice.

  • Red blood cells are lysed using a suitable buffer.

  • The remaining cells are stained with fluorescently labeled antibodies specific for human leukemic cell markers (e.g., human CD45) and mouse cell markers to distinguish between the populations.

  • Samples are analyzed on a flow cytometer to quantify the percentage of leukemic cells in the blood.

Visualizing the Science: Diagrams and Workflows

To further elucidate the mechanisms and experimental processes, the following diagrams have been generated using the DOT language.

SHMT_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 THF_mito THF THF_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito Methylene_THF_mito 5,10-Methylene-THF SHMT2->Methylene_THF_mito Methylene_THF_cyto 5,10-Methylene-THF Methylene_THF_mito->Methylene_THF_cyto transport Purine_Synth Purine Synthesis Methylene_THF_cyto->Purine_Synth Thymidylate_Synth Thymidylate Synthesis Methylene_THF_cyto->Thymidylate_Synth DNA_Replication DNA Replication & Cell Proliferation Purine_Synth->DNA_Replication Thymidylate_Synth->DNA_Replication Methotrexate Methotrexate DHFR DHFR Methotrexate->DHFR inhibits THF_cyto THF DHFR->THF_cyto DHF DHF DHF->DHFR This compound This compound This compound->SHMT2 inhibits

Caption: SHMT2 signaling pathway and points of inhibition by this compound and Methotrexate.

InVivo_Experimental_Workflow cluster_Model_Development T-ALL Model Development cluster_Treatment_and_Monitoring Treatment and Monitoring cluster_Data_Analysis Data Analysis Leukemic_Cells Harvest/Obtain Primary T-ALL Cells Luciferase_Transduction Luciferase Transduction (for imaging) Leukemic_Cells->Luciferase_Transduction Transplantation Transplant into Immunocompromised Mice Luciferase_Transduction->Transplantation Engraftment_Confirmation Confirm Leukemia Engraftment (FACS/Imaging) Transplantation->Engraftment_Confirmation Randomization Randomize Mice into Treatment Groups Engraftment_Confirmation->Randomization Treatment Administer this compound, Methotrexate, or Vehicle Randomization->Treatment Monitoring Monitor Tumor Burden & Survival Treatment->Monitoring Imaging_Analysis Quantify Bioluminescence Monitoring->Imaging_Analysis Survival_Analysis Kaplan-Meier Survival Curves Monitoring->Survival_Analysis Statistical_Analysis Statistical Comparison of Groups Imaging_Analysis->Statistical_Analysis Survival_Analysis->Statistical_Analysis

Caption: Workflow of the in vivo experiments to validate this compound's anti-leukemic effect.

SHIN2_Comparison_Logic cluster_Therapeutic_Options Therapeutic Options for T-ALL cluster_Mechanism Mechanism of Action cluster_Outcome In Vivo Outcome This compound This compound SHMT_Inhibition SHMT Inhibition (One-Carbon Metabolism) This compound->SHMT_Inhibition Methotrexate Methotrexate DHFR_Inhibition DHFR Inhibition (Folate Metabolism) Methotrexate->DHFR_Inhibition SHIN2_MTX This compound + Methotrexate Dual_Inhibition Dual Pathway Inhibition SHIN2_MTX->Dual_Inhibition Tumor_Burden_Reduction Reduced Tumor Burden SHMT_Inhibition->Tumor_Burden_Reduction Increased_Survival Increased Survival SHMT_Inhibition->Increased_Survival DHFR_Inhibition->Tumor_Burden_Reduction DHFR_Inhibition->Increased_Survival Synergistic_Effect Synergistic Efficacy Dual_Inhibition->Synergistic_Effect Synergistic_Effect->Tumor_Burden_Reduction Synergistic_Effect->Increased_Survival

Caption: Logical comparison of this compound, Methotrexate, and their combination in T-ALL treatment.

SHIN2 Demonstrates Enhanced Efficacy in Methotrexate-Resistant Leukemia Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the performance of SHIN2, a novel serine hydroxymethyltransferase (SHMT) inhibitor, in methotrexate-resistant T-cell acute lymphoblastic leukemia (T-ALL) cell lines. The data presented herein highlights the potential of this compound as a therapeutic strategy for overcoming methotrexate resistance, a significant clinical challenge.

A pivotal study by García-Cañaveras et al. (2020) has demonstrated that while T-ALL cells can develop resistance to the widely-used chemotherapeutic agent methotrexate, this resistance concurrently sensitizes them to this compound. This guide synthesizes the key findings from this study and compares the performance of this compound with other emerging SHMT inhibitors.

Performance Comparison in Methotrexate-Resistant vs. Parental Cell Lines

The enhanced sensitivity of methotrexate-resistant (MTX-R) T-ALL cell lines to this compound is a key finding. The Molt4 human T-ALL cell line and its methotrexate-resistant counterpart were utilized to quantify this effect.

Cell LineCompoundIC50 (µM)Fold Change in SensitivityReference
Molt4 (Parental)Methotrexate>0.02-García-Cañaveras et al., 2020
Molt4 (MTX-R)Methotrexate>0.04 ( >2-fold increase)ResistantGarcía-Cañaveras et al., 2020
Molt4 (Parental)(+)this compound~1.2-García-Cañaveras et al., 2020
Molt4 (MTX-R)(+)this compound~0.3 (4-fold decrease)More SensitiveGarcía-Cañaveras et al., 2020

Comparison with Alternative SHMT Inhibitors

While direct comparative studies of this compound with other SHMT inhibitors in the same methotrexate-resistant cell line are limited, data on another inhibitor, RZ-2994, in different MTX-R T-ALL cell lines also shows retained or enhanced efficacy.

Cell LineCompoundIC50 (µM)Fold Change in SensitivityReference
PF382 (Parental)RZ-2994Not specified-Pikman et al., 2021
PF382 (MTX-R)RZ-29942-fold decreaseMore SensitivePikman et al., 2021
KOPTK1 (Parental)RZ-2994Not specified-Pikman et al., 2021
KOPTK1 (MTX-R)RZ-2994Not specifiedRetained SensitivityPikman et al., 2021
T-ALL Cell Line PanelRZ-29942.8 (average)-Pikman et al., 2021

Note: No quantitative data for another SHMT inhibitor, AGF347, in methotrexate-resistant cell lines was available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Generation of Methotrexate-Resistant Cell Lines
  • Cell Line: The human T-ALL cell line Molt4 was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 atmosphere.

  • Generation of Methotrexate-Resistant Line: Methotrexate-resistant Molt4 cells were generated by culturing the parental cell line in gradually increasing concentrations of methotrexate. The resistance was established when the cells exhibited a greater than two-fold increase in the IC50 for methotrexate compared to the parental line.[1]

Cell Viability Assay
  • Method: Cell viability was assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar tetrazolium-based assay (e.g., MTS).

  • Procedure:

    • Cells were seeded in 96-well plates at a specified density.

    • The cells were treated with various concentrations of this compound, methotrexate, or other inhibitors for a designated period (e.g., 72 hours).

    • The MTT or MTS reagent was added to each well and incubated for 1-4 hours at 37°C.

    • For MTT assays, a solubilization solution was added to dissolve the formazan crystals.

    • The absorbance was measured at a specific wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

    • IC50 values were calculated from the dose-response curves.

Apoptosis Assay
  • Method: Apoptosis was quantified using Annexin V and propidium iodide (PI) staining followed by flow cytometry.

  • Procedure:

    • Cells were treated with the compounds of interest for a specified duration.

    • The cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer.

    • Annexin V-FITC and PI were added to the cell suspension.

    • The mixture was incubated in the dark at room temperature for 15 minutes.

    • The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis
  • Method: Cell cycle distribution was analyzed by PI staining of cellular DNA followed by flow cytometry.

  • Procedure:

    • Cells were treated with the compounds for the desired time.

    • The cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

    • The fixed cells were washed and treated with RNase A to remove RNA.

    • The cells were then stained with PI.

    • The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Mechanism of Action

The enhanced efficacy of this compound in methotrexate-resistant cells is rooted in the interplay between the folate and one-carbon metabolism pathways.

SHIN2_MTX_Pathway cluster_cell Cancer Cell cluster_resistance MTX Resistance MTX_ext Methotrexate (extracellular) RFC RFC (Folate Carrier) MTX_ext->RFC Uptake SHIN2_ext This compound (extracellular) SHIN2_int This compound (intracellular) SHIN2_ext->SHIN2_int Diffusion Folate_ext Folate (extracellular) Folate_ext->RFC Uptake Folate_int Folate (intracellular) RFC->Folate_int MTX_int Methotrexate (intracellular) RFC->MTX_int DHF DHF Folate_int->DHF THF THF DHF->THF Reduction Methylene_THF 5,10-Methylene-THF THF->Methylene_THF One-carbon transfer Serine Serine Glycine Glycine Serine->Glycine Nucleotide_Synthesis Nucleotide Synthesis Methylene_THF->Nucleotide_Synthesis Proliferation Cell Proliferation Nucleotide_Synthesis->Proliferation DHFR DHFR DHFR->DHF SHMT SHMT SHMT->THF SHMT->Serine MTX_int->DHFR Inhibition SHIN2_int->SHMT Inhibition RFC_down Reduced RFC expression RFC_down->RFC Leads to RFC_down->THF Lower intracellular THF Experimental_Workflow cluster_assays Perform Assays start Start culture Culture Molt4 Cells (Parental & MTX-R) start->culture treat Treat with this compound and/or Methotrexate culture->treat viability Cell Viability (MTT/MTS) treat->viability apoptosis Apoptosis (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle (PI Staining) treat->cell_cycle analyze Data Analysis viability->analyze apoptosis->analyze cell_cycle->analyze ic50 Determine IC50 analyze->ic50 apoptosis_quant Quantify Apoptosis analyze->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution analyze->cell_cycle_dist end End ic50->end apoptosis_quant->end cell_cycle_dist->end

References

Cross-validation of SHIN2's target engagement in different cancer models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the serine hydroxymethyltransferase 2 (SHMT2) inhibitor, SHIN2, demonstrates its potent anti-cancer activity across various cancer models. This guide provides a detailed comparison of this compound's performance, supported by experimental data, and outlines the methodologies used to validate its target engagement and efficacy.

Introduction to this compound and its Target, SHMT2

This compound is a potent and selective small-molecule inhibitor of serine hydroxymethyltransferase (SHMT), with pronounced activity against the mitochondrial isoform, SHMT2.[1][2][3] SHMT2 is a critical enzyme in one-carbon (1C) metabolism, a complex network of biochemical pathways essential for the biosynthesis of nucleotides (the building blocks of DNA and RNA) and other key cellular components required for rapid cell proliferation.[1][4][5] In many cancers, the demand for these building blocks is significantly elevated to sustain uncontrolled growth. Consequently, SHMT2 is frequently overexpressed in various tumor types, and its high expression often correlates with poor prognosis.[6][7][8] By inhibiting SHMT2, this compound disrupts the 1C metabolic pathway, leading to a depletion of essential metabolites, which in turn triggers cell cycle arrest and apoptosis in cancer cells.[1][3]

Comparative Efficacy of this compound in Different Cancer Models

The pre-clinical efficacy of this compound has been evaluated in a range of cancer models, demonstrating significant anti-tumor activity both as a monotherapy and in combination with existing chemotherapeutic agents.

In Vitro Efficacy: Inhibition of Cancer Cell Proliferation

This compound has shown potent inhibition of cell proliferation across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, highlight its efficacy.

Cell LineCancer TypeIC50 (nM)Citation
HCT116Colon Cancer300[3]
Molt4T-cell Acute Lymphoblastic Leukemia (T-ALL)89[3]

This table presents a selection of publicly available IC50 values. A comprehensive screening across a wider panel of cell lines would provide a more complete picture of this compound's activity spectrum.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

Studies using animal models, specifically xenografts where human tumor cells are implanted into immunodeficient mice, have corroborated the in vitro findings. These studies demonstrate this compound's ability to significantly inhibit tumor growth in vivo.

Cancer ModelTreatmentTumor Growth Inhibition (%)Citation
NOTCH1-driven mouse primary T-ALLThis compound (200 mg/kg, intraperitoneally, single dose)Increased survival[2][9]
Patient-derived T-ALL xenograft (MTX-resistant)This compound in combination with MethotrexateSynergistic increase in survival[2][9]
KRAS/LKB1 co-mutated NSCLC xenograftThis compound (100 mg/kg) in combination with Paclitaxel (10 mg/kg)More effective inhibition of tumor growth compared to single agents[10]
Burkitt Lymphoma xenograft (BL60 iSHMT2 knockdown)Inducible SHMT2 knockdown70.1% reduction in tumor growth[11]

This compound in Combination Therapy: A Synergistic Approach

A particularly promising aspect of this compound is its synergistic effect when combined with other chemotherapeutic agents. This is most notably demonstrated with methotrexate, a standard-of-care treatment for T-cell Acute Lymphoblastic Leukemia (T-ALL).[2][9] Methotrexate targets dihydrofolate reductase (DHFR), another key enzyme in the folate cycle. By inhibiting two distinct nodes in the same metabolic network, the combination of this compound and methotrexate results in a more profound disruption of 1C metabolism, leading to enhanced cancer cell death and increased survival in animal models.[2][9] This synergistic activity was also observed in methotrexate-resistant T-ALL cells, suggesting that this compound could be a valuable therapeutic option for patients who have developed resistance to conventional therapies.[2]

Furthermore, in preclinical models of non-small cell lung cancer (NSCLC) with KRAS/LKB1 co-mutations, the combination of this compound with the taxane-based chemotherapy agent paclitaxel has been shown to be more effective at inhibiting tumor growth than either agent alone.[10]

Comparison with Other SHMT Inhibitors: this compound vs. AGF347

This compound is not the only inhibitor targeting SHMT. Another notable compound is AGF347, which exhibits a broader inhibitory profile. While this compound is more selective for SHMT1/2, AGF347 also targets other enzymes in the 1C metabolism pathway, including glycinamide ribonucleotide formyltransferase (GART).[12] This multi-targeted approach may offer advantages in certain contexts but could also lead to different off-target effects. AGF347 has demonstrated potent anti-tumor activity in lung, colorectal, and pancreatic cancer cells.[12] A direct head-to-head comparative study of the in vitro and in vivo efficacy and toxicity of this compound and AGF347 across a panel of cancer models would be highly valuable to determine the optimal therapeutic contexts for each inhibitor.

Experimental Protocols for Target Engagement and Validation

Validating that a drug interacts with its intended target within the complex cellular environment is a critical step in drug development. The following sections outline the principles of key experimental protocols used to confirm this compound's engagement with SHMT2.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify drug-target engagement in intact cells. The principle behind CETSA is that when a drug binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.

Detailed Protocol:

  • Cell Culture and Treatment: Cancer cells are cultured to a suitable density and then treated with either this compound at various concentrations or a vehicle control (e.g., DMSO).

  • Heating: The cell suspensions are then heated to a range of temperatures.

  • Cell Lysis and Fractionation: After heating, the cells are lysed, and the aggregated, denatured proteins are separated from the soluble, non-denatured proteins by centrifugation.

  • Protein Quantification: The amount of soluble SHMT2 remaining in the supernatant at each temperature is quantified. This is typically done by Western blotting.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble SHMT2 as a function of temperature. A shift in this curve to higher temperatures in the this compound-treated cells compared to the control cells indicates that this compound has bound to and stabilized SHMT2, thus confirming target engagement.

Western Blotting for SHMT2 Expression

Western blotting is a standard molecular biology technique used to detect and quantify specific proteins in a sample. In the context of this compound, it can be used to assess the baseline expression levels of SHMT2 in different cancer cell lines or to measure the amount of soluble SHMT2 in a CETSA experiment.

Detailed Protocol:

  • Protein Extraction: Cells are lysed to release their proteins. The total protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: A specific amount of protein from each sample is loaded onto a polyacrylamide gel. An electric current is applied to separate the proteins based on their size.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.

  • Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes SHMT2.[13][14] After washing, a secondary antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase), is added. This secondary antibody binds to the primary antibody.

  • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., light). This signal is captured on film or with a digital imager.

  • Analysis: The intensity of the band corresponding to SHMT2 is quantified to determine its relative abundance in the sample. A loading control protein (e.g., β-actin or GAPDH) is also probed to ensure equal protein loading across all lanes.

Signaling Pathways and Experimental Workflows

The inhibition of SHMT2 by this compound has downstream effects on several critical signaling pathways that regulate cancer cell growth and survival.

SHMT2-Mediated Signaling Pathway

The following diagram illustrates the central role of SHMT2 in one-carbon metabolism and its influence on downstream pathways implicated in cancer.

SHMT2_Pathway Serine Serine SHMT2 SHMT2 Serine->SHMT2 Glycine Glycine THF THF THF->SHMT2 Methylene_THF 5,10-Methylene-THF One_Carbon_Pool One-Carbon Pool Methylene_THF->One_Carbon_Pool SHMT2->Glycine SHMT2->Methylene_THF PI3K_AKT PI3K/AKT/mTOR Pathway SHMT2->PI3K_AKT MAPK MAPK Pathway SHMT2->MAPK VEGF VEGF Signaling SHMT2->VEGF JAK_STAT JAK-STAT Pathway SHMT2->JAK_STAT This compound This compound This compound->SHMT2 Apoptosis Apoptosis This compound->Apoptosis leads to Nucleotide_Synthesis Nucleotide Synthesis (DNA/RNA) One_Carbon_Pool->Nucleotide_Synthesis Redox_Homeostasis Redox Homeostasis (NADPH) One_Carbon_Pool->Redox_Homeostasis Cell_Proliferation Cell Proliferation & Survival Nucleotide_Synthesis->Cell_Proliferation Redox_Homeostasis->Cell_Proliferation PI3K_AKT->Cell_Proliferation MAPK->Cell_Proliferation VEGF->Cell_Proliferation JAK_STAT->Cell_Proliferation

Caption: SHMT2's role in cancer metabolism and signaling.

Experimental Workflow for this compound Evaluation

The following diagram outlines the typical workflow for the preclinical evaluation of this compound.

SHIN2_Workflow start Start: Identify SHMT2 as a Therapeutic Target invitro In Vitro Studies start->invitro ic50 IC50 Determination (Cell Proliferation Assays) invitro->ic50 cetsa Target Engagement (CETSA) invitro->cetsa western Mechanism of Action (Western Blot for Downstream Effectors) invitro->western invivo In Vivo Studies ic50->invivo cetsa->invivo western->invivo xenograft Xenograft Models (Tumor Growth Inhibition) invivo->xenograft pdx Patient-Derived Xenograft (PDX) Models invivo->pdx combo Combination Therapy Studies xenograft->combo pdx->combo clinical Clinical Trials combo->clinical

Caption: Preclinical evaluation workflow for this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets a key metabolic vulnerability in cancer. Its efficacy in various preclinical models, particularly in combination with standard-of-care chemotherapies, highlights its potential for clinical translation. Future research should focus on a broader evaluation of this compound across a more extensive panel of cancer types to identify patient populations most likely to benefit. Furthermore, comprehensive studies directly comparing this compound with other SHMT inhibitors like AGF347 will be crucial for optimizing therapeutic strategies. Ultimately, the progression of this compound or other SHMT2 inhibitors into clinical trials is a critical next step to determine their safety and efficacy in cancer patients.

References

Safety Operating Guide

Navigating the Disposal of SHIN2: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the novel SHMT1/2 inhibitor, SHIN2, proper handling and disposal are paramount to ensuring laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) detailing comprehensive disposal procedures for this compound is not publicly available, this guide provides a framework for its proper disposal based on its known properties and general laboratory safety protocols.

Key Characteristics of this compound

A summary of the available quantitative data for this compound is presented below to inform handling and disposal decisions.

PropertyValueSource(s)
Molecular Formula C23H26N4O3[1][2]
Molecular Weight 406.49 g/mol [1]
CAS Number 2204289-53-0[1][2]
Appearance Solid[3]
Purity >98% by HPLC[1]
Solubility Soluble in DMSO[1]
Storage (Powder) -20°C (long term), 0°C (short term)[1]

This compound Disposal Protocol: A Step-by-Step Approach

In the absence of a specific SDS, a conservative approach to waste disposal is essential. The following procedure outlines the steps to be taken for the proper disposal of this compound, incorporating a decision-making process to characterize the waste.

1. Hazard Assessment:

2. Waste Segregation and Collection:

  • Solid Waste: Unused or expired this compound powder, as well as any lab debris contaminated with this compound (e.g., weigh boats, contaminated gloves, pipette tips), should be collected in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), CAS number (2204289-53-0), and the approximate amount.

  • Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO) should be collected in a separate, sealed, and labeled hazardous liquid waste container. The label must indicate all constituents of the solution and their approximate concentrations. Do not mix with other incompatible waste streams.

3. Disposal Pathway Determination:

The following diagram illustrates the decision-making process for determining the appropriate disposal pathway for this compound waste.

SHIN2_Disposal_Workflow start Start: this compound Waste Generated consult_ehs Consult Institutional EHS for Hazard Classification start->consult_ehs is_hazardous Is this compound Classified as Hazardous Waste? consult_ehs->is_hazardous non_hazardous_disposal Follow Institutional Guidelines for Non-Hazardous Chemical Waste is_hazardous->non_hazardous_disposal No hazardous_disposal Dispose as Hazardous Chemical Waste is_hazardous->hazardous_disposal Yes end End: Proper Disposal Complete non_hazardous_disposal->end collect_solid Collect Solid Waste in Labeled Hazardous Waste Container hazardous_disposal->collect_solid collect_liquid Collect Liquid Waste in Labeled Hazardous Waste Container hazardous_disposal->collect_liquid waste_pickup Arrange for Hazardous Waste Pickup by EHS collect_solid->waste_pickup collect_liquid->waste_pickup waste_pickup->end

Decision workflow for this compound disposal.

4. Final Disposal:

  • If classified as Hazardous: Once collected and properly labeled, the hazardous waste containers should be stored in a designated satellite accumulation area until they are collected by the institution's EHS personnel for final disposal via incineration or other approved methods.

  • If classified as Non-Hazardous: Should your institution's EHS determine that this compound is non-hazardous, follow their specific guidelines for the disposal of non-hazardous chemical waste.[4][5][6] This may involve disposal in the regular trash for solid waste or down the sanitary sewer for aqueous solutions, though the latter is less likely for a compound soluble in DMSO.[4][6] Always confirm the acceptable disposal method with your EHS department.

Experimental Protocols for Safe Handling

While specific experimental protocols for this compound disposal are not available, the following general safe handling procedures should be followed to minimize exposure and ensure safety:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound in either solid or solution form.

  • Ventilation: Handle solid this compound and prepare solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Spill Response: In the event of a spill, isolate the area and follow your laboratory's established spill cleanup procedures for chemical compounds. Absorb liquid spills with an inert material and collect all contaminated materials into a sealed hazardous waste container.

By adhering to these procedures and maintaining open communication with your institution's safety officials, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for SHIN2

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of SHIN2, a potent pyrazolopyran derivative and serine hydroxymethyltransferase (SHMT) inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are established based on best practices for handling potent, non-volatile small molecule enzyme inhibitors in a laboratory setting. Adherence to these protocols is essential to ensure personnel safety and mitigate environmental contamination.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to its potent enzymatic inhibition, this compound should be handled as a compound with high acute toxicity. The primary routes of exposure are inhalation of aerosols, skin contact, and ingestion. The following PPE is mandatory when handling this compound in powdered form or in solution.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySolid this compound (weighing, aliquoting)This compound in Solution
Hand Protection Double-gloving with nitrile gloves.Double-gloving with nitrile gloves.
Eye Protection Chemical safety goggles and a full-face shield.Chemical safety goggles.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Not generally required if handled in a certified chemical fume hood.
Body Protection A disposable solid-front lab coat or a Tyvek suit.A standard laboratory coat.

Operational Plan: Safe Handling Procedures

All handling of solid this compound must be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.

Preparation of Stock Solutions

This protocol outlines the steps for preparing a stock solution of this compound.

  • Preparation of Weighing Area: Decontaminate the weighing area within the chemical fume hood. Place a weigh boat on an analytical balance.

  • Aliquotting Solid this compound: Carefully transfer the desired amount of solid this compound to the weigh boat using a dedicated spatula.

  • Dissolution: Add the appropriate solvent (e.g., DMSO) to the vessel containing the weighed this compound. Ensure the container is sealed before vortexing or sonicating to fully dissolve the compound.

  • Labeling and Storage: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols. Store as recommended.

This compound Solution Preparation Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup Don_PPE Don Appropriate PPE Prepare_Fume_Hood Prepare Certified Chemical Fume Hood Don_PPE->Prepare_Fume_Hood Weigh_this compound Weigh Solid this compound Prepare_Fume_Hood->Weigh_this compound Dissolve_in_Solvent Dissolve in Appropriate Solvent Weigh_this compound->Dissolve_in_Solvent Label_and_Store Label and Store Solution Dissolve_in_Solvent->Label_and_Store Decontaminate_Surfaces Decontaminate Surfaces Label_and_Store->Decontaminate_Surfaces Dispose_of_Waste Dispose of Contaminated Waste Decontaminate_Surfaces->Dispose_of_Waste Doff_PPE Doff PPE Dispose_of_Waste->Doff_PPE

Workflow for the safe preparation of this compound stock solutions.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental release and accidental exposure.

Waste Segregation
  • Solid Waste: All disposable materials that have come into contact with solid this compound (e.g., weigh boats, pipette tips, gloves, lab coats) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a sealed, labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste: Needles and syringes used to handle this compound solutions must be disposed of in a designated sharps container for chemical contamination.

Decontamination

  • All non-disposable equipment (e.g., spatulas, glassware) must be decontaminated. A recommended procedure is to rinse with a solvent known to dissolve this compound (e.g., DMSO), followed by a standard laboratory detergent and water wash. The initial solvent rinse should be collected as hazardous waste.

This compound Disposal Workflow cluster_Solid Solid Waste cluster_Liquid Liquid Waste cluster_Sharps Sharps Waste Start This compound Waste Generated Solid_Waste Gloves, Weigh Boats, etc. Start->Solid_Waste Liquid_Waste Unused Solutions, Rinsates Start->Liquid_Waste Sharps_Waste Contaminated Needles/Syringes Start->Sharps_Waste Solid_Container Seal in Labeled Hazardous Waste Bag Solid_Waste->Solid_Container End Arrange for Professional Disposal Solid_Container->End Liquid_Container Collect in Labeled Hazardous Waste Bottle Liquid_Waste->Liquid_Container Liquid_Container->End Sharps_Container Dispose in Chemical Sharps Container Sharps_Waste->Sharps_Container Sharps_Container->End

Segregation and disposal workflow for this compound waste streams.

Emergency Procedures

Spills
  • Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbent material into a sealed, labeled hazardous waste container. Decontaminate the area with a suitable solvent, collecting the rinsate as hazardous waste.

  • Large Spills or Spills Outside of a Fume Hood: Evacuate the immediate area. Alert your supervisor and institutional EHS. Do not attempt to clean up the spill without appropriate respiratory protection and training.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Quantitative Data

While specific toxicological data for this compound is not publicly available, the high potency of its inhibition of SHMT suggests that it should be handled with the utmost care. For context, the related compound SHIN1 has shown potent activity against cancer cell lines.

Table 2: In Vitro Potency of a Related SHMT Inhibitor (SHIN1)

CompoundTargetIC50 (in vitro)Cell Line
SHIN1SHMT1/25-13 nM-
SHIN1Cell Growth870 nMHCT-116

This data underscores the biological activity of this class of compounds and reinforces the need for stringent safety protocols when handling this compound.

By adhering to these essential safety and logistical guidelines, researchers can minimize risks and ensure a safe laboratory environment when working with the potent SHMT inhibitor, this compound. Always consult with your institution's Environmental Health and Safety department for specific guidance and regulations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.